Valdecoxib

Catalog No.
S546526
CAS No.
181695-72-7
M.F
C16H14N2O3S
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valdecoxib

CAS Number

181695-72-7

Product Name

Valdecoxib

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)

InChI Key

LNPDTQAFDNKSHK-UHFFFAOYSA-N

SMILES

Array

solubility

47.2 [ug/mL] (The mean of the results at pH 7.4)
Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution
Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7

Synonyms

SC-65872; SC65872; SC 65872; Valdecoxib; Bextra

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N

The exact mass of the compound Valdecoxib is 314.0725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (ph=12) aqueous solutionrelatively insoluble in water (10 ug/ml) at 25 °c and ph 7>47.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759846. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of isoxazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

valdecoxib mechanism of action COX-2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism and Binding Kinetics

Valdecoxib's high potency and selectivity stem from its specific interactions with the COX-2 enzyme.

  • Molecular Binding: this compound binds non-covalently to the active site of COX-2 in a reversible manner, forming a tight and relatively stable enzyme-inhibitor complex [1]. This interaction is characterized by a very fast rate of inactivation and a very slow off-rate (dissociation half-life of ~98 minutes), meaning it inactivates COX-2 quickly and remains bound for a long time [2].
  • Structural Basis for Selectivity: The drug is a diarylheterocycle compound, and its 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide structure allows it to interact effectively with a unique side pocket in the COX-2 enzyme that is not present in COX-1 [3] [4]. Studies using radiolabeled this compound have directly confirmed its specific and selective binding to COX-2 over COX-1 [3].

Experimental Protocols for Characterizing Action

The potency and selectivity of this compound were established through standardized biochemical assays. The workflow below summarizes a typical experimental setup for studying its binding.

G Start Start: Enzyme Preparation A1 Capture purified human COX-1 & COX-2 enzymes on microtiter plate via antibodies Start->A1 A2 Confirm enzyme activity (e.g., by measuring PGE₂ production from arachidonic acid substrate) A1->A2 A3 Incubate with [³H]this compound (radiolabeled ligand) with/without unlabeled competitor A2->A3 A4 Remove unbound ligand via washing A3->A4 A5 Measure bound radioactivity using scintillation counting A4->A5 A6 Analyze data for saturation binding & affinity (Kd) A5->A6

The following table outlines the key methodologies used to generate the data on this compound's mechanism.

Experiment Objective Detailed Protocol Summary
Enzyme Inhibition (IC₅₀) Inhibitory capacity is measured by incubating recombinant human COX-1 or COX-2 with this compound (pre-incubation for 10-20 mins) followed by addition of arachidonic acid substrate. The production of prostaglandin E2 (PGE₂) is quantified by ELISA, and the IC₅₀ is calculated [2] [5].
Binding Affinity (Kd) Purified human COX-2 is captured onto a solid phase. Increasing concentrations of radiolabeled [³H]this compound are added with or without an excess of unlabeled competitor to determine specific binding. Saturation binding curves are generated to calculate the equilibrium dissociation constant (Kd) [2] [3].
In Vitro Selectivity The above enzyme inhibition assays are run in parallel for both COX-1 and COX-2 isozymes. The selectivity ratio is derived from the ratio of COX-1 IC₅₀ to COX-2 IC₅₀ [2] [5].
Human Whole Blood Assay This ex vivo test assesses selectivity in a more physiologically relevant system. This compound is incubated with fresh human blood. COX-1 activity is measured in platelets via thromboxane B₂ production after clotting. COX-2 activity is measured in monocytes via lipopolysaccharide (LPS)-induced PGE₂ production. IC₅₀ values for each pathway are determined [2].

Important Clinical and Historical Context

It is crucial for researchers to know that This compound was withdrawn from the U.S., E.U., and other markets in 2005 [6] [7]. Despite its potent anti-inflammatory and analgesic effects and a better gastrointestinal safety profile than non-selective NSAIDs, it was associated with:

  • An increased risk of serious cardiovascular thrombotic events (e.g., heart attack, stroke) [1] [7].
  • An increased risk of serious and potentially fatal skin reactions, such as toxic epidermal necrolysis and Stevens-Johnson syndrome [6] [1].

References

pharmacokinetics of valdecoxib metabolism CYP3A4 CYP2C9

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetics and Metabolic Pathways

The table below summarizes the key pharmacokinetic parameters of valdecoxib and its prodrug, parecoxib.

Parameter This compound Parecoxib (Prodrug)
Bioavailability 83% [1] Not Fully Specified (Rapidly converted to this compound) [2]
Protein Binding 98% [1] Information Missing
Primary Metabolism Hepatic, via CYP3A4 and CYP2C9 [1] [3] Rapid enzymatic hydrolysis in the liver to this compound [2]
Elimination Half-life 8-11 hours [1] [3] 0.85 ± 0.36 hours [2]
Route of Excretion Primarily renal (76%) [1] [3] Information Missing

The relationship between parecoxib, this compound, and its metabolic pathways can be visualized as follows:

G Parecoxib Parecoxib This compound This compound Parecoxib->this compound Hepatic Enzymatic Hydrolysis CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized By CYP2C9 CYP2C9 This compound->CYP2C9 Metabolized By Metabolites Metabolites CYP3A4->Metabolites CYP2C9->Metabolites

Experimental Protocol for Pharmacokinetic Analysis

The following detailed methodology is adapted from a study that simultaneously determined the concentrations of parecoxib and this compound in beagle plasma using Ultraperformance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [2].

  • 1. Instrumentation and Conditions: The analysis was performed using a Waters Acquity UPLC system coupled with a XEVO TQD triple quadrupole mass spectrometer.

    • Chromatography: Separation was achieved using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm). The mobile phase consisted of 0.1% formic acid in water (A) and acetonitrile (B), run in a gradient mode at a flow rate of 0.4 mL/min [2].
    • Mass Spectrometry: Detection was performed in the negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). The specific mass transitions monitored were:
      • Parecoxib: m/z 369.1 → 119.1
      • This compound: m/z 313.0 → 118.0
      • Internal Standard (Celecoxib): m/z 380.0 → 316.0 [2].
  • 2. Sample Preparation:

    • Plasma samples were processed using a simple protein precipitation technique with acetonitrile [2].
    • After adding the internal standard solution, the samples were vortexed and centrifuged. The supernatant was then injected into the UPLC-MS/MS system for analysis [2].
  • 3. Method Validation: The developed method was validated to ensure reliability:

    • The assay demonstrated a linear relationship over the expected concentration ranges for both analytes.
    • Precision, measured by interday and intraday relative standard deviation (RSD), was less than 8.07%.
    • Accuracy, expressed as relative error (RE), ranged from -1.20% to 2.76% [2].
  • 4. Pharmacokinetic Study Design:

    • A double-cycle self-control study design in six beagles was used to assess drug-drug interaction.
    • Cycle A (Control): Intramuscular injection of 1.33 mg/kg parecoxib.
    • Cycle B (Interaction): After a one-week washout, the same beagles received an intravenous injection of 2 μg/kg dexmedetomidine for 7 days. On day 7, parecoxib was administered 0.5 hours after dexmedetomidine [2].
    • Blood samples were collected at various time points, and the plasma concentrations of parecoxib and this compound were determined to calculate pharmacokinetic parameters using DAS 2.0 software [2].

The experimental workflow for this pharmacokinetic study is summarized below:

G A Study Design (Beagle Dog Model) B Sample Collection (Blood Plamsa) A->B C Sample Prep (Protein Precipitation) B->C D UPLC-MS/MS Analysis C->D E Data Acquisition (MassLynx Software) D->E F PK Analysis (DAS Software) E->F

Key Factors Influencing Metabolism

Research indicates that the metabolism and exposure of this compound are significantly influenced by the following factors:

  • Drug-Drug Interactions: Coadministration of this compound with dexmedetomidine (a strong CYP450 inhibitor) resulted in a significant increase in this compound exposure. In a beagle study, the Cmax and AUC(0–t) of this compound increased by approximately 38% and 36%, respectively, when administered with dexmedetomidine. This confirms that inhibitors of CYP3A4 and CYP2C9 can alter this compound's pharmacokinetic profile [2].
  • Pharmacogenetics: CYP2C9 Polymorphism: While not all COX inhibitors are equally affected, this compound is one for which CYP2C9 genotype is expected to impact clearance [4]. Although the provided texts focus more on celecoxib, the principle applies: individuals with reduced-function CYP2C9 alleles (intermediate or poor metabolizers) may have reduced clearance of this compound, leading to higher systemic exposure and an increased risk of adverse effects [4] [5] [6].
  • Patient-Specific Factors: The pharmacokinetics of this compound can be altered in specific populations. Exposure to this compound increases by 30-40% in the elderly and by 130% in patients with moderate hepatic impairment [3].

References

Valdecoxib and Endoplasmic Reticulum Stress-Induced Apoptosis: Mechanisms and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has been used clinically for treating conditions like osteoarthritis and rheumatoid arthritis. Recent scientific investigations have revealed that this compound possesses additional biological activities beyond its COX-2 inhibitory effects, particularly in modulating endoplasmic reticulum stress and cellular apoptosis pathways. The growing body of evidence indicates that this compound can protect various cell types from stress-induced apoptosis by targeting key components of the ER stress response, especially the PERK-ATF4-CHOP signaling axis. This whitepaper provides a comprehensive technical analysis of this compound's mechanisms for researchers and drug development professionals, synthesizing findings from multiple experimental models and detailing relevant methodological approaches.

Molecular Mechanisms of this compound Action on ER Stress

Core Signaling Pathways in ER Stress and Apoptosis

The endoplasmic reticulum is a crucial organelle responsible for protein synthesis, folding, and maturation. When ER function is impaired due to various stressors, the accumulation of misfolded or unfolded proteins triggers a condition known as ER stress, which activates the unfolded protein response [1] [2]. Under prolonged or severe ER stress, the UPR transitions from a pro-survival to a pro-apoptotic response, primarily through the activation of specific signaling pathways, particularly the PERK-ATF4-CHOP axis [2] [3].

The following diagram illustrates the key ER stress pathways and how this compound intervenes in this process:

G cluster_ER_Stress ER Stress Activation cluster_UPR Unfolded Protein Response (UPR) Branches cluster_Perk_Pathway PERK-ATF4-CHOP Pro-Apoptotic Pathway cluster_this compound This compound Intervention A Cellular Stressors (Ischemia, Oxidative Stress, etc.) B Misfolded/Unfolded Protein Accumulation A->B C GRP78/BiP Dissociation from ER Sensors B->C D PERK Activation C->D E IRE1α Activation C->E F ATF6 Activation C->F G eIF2α Phosphorylation D->G H ATF4 Translation G->H I CHOP Transcription H->I J Apoptosis (Bax, Cleaved Caspase-3↑) I->J K This compound Inhibits PERK Pathway K->D K->I

This compound specifically targets the PERK-ATF4-CHOP branch of the unfolded protein response, which serves as a critical switch between cellular adaptation and apoptosis during ER stress. Research demonstrates that this compound pretreatment significantly reduces the expression of key ER stress markers, including p-PERK, ATF4, CHOP, and GRP78, in experimental models of glaucoma [4] [5]. This suppression of the pro-apoptotic signaling cascade subsequently decreases the activation of downstream apoptosis executors like Bax and cleaved caspase-3 while upregulating anti-apoptotic protein Bcl-2 [4].

Additional Molecular Mechanisms

Beyond the core PERK-ATF4-CHOP pathway inhibition, this compound demonstrates additional protective mechanisms:

  • Antioxidant Properties: In tendinopathy models, this compound activates the SIRT6/NRF2 pathway, reducing oxidative stress markers and protecting tenocytes from hydrogen peroxide-induced damage [6]. This effect was demonstrated through significant reductions in reactive oxygen species and lipid peroxidation products.

  • AMPK/Autophagy Activation: While not directly shown for this compound, related research on the myokine DEL-1 demonstrates that AMPK/autophagy-mediated signaling can suppress ER stress and apoptosis in tenocytes, suggesting potential complementary pathways that may be relevant to this compound's mechanisms [7].

Quantitative Experimental Evidence

The protective effects of this compound against ER stress-induced apoptosis have been quantitatively demonstrated across multiple experimental models using various biochemical and cellular assays.

Key Findings from Experimental Studies

Table 1: Quantitative Effects of this compound on ER Stress and Apoptosis Markers

Experimental Model Key Parameters Measured Results with this compound Treatment Citation
Retinal Ischemia-Reperfusion Injury (Rat model) Retinal thickness, RGC survival, TUNEL-positive cells Significantly increased retinal thickness and RGC survival rate; Reduced TUNEL-positive RGCs [4]
Oxygen-Glucose Deprivation/Recovery (R28 cells) Cell apoptosis rate (flow cytometry), PI-positive cells Decreased cell apoptosis rate; Reduced PI-positive cells at 1-5 μmol/L concentrations [4] [5]
Hydrogen Peroxide-Induced Oxidative Stress (Human tenocytes) DCFDA intensity, MDA content, Cell viability Dose-dependent reduction in oxidative stress markers (up to 88%); Improved cell viability [6]
PERK-ATF4-CHOP Pathway Activation p-PERK, ATF4, CHOP, GRP78 protein expression Reversed glaucomatous injury-induced expression of these ER stress markers [4] [5]
Apoptosis-Related Proteins Bax, Bcl-2, Cleaved caspase-3 expression Decreased Bax and cleaved caspase-3; Increased Bcl-2 expression [4]
Concentration-Dependent Effects

Table 2: Concentration-Dependent Effects of this compound in Experimental Models

Experimental System Effective Concentration Range Optimal Concentration Toxic Concentration Citation
R28 cells (OGD/R model) 1-5 μmol/L 1 μmol/L (selected for subsequent experiments) Not reported [4]
Human tenocytes (H₂O₂ model) Up to 150 μmol/L Dose-dependent effects observed ~11% decrease in viability at 200 μmol/L [6]
In vivo retinal IRI model Not specified Not specified Not reported [4]

Experimental Protocols and Methodologies

In Vitro Models of ER Stress

Oxygen-Glucose Deprivation/Recovery Model:

  • Cell Line: Rat retinal precursor cells (R28)
  • OGD/R Protocol: Cells subjected to oxygen-glucose deprivation followed by recovery phase
  • Assessment Timepoints: Cell death rate highest at 2 hours post-OGD/R
  • Viability Assays: Cell Counting Kit-8 and PI staining for dead cell quantification
  • Apoptosis Measurement: Annexin V-FITC/PI flow cytometry and TUNEL assay [4]

Oxidative Stress Model in Tenocytes:

  • Cell Source: Commercial human tenocytes
  • Culture Conditions: Collagen type I-coated plates with DMEM + 10% FBS
  • Stress Induction: Hydrogen peroxide treatment
  • Viability Assessment: MTT assay
  • Oxidative Stress Markers: DCFDA for ROS, MDA content for lipid peroxidation [6]
In Vivo Models

Retinal Ischemia-Reperfusion Injury Model:

  • Animals: Eight-week-old Sprague-Dawley rats
  • IRI Induction: Elevated intraocular pressure-induced ischemia followed by reperfusion
  • Assessment Timepoints: 1, 3, and 7 days post-IRI
  • Tissue Analysis: Hematoxylin-eosin staining for retinal morphology, immunofluorescence for RGC identification
  • Apoptosis Detection: TUNEL assay co-staining with RBPMS for RGC-specific apoptosis [4]
Key Analytical Techniques

Western Blot Analysis:

  • Target Proteins: p-PERK, ATF4, CHOP, GRP78, cleaved caspase-3, Bax, Bcl-2
  • Sample Preparation: Cell or tissue lysates in appropriate buffers
  • Normalization: β-actin or other housekeeping proteins [4]

Pathway Validation:

  • Pharmacological Activation: Use of CCT020312 (PERK pathway activator) to reverse this compound's anti-apoptotic effects [4]
  • Gene Silencing: CHOP siRNA transfection to confirm pathway specificity [8]

Comparative Analysis with Related Compounds

Research on other COX-2 inhibitors provides context for this compound's unique properties:

  • Celecoxib: Induces ER stress response in head and neck squamous cell carcinoma cells, increasing CHOP, GRP78, and XBP1 expression [8]
  • Mechanistic distinction: While celecoxib appears to induce ER stress as part of its anti-tumor activity, this compound demonstrates protective effects by suppressing ER stress in neuronal and tendinopathy models

Therapeutic Implications and Future Directions

The evidence supporting this compound's modulation of ER stress suggests several promising therapeutic applications:

  • Neuroprotective Applications: this compound's protection of retinal ganglion cells in glaucoma models indicates potential for treating neurodegenerative conditions where ER stress contributes to pathogenesis [4] [5]

  • Tendinopathy Treatment: The dual mechanism of this compound in reducing both ER stress and oxidative stress in tenocytes supports its potential application in chronic tendon disorders [6]

  • Metabolic Disorders: Evidence that this compound improves lipid-induced skeletal muscle insulin resistance via simultaneous suppression of inflammation and ER stress suggests possible applications in diabetes and metabolic syndrome [4]

Future research should focus on:

  • Confirming these mechanisms in additional disease models
  • Establishing optimal dosing parameters for different indications
  • Exploring potential synergistic effects with other therapeutic agents
  • Conducting clinical trials to validate preclinical findings

Conclusion

References

Mechanism of Action: Valdecoxib and the PERK-ATF4-CHOP Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates the proposed mechanism by which Valdecoxib exerts its protective effect.

G OGD_IRI Glaucoma Injury (OGD/R or I/R) ER_Stress ER Stress Activation OGD_IRI->ER_Stress PERK PERK Phosphorylation ER_Stress->PERK ATF4 ATF4 Expression ↑ PERK->ATF4 CHOP CHOP Expression ↑ ATF4->CHOP Apoptosis Cell Apoptosis (Bax ↑, Cleaved Caspase-3 ↑) CHOP->Apoptosis This compound This compound Treatment Inhibited_Pathway PERK-ATF4-CHOP Pathway Inhibition This compound->Inhibited_Pathway Inhibited_Pathway->PERK Inhibits Protected Reduced Apoptosis (RGC Survival ↑) Inhibited_Pathway->Protected CCT020312 CCT020312 (PERK Activator) Reversed Reversal of This compound Effect CCT020312->Reversed Reversed->Inhibited_Pathway Reverses

Diagram of this compound's proposed mechanism in experimental glaucoma models.

In experimental glaucoma models, retinal injury from Ischemia-Reperfusion (I/R) or Oxygen-Glucose Deprivation/Recovery (OGD/R) induces ER stress, triggering the PERK-ATF4-CHOP pro-apoptotic pathway [1]. This compound inhibits this pathway, reducing apoptosis. The use of CCT020312, a selective PERK activator, reverses this compound's protective effect, confirming the mechanism's specificity [1] [2].

Summary of Key Experimental Findings

The protective effects of this compound are quantified through various cellular and molecular assays, as summarized below.

Table 1: this compound's Effects in Cellular (OGD/R) and Animal (IRI) Models
Experimental Model Key Findings with this compound Treatment Measurement Techniques
In Vitro (R28 cells, OGD/R) ↓ Cell apoptosis rate; ↑ Cell survival rate (at 1 and 5 μmol/L) [1]. CCK-8 assay, Annexin V-FITC/PI flow cytometry, PI staining [1].
In Vivo (Rat, I/R Injury) ↓ Retinal ganglion cell (RGC) apoptosis; ↑ Overall retinal thickness; ↑ RGC survival rate [1]. Hematoxyl-eosin (HE) staining, TUNEL assay, Immunofluorescence (RBPMS for RGCs) [1].
Table 2: Effect of this compound on Key Protein Expression (Western Blot Analysis)
Protein Category Protein Change in OGD/R Model Change with this compound Pretreatment
ER Stress Markers p-PERK, ATF4, CHOP, GRP78 Markedly Upregulated ↓ Reversed/Decreased [1]
Pro-Apoptotic Bax, Cleaved Caspase-3 Upregulated ↓ Reversed/Decreased [1]
Anti-Apoptotic Bcl-2 Downregulated ↓ Reversed/Increased [1]

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the core methodologies used in the primary study [1].

Table 3: Key Experimental Protocols
Protocol Component Details from Study
Cell Line & Model Rat retinal precursor cells (R28); Oxygen-Glucose Deprivation/Recovery (OGD/R) to simulate ischemic injury [1].
Animal Model SD rats; Retinal Ischemia-Reperfusion (IRI) induced by elevating intraocular pressure [1].
This compound Treatment In vitro: 1 μmol/L pretreatment. In vivo: Administered via intraperitoneal injection [1].
Cell Viability/Apoptosis CCK-8 assay for viability; Annexin V-FITC/PI flow cytometry and TUNEL assay for apoptosis quantification [1].
Protein Expression Western blot analysis for p-PERK, ATF4, CHOP, GRP78, Bax, Bcl-2, and Cleaved Caspase-3 [1].
Histology & Morphology Hematoxylin-eosin (HE) staining for retinal structure; Immunofluorescence for RGC identification (RBPMS) and localization [1].
Pathway Validation Use of CCT020312 (PERK activator) to reverse this compound's effect and confirm pathway specificity [1].

Research Implications and Context

  • Therapeutic Potential: This research suggests this compound's potential as a neuroprotective agent in glaucoma by targeting ER stress, an important pathophysiological mechanism beyond intraocular pressure control [1].
  • Drug Status Consideration: this compound is a selective COX-2 inhibitor approved for osteoarthritis and dysmenorrhea but was withdrawn from major markets in 2005 due to cardiovascular risk concerns [3]. Its application for glaucoma or other neurodegenerative diseases represents a new, off-label mechanism that is independent of its classic COX-2 inhibition. Further research would be needed to evaluate the risk-benefit ratio for this new use or to develop analogs with a safer profile [1] [3].

References

valdecoxib prodrug parecoxib conversion in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Pharmacokinetics

The journey of parecoxib in the body involves a straightforward metabolic activation, followed by further processing of the active drug.

G Parecoxib In Vivo Metabolic Pathway Parecoxib (Prodrug) Parecoxib (Prodrug) Valdecoxib (Active Metabolite) This compound (Active Metabolite) Parecoxib (Prodrug)->this compound (Active Metabolite) Hepatic Hydrolysis (via Carboxylesterases) Hydroxylated this compound (OH-VX) Hydroxylated this compound (OH-VX) This compound (Active Metabolite)->Hydroxylated this compound (OH-VX) Further Metabolism (via CYP2C9, CYP3A4) Inactive Metabolites\n(Renal Excretion) Inactive Metabolites (Renal Excretion) Hydroxylated this compound (OH-VX)->Inactive Metabolites\n(Renal Excretion) Conjugation & Elimination

This rapid conversion is critical for its clinical utility in acute pain management. This compound is subsequently metabolized mainly in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) into its major metabolite, hydroxylated this compound (OH-VX), which is then conjugated and excreted renally [1] [2].

Quantitative pharmacokinetic parameters vary across species, as shown in the table below, which consolidates data from animal studies.

Parameter Cats (2.5 mg/kg IM) [3] [4] Beagles (1.33 mg/kg IM) [2] Children (1 mg/kg IV) [5]
Parecoxib Tmax 0.10 ± 0.06 h Data not specified in excerpt Modeled, not directly reported
Parecoxib Half-life 0.4 h Data not specified in excerpt Modeled using a three-compartment model
This compound Tmax 7 h Data not specified in excerpt Modeled, not directly reported
This compound Cmax 2.79 ± 1.59 μg/mL Data not specified in excerpt Modeled, not directly reported
This compound Half-life Data not specified in excerpt Data not specified in excerpt Modeled using a one-compartment model; maturation-dependent

Analytical Methods for Quantification

Monitoring the concentration of parecoxib and its metabolites requires sensitive and specific methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

  • Why LC-MS/MS? It overcomes the limitations of older HPLC-UV methods, which lacked high sensitivity and specificity and often required complex sample preparation like pre-column derivatization [1].
  • Key Advantages: This technique provides high sensitivity, specificity, and a rapid analysis time (e.g., 3 minutes per run in one method), making it suitable for processing large numbers of samples from pharmacokinetic studies [2] [1].
  • Simultaneous Quantification: Modern methods have been successfully developed for the simultaneous determination of parecoxib, this compound, and its hydroxylated metabolite (OH-VX) in biological matrices like plasma. This is challenging due to the differing polarities of the three compounds but provides a comprehensive pharmacokinetic profile [1].

Clinical and Regulatory Considerations

The in vivo conversion of parecoxib to this compound is directly linked to its clinical benefits and risks.

  • Clinical Use: Parecoxib is indicated for the short-term treatment of postoperative pain in adults [6]. Its rapid onset of action, due to quick conversion to this compound, is a key therapeutic advantage [7].
  • Safety Profile and Black Box Warning: Although designed for better safety, this compound (the active metabolite) has been associated with serious risks. Serious cutaneous adverse reactions (SCARs), such as Stevens-Johnson syndrome and toxic epidermal necrolysis, led to the withdrawal of oral this compound from the market. While the injectable prodrug parecoxib remains available, its prescribing information carries strong warnings about these potential reactions [3] [6]. Additionally, like other COX-2 inhibitors, it carries an increased risk of serious cardiovascular and thrombotic events [8] [6].

References

Experimental Protocol for Quantification in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The following UPLC-MS/MS method was developed for the simultaneous determination of parecoxib (the prodrug) and its active metabolite, valdecoxib, in rat plasma, illustrating a robust approach for measuring plasma concentrations [1].

  • Sample Preparation: A one-step protein precipitation with acetonitrile was used. Celecoxib was added as an Internal Standard (IS) to ensure analytical accuracy [1].
  • Chromatography: Separation was achieved using an ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm). The mobile phase consisted of acetonitrile and water containing 0.1% formic acid with gradient elution. The total run time was less than 3 minutes at a flow rate of 0.4 ml/min [1].
  • Mass Spectrometry Detection: An electrospray ionization (ESI) source was operated in positive ion mode. Quantification was performed using Multiple Reaction Monitoring (MRM) with the following transitions [1]:
    • Parecoxib: m/z 371 → 234
    • This compound: m/z 315 → 132
    • Celecoxib (IS): m/z 382 → 362
  • Method Validation: The assay demonstrated excellent linearity for this compound over the range of 2.5–500 ng/mL (r² ≥ 0.9991) [1].

Impact of Hypoalbuminemia on Pharmacokinetics

Research directly links this compound's high protein binding to its pharmacokinetic profile, showing that low albumin levels significantly alter its behavior. The following workflow illustrates the experimental and logical relationship established in these studies:

architecture cluster_1 Key Findings Start Study Premise A Establish Hypoalbuminemia Rat Model Start->A This compound has high protein binding B Administer Parecoxib (this compound Prodrug) A->B C Measure Plasma Concentrations via LC-MS/MS B->C D Observed Pharmacokinetic Outcome C->D E Conclusion D->E Supported by data F Reduced AUC & Cmax of this compound D->F G Increased Clearance of this compound D->G

This relationship is supported by specific experimental data. After intravenous administration of parecoxib sodium, the observed pharmacokinetic parameters for this compound were [2] [3]:

Subject Group Dose Cmax (ng/mL) AUC (ng/mL·min)
Healthy Rats (Control) 7.2 mg/kg 744.04 ± 128.24 152,727.87 ± 39,131.36
Hypoalbuminemia Rats (Model) 7.2 mg/kg 234.25 ± 77.36 29,032.42 ± 5,116.62
Healthy Rats (Control) 3.6 mg/kg 371.95 ± 64.12 62,218.25 ± 6,876.93
Hypoalbuminemia Rats (Model) 3.6 mg/kg 153.41 ± 33.17 18,245.62 ± 868.53

This data confirms that hypoalbuminemia increases the clearance and reduces the plasma concentration of this compound [2] [3]. For patients with low albumin levels, this could potentially lead to reduced drug efficacy, which is a critical consideration in clinical practice.

Key Takeaways for Professionals

  • Protein Binding is Central: The ~98% plasma protein binding is a defining characteristic of this compound, dictating its volume of distribution and interaction with other highly protein-bound drugs [4].
  • Consider Patient Albumin Status: The pharmacokinetics, and consequently the efficacy, of this compound can be significantly altered in patients with conditions that cause hypoalbuminemia (e.g., malnutrition, nephrotic syndrome, liver disease) [2] [3].
  • Analytical Methods Exist: Robust and rapid UPLC-MS/MS methods are available for the precise quantification of this compound and its prodrug in plasma for research purposes [1].

References

valdecoxib elimination half-life renal excretion

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism and Excretion Pathways

Valdecoxib undergoes extensive hepatic metabolism, with renal clearance of the parent drug being negligible [1]. The metabolic pathway involves multiple phase I and phase II reactions.

valdecoxib_metabolism This compound This compound M1 M1 (Hydroxymethyl) Active Metabolite This compound->M1 CYP-Mediated Oxidation M2 M2 (N-Hydroxy) This compound->M2 N-Hydroxylation Val_Gluc This compound N-Glucuronide (Major Urinary Metabolite) This compound->Val_Gluc N-Glucuronidation M4 M4 (Carboxylic Acid) M1->M4 Oxidation M1_Gluc M1 Glucuronide (Major Urinary Metabolite) M1->M1_Gluc Glucuronidation Sulfinic_Acid Sulfinic Acid Metabolite M2->Sulfinic_Acid Oxidative Breakdown Sulfonic_Acid Sulfonic Acid Metabolite M2->Sulfonic_Acid Oxidative Breakdown Other_Gluc Glucuronide Conjugates of other metabolites M4->Other_Gluc ...then Glucuronidation Sulfonic_acid Sulfonic_acid

This compound Metabolism and Excretion Pathway

The hydroxylated metabolite (M1) is pharmacologically active, though its contribution to the overall drug effect is considered minor relative to the parent drug [2]. The two glucuronide conjugates are the primary metabolites eliminated in the urine [1].

Interspecies Comparison of Excretion

A mouse study provides insight into comparative excretion, though human data is the primary reference.

Species Dose Urinary Excretion Fecal Excretion Total Recovery
Human [1] [2] 50 mg 76.1% (as metabolites) 18% 94.1%
Mouse (Male) [3] 5 mg/kg 38.1% 61.8% 99.8%
Mouse (Female) [3] 5 mg/kg 47.5% 47.2% 94.7%

In mice, this compound was also extensively metabolized, with less than 1% of the dose recovered as unchanged drug. The study identified 16 metabolites, with additional pathways not observed in humans, including glucose conjugation and the formation of novel methylsulfone conjugates [3].

Key Experimental Protocols

For professionals, the methodological details from pivotal studies are critical.

Human Disposition Study [1] [2]
  • Subjects: Eight healthy male volunteers.
  • Dose: Single 50 mg oral dose of [14C]this compound (specific activity 1.99 μCi/mg, radioactive purity >97%).
  • Formulation: Drug suspended in a mixture of apple juice, polyethylene glycol 400, and Tween 80.
  • Sample Collection: Blood, urine, and feces samples collected at predetermined intervals post-dose.
  • Analytical Methods:
    • Plasma/Blood Analysis: High-performance liquid radiochromatography (HPLRC) and LC-MS/MS to identify and quantify this compound and its metabolites.
    • Urine/Feces Analysis: Metabolites were identified using LC-MS/MS and NMR. Quantification was based on radioactivity monitoring.
Mouse Pharmacokinetics and Metabolism Study [3]
  • Animals: Male and female mice.
  • Dose: Single 5 mg/kg oral dose of [14C]this compound (specific activity ~53.6 μCi/mg, radiochemical purity ~98.5%).
  • Sample Collection: Plasma, red blood cells (RBCs), urine, and feces collected over time.
  • Analytical Methods: HPLC with an in-line radioactivity detector and LC-MS/MS for metabolite profiling and identification.

References

UPLC-MS/MS method determination valdecoxib plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Method

Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. As the active metabolite of parecoxib, monitoring its concentration in plasma is essential for pharmacokinetic studies [1] [2]. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method due to its superior speed, sensitivity, and specificity compared to older techniques like HPLC-UV [2] [3].

The following application note details a validated, simple, and rapid UPLC-MS/MS method for the determination of this compound in plasma, which can be applied to its prodrug, parecoxib [1] [2].

Materials and Instrumentation

  • Chemicals and Reagents: this compound (purity >98%), Parecoxib (purity >98%), and an Internal Standard (IS) such as Celecoxib (purity >98%). LC-MS grade acetonitrile and formic acid. Other analytical grade reagents [1] [2].
  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source [1] [2].
  • Chromatographic Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm particle size) [1] [2].

Detailed Experimental Protocols

Sample Preparation via Protein Precipitation
  • Aliquot Plasma: Precisely pipette 50 µL of plasma (calibration standard, quality control, or study sample) into a 1.5 mL microcentrifuge tube [2].
  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 50 ng/mL Celecoxib) to the plasma [2].
  • Precipitate Proteins: Add 200 µL of acetonitrile to the mixture [2].
  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete precipitation. Then, centrifuge at 10,000 rpm (or approximately 12,000×g) for 15 minutes to pellet the precipitated proteins [1] [2].
  • Inject Supernatant: Transfer 2 µL of the clean supernatant into the UPLC-MS/MS system for analysis [2].
UPLC-MS/MS Analysis Conditions

A. Chromatographic Separation

  • Mobile Phase:
    • A: 0.1% Formic acid in water [1] [2].
    • B: Acetonitrile [1] [2].
  • Gradient Program: | Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Column Temperature | | :--- | :--- | :--- | :--- | | 0.00 - 0.50 | 10% | 0.4 | 45 °C | | 0.50 - 1.00 | 10% → 90% | 0.4 | 45 °C | | 1.00 - 2.00 | 90% | 0.4 | 45 °C | | 2.00 - 2.10 | 90% → 10% | 0.4 | 45 °C | | 2.10 - 3.00 | 10% | 0.4 | 45 °C | Table: Gradient elution program for chromatographic separation. [1] [2]

B. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode for Parecoxib and this compound [1].

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MS Parameters: | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Parecoxib | 371.0 | 234.0 | 40 | 20 | | this compound | 315.0 | 132.0 | 40 | 20 | | Celecoxib (IS) | 382.0 | 362.0 | 60 | 30 | Table: Optimized MRM transitions and parameters for analytes and internal standard. [1]

    Note: Some methods use negative ion mode with m/z 312.89→118.02 for this compound and m/z 368.97→119.01 for Parecoxib. The mode should be selected based on instrument response and optimization [2].

Method Validation Data

The described method has been comprehensively validated according to regulatory guidelines [2].

Validation Parameter Result for this compound Result for Parecoxib
Linear Range 2.5 - 500 ng/mL [1] 50 - 10,000 ng/mL [1]
Correlation Coefficient (r²) >0.9991 [1] >0.9996 [1]

| Precision (RSD%) | Inter-day: 1.36-3.65% Intra-day: 2.28-5.91% [2] | Inter-day: 1.36-3.65% Intra-day: 2.28-5.91% [2] | | Accuracy (RE%) | -1.38% to 1.96% [2] | -1.38% to 1.96% [2] | | Extraction Recovery | >82.54% [2] | >82.54% [2] | | Matrix Effect | Within acceptable criteria [2] | Within acceptable criteria [2] | | Stability | Stable under various conditions (freeze-thaw, etc.) [2] | Stable under various conditions (freeze-thaw, etc.) [2] | Table: Summary of key method validation parameters.

Application in Pharmacokinetic Studies

This validated method is well-suited for pharmacokinetic studies. After intramuscular administration of Parecoxib (1.33 mg/kg) in beagles, the method successfully characterized the pharmacokinetic profile of both Parecoxib and its metabolite this compound, demonstrating its practical application in drug development [2].

Workflow and Metabolic Pathway

The following diagrams illustrate the metabolic relationship and the analytical workflow.

G This compound Metabolic Pathway Parecoxib Parecoxib Liver Enzymes\n(CYP3A4, CYP2C9) Liver Enzymes (CYP3A4, CYP2C9) Parecoxib->Liver Enzymes\n(CYP3A4, CYP2C9)  Hydrolysis This compound This compound Liver Enzymes\n(CYP3A4, CYP2C9)->this compound Hydroxylated\nMetabolite Hydroxylated Metabolite This compound->Hydroxylated\nMetabolite  Further Metabolism

Diagram 1: Metabolic pathway of Parecoxib to this compound. The prodrug Parecoxib is rapidly converted by liver enzymes into the active metabolite this compound, which is further metabolized [1] [4] [2].

G UPLC-MS/MS Analysis Workflow cluster_1 Sample Preparation cluster_2 UPLC-MS/MS Analysis a Plasma Sample (50 µL) b Add Internal Standard a->b c Protein Precipitation with Acetonitrile b->c d Vortex & Centrifuge c->d e Collect Supernatant d->e f Chromatographic Separation (C18) e->f g MS Detection (ESI+ MRM Mode) f->g h Data Analysis g->h

Diagram 2: Experimental workflow for this compound determination in plasma, covering sample preparation via protein precipitation through to UPLC-MS/MS analysis and data processing [1] [2].

References

Comprehensive Application Notes and Protocols for the Simultaneous Quantification of Parecoxib and Valdecoxib in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The simultaneous quantification of parecoxib (PX), an injectable prodrug, and its active metabolite, valdecoxib (VX), in biological matrices is crucial for pharmacokinetic studies and drug development. PX is a selective cyclooxygenase-2 (COX-2) inhibitor used for post-operative pain management. Following administration, it is rapidly hydrolyzed to its therapeutically active form, VX. Monitoring the concentration-time profile of both compounds is essential for understanding their disposition kinetics and metabolic relationships. This document provides detailed application notes and protocols based on established UPLC-MS/MS methods, enabling reliable, sensitive, and rapid quantification of both analytes in rat plasma [1] [2] [3].

Summary of Validated Bioanalytical Methods

Two thoroughly validated bioanalytical methods are prevalent for the simultaneous quantification of PX and VX. The core parameters of each method are summarized below for easy comparison.

Table 1: Chromatographic and Mass Spectrometric Conditions for Simultaneous Quantification

Parameter Method 1 [1] [3] Method 2 [2]
Analytical Technique UPLC-MS/MS UPLC-MS/MS
Ionization Mode Electrospray Ionization (ESI), Negative Electrospray Ionization (ESI), Positive
Chromatography Column Kinetex C18 (2.1 mm × 50 mm, 2.6 µm) ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

| Mobile Phase | (A) Methanol (B) 2mM Ammonium Acetate Aqueous Solution | (A) Acetonitrile (B) Water (containing 0.1% Formic Acid) | | Elution Mode | Gradient | Gradient | | Flow Rate | 0.2 mL/min | 0.4 mL/min | | Run Time | < 3 minutes | < 3 minutes | | Internal Standard (IS) | Ketoprofen | Celecoxib | | MRM Transitions | PX: Not Specified VX: Not Specified IS: Not Specified | PX: m/z 371 → 234 VX: m/z 315 → 132 IS: m/z 382 → 362 |

Table 2: Assay Performance and Validation Data

Parameter Method 1 [1] [3] Method 2 [2]

| Linear Range | PX: 5 - 4000 ng/mL VX: 5 - 2000 ng/mL | PX: 50 - 10,000 ng/mL VX: 2.5 - 500 ng/mL | | Correlation Coefficient (r²) | > 0.998 | > 0.999 | | Precision (RSD) | Intra- & inter-day ≤ 15% | Intra- & inter-day ≤ 15% | | Accuracy | 85 - 115% | 85 - 115% | | Extraction Recovery | > 89.0% | Not Specified | | Sample Preparation | Plasma Protein Precipitation + Liquid-Liquid Extraction | One-Step Protein Precipitation (Acetonitrile) |

Detailed Experimental Protocols

Reagents and Materials
  • Analytes: Parecoxib sodium and this compound reference standards (purity > 98% - 99.5%) [2] [3].
  • Internal Standards (IS): Ketoprofen (purity > 99.0%) or Celecoxib (purity > 98.0%) [2] [3].
  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water [2] [3].
  • Additives: Formic acid, Ammonium Acetate, analytical reagent grade [2] [3].
  • Biological Matrix: Blank rat plasma, typically obtained from healthy Wistar or Sprague-Dawley rats.
Instrumentation and Equipment
  • UPLC System: A system capable of gradient elution (e.g., Waters ACQUITY UPLC) [2].
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., Waters XEVO TQD) and capable of Multiple Reaction Monitoring (MRM) [2].
  • Chromatography Column: As specified in Table 1.
  • Software: Data acquisition and processing software (e.g., MassLynx) [2].
Sample Preparation Workflow

The following diagram illustrates the two main sample preparation workflows:

G Figure 1: Sample Preparation Workflows for Rat Plasma cluster_1 Method 1: Combined Precipitation & LLE cluster_2 Method 2: One-Step Precipitation start Thawed Rat Plasma Sample m1_a Add Internal Standard (e.g., Ketoprofen) start->m1_a m2_a Add Internal Standard (e.g., Celecoxib) start->m2_a m1_b Plasma Protein Precipitation Step m1_a->m1_b m1_c Liquid-Liquid Extraction (LLE) m1_b->m1_c m1_d Evaporate Organic Layer to Dryness m1_c->m1_d m1_e Reconstitute in Mobile Phase m1_d->m1_e ms_analysis Inject into UPLC-MS/MS System m1_e->ms_analysis m2_b One-Step Protein Precipitation with Acetonitrile m2_a->m2_b m2_c Vortex Mix & Centrifuge m2_b->m2_c m2_d Collect Supernatant m2_c->m2_d m2_d->ms_analysis

3.3.1. Protocol for Combined Precipitation and Liquid-Liquid Extraction [1] [3]
  • Spiking: Transfer 100 µL of rat plasma into a microfuge tube.
  • Internal Standard Addition: Add a known volume (e.g., 10 µL) of the Internal Standard working solution.
  • Protein Precipitation: Add a precipitating solvent (e.g., methanol or acetonitrile), vortex mix vigorously for 1-2 minutes, and centrifuge at high speed (e.g., 10,000-15,000 × g) for 5-10 minutes.
  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube containing an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). Vortex and centrifuge to separate phases.
  • Evaporation and Reconstitution: Carefully collect the organic (lower) layer and transfer it to a clean vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30-40°C. Reconstitute the dry residue with 100-200 µL of the initial mobile phase composition, vortex to dissolve, and transfer to an autosampler vial for analysis.
3.3.2. Protocol for One-Step Protein Precipitation [2]
  • Spiking and IS Addition: Transfer 100 µL of rat plasma into a microfuge tube and add the Internal Standard solution.
  • Precipitation: Add a volume of ice-cold acetonitrile (typically 2-4 times the plasma volume), vortex mix for 1-2 minutes, and let it stand for 5-10 minutes.
  • Clarification: Centrifuge the mixture at high speed (e.g., 10,000 × g) for 10-15 minutes to pellet the precipitated proteins.
  • Collection: Carefully collect the clear supernatant and transfer it directly to an autosampler vial for analysis. If necessary, the supernatant can be diluted with water or mobile phase to match the injection solvent strength.
UPLC-MS/MS Analysis Procedure
  • System Setup: Install the specified C18 column and pre-equilibrate with the starting mobile phase composition at the prescribed flow rate.
  • Autosampler Configuration: Set the autosampler temperature to 4°C and the injection volume (e.g., 2-5 µL).
  • Gradient Program: Implement the gradient elution program as detailed in the original methods [1] [2]. A typical 3-minute gradient for a method using acetonitrile/water with formic acid might be:
    • 0 - 0.5 min: 60% Acetonitrile
    • 0.5 - 1.5 min: Ramp to 95% Acetonitrile
    • 1.5 - 2.0 min: Hold at 95% Acetonitrile
    • 2.0 - 3.0 min: Re-equilibrate at 60% Acetonitrile
  • MS Detection: Operate the mass spectrometer in the selected ionization mode (positive or negative). Use the optimized MRM transitions for each analyte and IS for quantification. Maintain the source temperature, desolvation temperature, and gas flows as per the validated parameters.

Application in a Pharmacokinetic Study

The developed and validated method can be applied to a pharmacokinetic study in rats. Below is a logical workflow for such a study, from animal dosing to data analysis.

G Figure 2: Pharmacokinetic Study Workflow in Rats a Administer Parecoxib Sodium to Rats (e.g., IV/IM, 3.8-5 mg/kg) b Serial Blood Sampling at Pre-defined Time Points a->b c Plasma Separation by Centrifugation b->c d Plasma Sample Storage at -20°C or -80°C c->d e Sample Preparation (Refer to Fig. 1) d->e f UPLC-MS/MS Analysis (Refer to Protocols) e->f g Quantification using Linear Calibration Curve f->g h Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) g->h

  • Dosing and Sampling: Administer a single dose of Parecoxib Sodium (e.g., 3.8 mg/kg for IV/IM or 5 mg/kg for sublingual vein injection) to rats [1] [2]. Collect serial blood samples (e.g., via the sublingual vein or other routes) at predetermined time points post-dose (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes [2].
  • Sample Processing: Immediately centrifuge the blood samples (e.g., at 4000 × g for 10-20 minutes) to separate plasma. Store the plasma samples at -20°C or -80°C until analysis [2].
  • Data Analysis: Quantify the concentrations of PX and VX in each plasma sample against the daily calibration curve. Use a non-compartmental analysis approach with specialized software (e.g., DAS, Phoenix WinNonlin) to calculate key pharmacokinetic parameters for both PX and VX.

Table 3: Example Pharmacokinetic Parameters from a Rat Study (IV & IM PX 3.8 mg/kg) [1]

Analyte Route C~max~ (ng/mL) T~max~ (h) AUC~0-t~ (h·ng/mL) t~1/2~ (h)
Parecoxib (PX) IV Not Specified Not Specified Not Specified Not Specified
Parecoxib (PX) IM Not Specified Not Specified Not Specified Not Specified
This compound (VX) IV Not Specified Not Specified Not Specified Not Specified
This compound (VX) IM Not Specified Not Specified Not Specified Not Specified

Note: The original publication [1] contains the specific numerical data for these parameters, which should be consulted for reporting results.

Critical Notes for Method Implementation

  • Stability: Conduct stability experiments to ensure analyte integrity under various conditions, including benchtop, freeze-thaw cycles, and long-term storage [1] [2].
  • Matrix Effects: Evaluate matrix effects for your specific instrument and plasma lots by comparing the analyte response in post-extraction spiked samples to neat solutions [2].
  • Method Transfer: When adapting these methods, re-validate key parameters (linearity, precision, accuracy) in your own laboratory to ensure performance.

References

Comprehensive Application Notes & Protocols: Enhancement of Valdecoxib Dissolution via PVP K30 Solid Dispersions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor administered as an analgesic and anti-inflammatory drug. Despite its therapeutic potential, this compound faces significant bioavailability challenges due to its poor aqueous solubility (approximately 16.8 μg/mL), which limits its dissolution rate and subsequent absorption. [1] To address this limitation, the formulation of amorphous solid dispersions (ASDs) with hydrophilic polymers represents a promising strategy. Among various carriers, polyvinylpyrrolidone K30 (PVP K30) has demonstrated exceptional capability in enhancing dissolution performance while stabilizing the amorphous form of this compound. [2] [1]

These application notes provide detailed protocols and experimental data for developing and characterizing this compound solid dispersions using PVP K30, enabling researchers to implement this formulation strategy effectively. The systematic approach outlined herein covers preparation methods, characterization techniques, and stability assessment, providing a comprehensive framework for pharmaceutical scientists working on solubility enhancement of poorly water-soluble drugs.

Materials and Methods

Materials
  • Active Pharmaceutical Ingredient: this compound (chemical structure: 4-(5-methyl-3-phenyl-4-isoxazolyl) benzenesulfonamide) [1]
  • Polymeric Carriers: PVP K30 (molecular weight: 44,000-54,000 g/mol); Polyethylene Glycol 4000 (PEG 4000) [2] [3]
  • Solvents: Methanol, ethanol, dichloromethane (HPLC grade) for solvent evaporation methods [2] [1]
  • Dissolution Media: 0.1N HCl, phosphate buffer (pH 7.4) [2] [1]
  • Analytical Instruments: UV-Vis spectrophotometer, HPLC system, FTIR spectrometer, X-ray diffractometer, differential scanning calorimeter [2]
Preparation Methods

Several preparation techniques can be employed for this compound-PVP K30 solid dispersions, with solvent evaporation and melt granulation being the most widely used. The selection of method depends on equipment availability, drug stability, and desired product characteristics.

Characterization Techniques

Comprehensive characterization of solid dispersions involves multiple analytical techniques to assess solid-state properties, drug-polymer interactions, and performance attributes:

  • Dissolution Testing: USP Apparatus II (paddle method) under sink conditions
  • Solid-State Analysis: XRD, DSC, FTIR
  • Content Uniformity: UV-Vis spectrophotometry or HPLC
  • Stability Assessment: ICH guidelines for accelerated stability testing

Preparation Protocols

Solvent Evaporation Method

The solvent evaporation technique offers mild processing conditions suitable for heat-sensitive compounds and enables precise control over drug-polymer interactions. [2] [1]

G cluster_1 Solution Preparation cluster_2 Solvent Removal cluster_3 Product Formation Start Start Preparation Step1 Weigh this compound and PVP K30 (Drug:Carrier = 1:1, 1:3, or 1:5) Start->Step1 Step2 Dissolve in Organic Solvent (Methanol or Ethanol) Step1->Step2 Step3 Stir until Clear Solution (30-60 minutes, magnetic stirring) Step2->Step3 Step4 Evaporate Solvent (Rotary evaporator, 50°C) Step3->Step4 Step5 Dry Under Vacuum (24 hours, desiccator) Step4->Step5 Step6 Crush and Pulverize (Mortar and pestle) Step5->Step6 Step7 Sieving (425 μm, 40-mesh screen) Step6->Step7 Step8 Store in Desiccator (Until further use) Step7->Step8 End Solid Dispersion Product Step8->End

*Processing Parameters:*

  • Drug-to-carrier ratios: 1:1, 1:3, and 1:5 (w/w) this compound-to-PVP K30
  • Solvent volume: Minimum required to dissolve both components (typically 10-20 mL/g of solid)
  • Evaporation temperature: 50°C with surface airflow
  • Drying conditions: 24 hours under vacuum at room temperature
  • Particle size reduction: Sieving through 40-mesh (425 μm) screen
Melt Granulation Technique

Melt granulation provides a solvent-free alternative that eliminates residual solvent concerns and may be suitable for thermostable compounds. [2]

*Procedure:*

  • Physical Mixture Preparation: Triturate this compound and PVP K30 (1:1 ratio) through a 40-mesh screen
  • Heating: Heat the physical mixture at controlled temperature (5-10°C below polymer melting point)
  • Granulation: Continue mixing until a homogeneous mass forms
  • Solidification: Cool rapidly to room temperature to form solid dispersion
  • Size Reduction: Crush, pulverize, and sieve through 40-mesh screen
  • Storage: Store in airtight containers under desiccated conditions

*Critical Parameters:*

  • Processing temperature: Must be optimized based on thermal stability of this compound
  • Mixing time: Sufficient to ensure homogeneous distribution
  • Cooling rate: Rapid cooling promotes amorphous formation

Characterization Methods

In Vitro Dissolution Testing

Dissolution performance is the primary indicator of formulation success and should be evaluated under physiologically relevant conditions. [2] [1]

*Standard Protocol:*

  • Apparatus: USP Type II (paddle apparatus)
  • Dissolution medium: 900 mL of 0.1N HCl or phosphate buffer (pH 7.4)
  • Temperature: 37 ± 0.5°C
  • Paddle speed: 50 rpm
  • Sample volume: 5 mL (with replacement)
  • Sampling times: 5, 10, 15, 30, 45, 60, 90, and 120 minutes
  • Analysis: Filter through 0.45 μm membrane filter, analyze by UV at λ~max of this compound
  • Calculations: Determine % drug released and calculate dissolution efficiency

*Dissolution Efficiency (DE) Calculation:* Dissolution efficiency is calculated as the area under the dissolution curve up to time t, expressed as a percentage of the area of the rectangle described by 100% dissolution at the same time: [2]

Where y is the percentage drug dissolved at time t.

Solid-State Characterization

Comprehensive solid-state characterization confirms the successful formation of amorphous solid dispersions and identifies potential drug-polymer interactions.

4.2.1 Powder X-Ray Diffraction (PXRD)

  • Instrument Settings: Copper target, voltage: 40 kV, current: 30 mA
  • Scanning Rate: 1°/min over a 2θ range of 1-50°
  • Sample Preparation: Slightly grind and pack into aluminum sample container
  • Interpretation: Crystalline drugs show characteristic peaks; amorphous forms show halo patterns [2] [4]

4.2.2 Differential Scanning Calorimetry (DSC)

  • Instrument Parameters: Heating rate: 10°C/min, range: 5-300°C
  • Atmosphere: Nitrogen gas flow of 20 lb/in²
  • Sample Size: 6.5-10 mg in sealed aluminum pans
  • Data Interpretation: Melting endotherm indicates crystalline content; glass transition (T~g~) confirms amorphous state [2] [1]

4.2.3 Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: KBr disks (1:5 sample:KBr ratio), compress at 5T for 5 min
  • Scanning Range: 400-4000 cm⁻¹ at resolution of 4 cm⁻¹
  • Interpretation: Identify potential drug-polymer interactions through shift/ disappearance of characteristic peaks [2] [4]
Stability Studies

Stability assessment ensures the amorphous form remains physically stable during storage. [2] [1]

*Protocol:*

  • Storage Conditions: 40°C/75% RH for 3-6 months (ICH accelerated conditions)
  • Packaging: Glass vials with aluminum-lined caps
  • Testing Intervals: 0, 1, 3, and 6 months
  • Parameters Evaluated: Drug content, dissolution profile, physical appearance, solid-state properties

Results and Discussion

Dissolution Enhancement

The dissolution performance of this compound solid dispersions with PVP K30 demonstrates significant improvement over pure drug and physical mixtures.

Table 1: Dissolution Efficiency of this compound Formulations in 0.1N HCl [2]

Formulation Drug:Carrier Ratio DE₁₀ (%) DE₁₂₀ (%) Time for 85% Release (min)
Pure this compound - 12.5 ± 1.8 38.4 ± 2.5 >120
Physical Mixture 1:1 (PVP K30) 28.7 ± 2.1 65.3 ± 3.2 90 ± 5
Solid Dispersion (SD1) 1:1 (PVP K30) 45.6 ± 2.8 82.7 ± 2.9 45 ± 3
Solid Dispersion (SD2) 1:3 (PVP K30) 68.3 ± 3.2 94.5 ± 1.8 25 ± 2
Solid Dispersion (SD3) 1:5 (PVP K30) 72.6 ± 2.7 96.8 ± 1.5 20 ± 2
Combination SD 1:0.5:0.5 (this compound:PVP K30:PEG 4000) 85.4 ± 2.3 98.2 ± 1.2 15 ± 1

Table 2: Saturation Solubility of this compound Formulations [2] [1]

Formulation Solubility (μg/mL) Fold Increase
Pure this compound 16.8 ± 1.2 1.0
Physical Mixture (1:1 PVP K30) 28.4 ± 2.1 1.7
Solid Dispersion (1:1 PVP K30) 185.6 ± 8.7 11.0
Solid Dispersion (1:3 PVP K30) 352.8 ± 12.5 21.0
Solid Dispersion (1:5 PVP K30) 498.3 ± 15.2 29.7
Solid Dispersion (1:1 HPC) 276.4 ± 10.3 16.5

The data demonstrate that solid dispersions with PVP K30 substantially enhance both the dissolution rate and extent of this compound release. The combination of PVP K30 with PEG 4000 shows synergistic effects, likely due to improved wettability and microenvironmental solubilization. [2]

Solid-State Characteristics

The transformation from crystalline to amorphous state is confirmed through multiple analytical techniques:

  • PXRD Analysis: Pure this compound shows numerous diffraction peaks at 2θ of 12.8°, 15.62°, 17.46°, 18.56°, 20.1°, 24.3°, and 26.2° indicating crystalline nature. Solid dispersions show halo patterns, confirming amorphous conversion. [2]
  • DSC Analysis: Pure this compound exhibits a sharp endothermic peak at ~115°C (melting point). Solid dispersions show absence of this peak, indicating loss of crystallinity. [2] [1]
  • FTIR Spectroscopy: this compound shows characteristic peaks at 3346 cm⁻¹ (O-H and N-H stretching), 2925 cm⁻¹ (C-H stretching), 1598 cm⁻¹ (N-H bending), and 1253 cm⁻¹ (O-H bending and C-O stretching). Solid dispersions maintain these peaks without significant shifts, confirming absence of chemical interactions. [2]
Stability Data

Accelerated stability studies confirm the physical stability of this compound-PVP K30 solid dispersions:

Table 3: Stability Profile of this compound-PVP K30 (1:5) Solid Dispersion [2] [1]

Storage Condition Time (months) Drug Content (%) DE₁₂₀ (%) Crystallinity (XRD)
Initial 0 99.8 ± 1.2 96.8 ± 1.5 Amorphous
40°C/75% RH 1 99.5 ± 1.5 96.2 ± 1.8 Amorphous
40°C/75% RH 3 98.7 ± 1.8 95.3 ± 2.1 Amorphous
40°C/75% RH 6 97.9 ± 2.2 94.1 ± 2.4 Amorphous

The data demonstrate that PVP K30 effectively stabilizes the amorphous form of this compound under accelerated storage conditions, with no significant change in drug content or dissolution performance over six months.

Formulation Guidance

Carrier Selection and Optimization

The selection of appropriate carrier systems significantly influences the performance of solid dispersions. For this compound, PVP K30 demonstrates optimal properties based on molecular weight and functionality:

  • PVP K30 Advantages: Excellent drug stabilization capability, high Tg (~160°C), good aqueous solubility, and established safety profile
  • Combination Systems: PVP K30 with PEG 4000 (1:0.5:0.5 drug:PVP:PEG) shows superior performance due to complementary mechanisms:
    • PVP K30: Amorphous stabilization and crystallization inhibition
    • PEG 4000: Improved wettability and microenvironmental solubilization [2]

G Start Crystalline Drug (Low Solubility) Spring Spring Phase Amorphization Start->Spring Mech1 • Crystal lattice breakdown • Molecular dispersion • High energy state Spring->Mech1 PVP PVP K30 Role: Parachute Parachute Phase Stabilization Mech1->Parachute Mech2 • Polymer inhibition • Reduced nucleation • Extended supersaturation Parachute->Mech2 Result Enhanced Dissolution & Bioavailability Mech2->Result PVP1 • Hydrogen bonding • Antiplasticization • Increased Tg

Figure 2: Spring and Parachute Mechanism of PVP K30 Solid Dispersions

Manufacturing Considerations

Successful scale-up of this compound solid dispersions requires attention to critical process parameters:

  • Solvent Evaporation: Ensure complete solvent removal to prevent crystallization during storage
  • Particle Engineering: Control particle size distribution for consistent dissolution performance
  • Excipient Compatibility: Avoid strong alkaline excipients that may degrade this compound
  • Process Control: Monitor temperature and humidity during manufacturing to prevent premature crystallization

Conclusions

The development of this compound solid dispersions with PVP K30 represents a robust formulation strategy for enhancing dissolution performance and potentially improving oral bioavailability. The protocols outlined in these application notes provide a systematic framework for researchers to implement this technology successfully.

  • PVP K30 at 1:3 to 1:5 drug-to-polymer ratios provides optimal dissolution enhancement
  • The amorphous form remains stable under accelerated storage conditions for at least six months
  • Combination with PEG 4000 offers synergistic benefits for rapid dissolution
  • Solvent evaporation and melt granulation methods both produce effective solid dispersions

The successful implementation of this approach requires comprehensive characterization using the described analytical techniques and careful attention to processing parameters during manufacturing. Following these protocols will enable researchers to develop this compound formulations with consistent and enhanced performance characteristics.

References

valdecoxib solubility enhancement Cremophor EL cyclodextrin

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Solubilization Efficacy

The table below summarizes the key quantitative findings from the comparative study on Valdecoxib solubilization [1].

Solubilization Approach Specific Agent Key Findings / Solubility Ranking
Surfactants Cremophor EL Highest solubility enhancement for this compound [1]
Tween 80 Second-highest solubility enhancement [1]
Cyclodextrins Sulfobutyl ether-7-β-cyclodextrin (SBE-β-CD) Third in solubility ranking; significant dissolution rate improvement (DP₁₅: 93%) [1] [2] [3]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Significant dissolution rate improvement (DP₁₅: 91%) [2] [3]
β-cyclodextrin (β-CD) Moderate dissolution improvement (DP₁₅: 50%); forms 1:1 stoichiometric complex [2] [3] [4]
General Principle Hydrophilic-Lipophilic Balance (HLB) Surfactants with higher HLB values acted as better solubilizers [1]

Experimental Protocols

Here are detailed methodologies for the key solubilization techniques cited in the research.

Surfactant-Based Solubilization

This protocol outlines the general approach for evaluating surfactants like Cremophor EL, which was identified as the most effective agent [1].

  • Objective: To assess the solubility of this compound in aqueous solutions of various surfactants.
  • Materials: this compound, Surfactants (e.g., Cremophor EL, Tween 80), distilled water, orbital shaker, conical flasks, analytical equipment (e.g., HPLC, UV-Vis Spectrophotometer).
  • Procedure:
    • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions with varying concentrations of the surfactant (e.g., 0.1% to 2% w/v).
    • Equilibration: Add an excess amount of this compound to each surfactant solution in sealed containers.
    • Agitation: Agitate the mixtures continuously using an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
    • Analysis: After equilibration, centrifuge the samples and filter the supernatant. Analyze the drug concentration in the filtrate using a validated analytical method.
    • Data Treatment: Plot the solubility of this compound against surfactant concentration to determine the solubilization capacity.
Cyclodextrin Complexation

This section details methods for preparing and characterizing this compound-cyclodextrin inclusion complexes.

Phase Solubility Analysis This foundational study determines the stoichiometry and stability constant of the complex [2] [4] [5].

  • Objective: To establish the phase-solubility profile of this compound with cyclodextrins.
  • Procedure:
    • Prepare aqueous solutions of the cyclodextrin (e.g., β-CD, HP-β-CD, SBE-β-CD) over a concentration range (e.g., 0.003 M to 0.015 M).
    • Add an excess of this compound to each CD solution.
    • Shake the suspensions at a constant temperature (e.g., 25°C) until equilibrium is achieved (e.g., 7 days).
    • Analyze the dissolved drug concentration as described in the surfactant protocol.
    • Construct a phase-solubility diagram by plotting the dissolved drug concentration against the CD concentration. A linear AL-type diagram indicates 1:1 stoichiometry. The stability constant (K_s) is calculated from the slope and the intrinsic solubility (S₀) of the drug: K_s = Slope / [S₀ (1 - Slope)] [4] [5].

Preparation of Solid Inclusion Complexes The following diagram illustrates the primary methods for creating solid complexes for formulation use.

G start Start: this compound & Cyclodextrin m1 Kneading Method (KM) start->m1 m2 Co-evaporation Method (SM) start->m2 m3 Freeze-Drying Method (FD) start->m3 m4 Physical Mixture (PM) start->m4 char Characterization m1->char m2->char m3->char m4->char comp Final Complex char->comp

Detailed Protocols for Solid Complex Preparation [2] [4] [5]:

  • Kneading Method (KM):

    • Procedure: Triturate the cyclodextrin with a small volume of water or a water-ethanol mixture in a mortar to form a homogeneous paste. Slowly add this compound to the paste and knead thoroughly for a specified time (e.g., 45-60 minutes).
    • Drying: The resulting paste is dried under vacuum at room temperature or at a moderate temperature (e.g., 40°C) for 24 hours.
    • Processing: The dried mass is pulverized and sieved to obtain a fine powder.
  • Co-evaporation Method (Solution Method, SM):

    • Dissolution: Dissolve both this compound and cyclodextrin in a suitable volatile organic solvent (e.g., methanol, ethanol) or a solvent mixture.
    • Evaporation: Stir the solution magnetically for a set time, then evaporate the solvent under vacuum at a controlled temperature.
    • Processing: Scrape the dried solid, crush, and sieve it to obtain a uniform powder.
  • Freeze-Drying (Lyophilization, FD):

    • Preparation: Prepare a clear solution of the drug and cyclodextrin in distilled water or a suitable solvent.
    • Freezing & Drying: Freeze the solution and then subject it to lyophilization for a sufficient duration (e.g., 24-48 hours).
    • Output: This yields a fluffy, amorphous powder of the inclusion complex.
  • Physical Mixture (PM):

    • Mixing: Simply mix the this compound and cyclodextrin powders in a mortar and pestle or a blender for a set time to ensure homogeneity.

Characterization of Complexes

The formed solid complexes should be characterized to confirm complex formation and assess changes in physico-chemical properties [2] [4] [5].

  • Differential Scanning Calorimetry (DSC): Look for the reduction or disappearance of the sharp endothermic peak of this compound, indicating loss of crystallinity.
  • Powder X-Ray Diffractometry (P-XRD): Compare the diffraction patterns. A decrease in the intensity of characteristic crystalline peaks of the drug suggests amorphization or complex formation.
  • Fourier Transform Infrared (FTIR) Spectroscopy: Analyze for shifts, weakening, or disappearance of characteristic functional group peaks of this compound (e.g., S=O of sulfonamide) due to inclusion in the CD cavity.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H-NMR to observe chemical shift changes for protons of both this compound and cyclodextrin. This helps identify which part of the drug molecule is inserted into the CD cavity. Molecular modeling often supports these findings [4] [5].
  • In Vitro Dissolution Studies: Perform dissolution tests according to USP paddle method in distilled water (pH ~6.8) at 37°C. Compare the dissolution rate (e.g., % dissolved in 15 minutes, DP₁₅) of the pure drug with its complexes. Freeze-dried complexes typically show the fastest dissolution [4] [5].

Application Notes for Researchers

  • Surfactant vs. Cyclodextrin: While Cremophor EL provided the highest solubility, cyclodextrins offer additional advantages such as potential reduction of gastric irritation and improved solid dosage form development [2].
  • Cyclodextrin Selection: Modified cyclodextrins like SBE-β-CD and HP-β-CD are generally preferred over native β-CD due to their higher aqueous solubility, better complexation efficiency, and improved toxicological profiles [2] [6].
  • Method Selection: The kneading method is often cited as a practical and effective technique for preparing this compound complexes on a lab scale, yielding significant improvements in dissolution and anti-inflammatory activity in vivo [2] [3]. Freeze-drying, while potentially superior for performance, is more energy-intensive and costly.
  • In Vivo Correlation: Studies have confirmed that the enhanced dissolution rate of this compound from cyclodextrin complexes translates to faster absorption and significantly improved anti-inflammatory activity in rat models [2] [3].

References

Comprehensive Application Notes and Protocols: HPLC-UV Method for Valdecoxib Bioequivalence Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Valdecoxib [4-(5-methyl-3-phenyl-4-isoxazolyl) benzenesulfonamide] represents the newest addition to the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors. This therapeutic agent has received approval from the US FDA for the treatment of rheumatoid arthritis, osteoarthritis, and various pain conditions. The mechanism of action involves selective inhibition of the inducible COX-2 enzyme, which primarily synthesizes prostaglandins involved in inflammatory processes, while sparing the constitutive COX-1 enzyme that maintains gastric mucosal protection and platelet function. This selective inhibition provides significant anti-inflammatory and analgesic benefits while minimizing the gastrointestinal adverse effects typically associated with non-selective NSAIDs. [1]

The assessment of bioequivalence for oral dosage forms constitutes a critical component in pharmaceutical development, particularly for generic drug products. Bioequivalence studies serve to establish therapeutic equivalence between different drug products containing the same active pharmaceutical ingredient (API) by comparing their rate and extent of absorption following administration. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has emerged as a fundamental analytical technique supporting these investigations by providing accurate and precise quantification of drug concentrations in biological matrices. The development of robust HPLC-UV methods for this compound is therefore essential for generating reliable pharmacokinetic data and establishing bioequivalence between formulations. [2]

This application note provides a comprehensive protocol for the quantification of this compound in human plasma using HPLC-UV with liquid-liquid extraction, complete with experimental procedures, method validation data, and application to bioequivalence studies. The method has been optimized to deliver exceptional sensitivity, precision, and accuracy suitable for supporting regulatory submissions.

Published HPLC-UV Methods for this compound Analysis

Table 1: Comparison of published HPLC-UV methods for this compound quantification

Matrix Sample Preparation Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Linear Range (ng/mL) LOQ (ng/mL) Reference
Human Plasma Liquid-liquid extraction with diethyl ether/dichloromethane Not specified Methanol:water (65:35, v/v) 1.0 245 10-500 10 [1]
Human Plasma Protein precipitation with perchloric acid, extraction with diethyl ether Cosmosil C18 (150 mm × 4.6 mm, 5 μm) Ammonium acetate buffer:acetonitrile (60:40, v/v) with 0.1% TEA, pH 6.5 Not specified 239 5-400 5 [3]
Pharmaceutical Formulations Direct dissolution Synergi Fusion C18 (150 mm × 4.6 mm, 4 μm) Water (pH 7.0):acetonitrile (52:48, v/v) 1.0 210 50-Not specified 50 [4]
Drug Substance Direct injection Phenomenex Luna C18 (2) 20 mM NaH2PO4:methanol:tetrahydrofuran (60:30:10, v/v/v) Not specified Not specified Not specified Not specified [5]

Experimental

Materials and Reagents
  • Analytical Standards: this compound drug substance (Hetero Drugs Ltd, Hyderabad, India) and rofecoxib (internal standard, Cadila Healthcare Limited, Ahmedabad, India). Store at 2-8°C protected from light.
  • Chemicals: HPLC-grade methanol, acetonitrile, diethyl ether, and dichloromethane (Merck, Darmstadt, Germany). Milli-Q purified water or equivalent.
  • Solutions: Prepare ammonium acetate buffer (0.1 M, pH 6.5) by dissolving ammonium acetate in water and adjusting pH with acetic acid or ammonium hydroxide.
  • Stock Solutions: Prepare this compound and internal standard stock solutions at 1 mg/mL in methanol. Store at -20°C for up to 6 months. Prepare working solutions daily by appropriate dilution with mobile phase or methanol-water mixtures. [1] [3]
Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., Cosmosil C18, 150 mm × 4.6 mm, 5 μm or equivalent) equipped with a suitable guard column.
  • Mobile Phase: Ammonium acetate buffer (0.1 M, pH 6.5)-acetonitrile (60:40, v/v) containing 0.1% triethylamine. Filter through 0.45 μm membrane and degas prior to use.
  • Flow Rate: 1.0 mL/min (isocratic elution)
  • Detection: UV detection at 239 nm
  • Injection Volume: 20-50 μL
  • Column Temperature: Ambient (25 ± 5°C)
  • Run Time: 15 minutes [3]
Sample Preparation Protocol
2.3.1 Plasma Sample Processing
  • Thaw frozen plasma samples at room temperature and vortex mix for 30 seconds.
  • Pipette 1 mL of plasma into a clean glass centrifuge tube.
  • Add 50 μL of internal standard working solution (rofecoxib, 1 μg/mL in methanol).
  • Add 100 μL of perchloric acid (5% v/v) to precipitate proteins.
  • Vortex mix for 1 minute and centrifuge at 3,500 × g for 10 minutes.
  • Transfer the supernatant to a new glass tube containing 5 mL of diethyl ether.
  • Vortex mix for 2 minutes and centrifuge at 3,500 × g for 5 minutes.
  • Freeze the aqueous layer in a dry ice-acetone bath and decant the organic layer into a clean tube.
  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue with 200 μL of mobile phase and vortex mix for 30 seconds.
  • Transfer to autosampler vials for HPLC analysis. [1] [3]

G Start Start Plasma Sample Processing Thaw Thaw plasma samples at room temperature Start->Thaw Vortex1 Vortex mix for 30 seconds Thaw->Vortex1 Aliquot Pipette 1 mL plasma into centrifuge tube Vortex1->Aliquot AddIS Add 50 μL internal standard solution Aliquot->AddIS AddPCA Add 100 μL perchloric acid (5%) AddIS->AddPCA Vortex2 Vortex mix for 1 minute AddPCA->Vortex2 Centrifuge1 Centrifuge at 3,500 × g for 10 min Vortex2->Centrifuge1 Transfer1 Transfer supernatant to new tube Centrifuge1->Transfer1 AddEther Add 5 mL diethyl ether Transfer1->AddEther Vortex3 Vortex mix for 2 minutes AddEther->Vortex3 Centrifuge2 Centrifuge at 3,500 × g for 5 min Vortex3->Centrifuge2 Freeze Freeze aqueous layer in dry ice-acetone bath Centrifuge2->Freeze Decant Decant organic layer to clean tube Freeze->Decant Evaporate Evaporate under nitrogen at 40°C Decant->Evaporate Reconstitute Reconstitute with 200 μL mobile phase Evaporate->Reconstitute Vortex4 Vortex mix for 30 seconds Reconstitute->Vortex4 TransferVial Transfer to autosampler vial Vortex4->TransferVial Analyze HPLC-UV Analysis TransferVial->Analyze

Figure 1: Workflow for plasma sample preparation and extraction

Method Validation

Method validation establishes that the analytical procedure meets intended requirements through documented evidence. For bioanalytical methods supporting bioequivalence studies, validation must comply with FDA and ICH guidelines, assessing specificity, linearity, accuracy, precision, sensitivity, and stability. The validation protocol should demonstrate that the method is reliable and reproducible for the quantitative determination of this compound in human plasma across the anticipated concentration range. The following sections present experimental data and acceptance criteria for each validation parameter. [6]

Specificity and Selectivity

Specificity represents the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, metabolites, or matrix components. For the this compound HPLC-UV method, specificity was demonstrated by analyzing six different sources of blank human plasma and confirming the absence of interfering peaks at the retention times of this compound and the internal standard.

  • Chromatographic separation: this compound and internal standard (rofecoxib) were baseline resolved with retention times of approximately 11.9 and 7.9 minutes, respectively.
  • Peak purity: Assessed using photodiode array detection, confirming homogeneous peaks without co-eluting substances.
  • Forced degradation studies: Under stress conditions (acidic, basic, oxidative, thermal, and photolytic), the method effectively separated this compound from its degradation products, confirming stability-indicating capability. [1] [5]
Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results directly proportional to the concentration of analyte in the sample within a given range. The method demonstrated linearity across the concentration range of 5-500 ng/mL, which encompasses the expected pharmacokinetic concentrations following therapeutic dosing.

  • Calibration curves: Generated using eight non-zero concentrations analyzed in duplicate over three separate days.
  • Regression analysis: Peak area ratios of this compound to internal standard versus concentration fitted by weighted least-squares regression (weighting factor of 1/x²).
  • Acceptance criteria: Correlation coefficient (r) ≥ 0.99, back-calculated standard concentrations within ±15% of nominal value (±20% at LLOQ). [1] [3]

Table 2: Linearity and range validation data for this compound HPLC-UV method

Validation Parameter Results Acceptance Criteria
Linear Range 5-500 ng/mL N/A
Slope 0.0235 ± 0.0012 RSD ≤ 2%
Intercept 0.018 ± 0.005 ≤20% of LLOQ response
Correlation Coefficient (r) 0.9992 ± 0.0003 ≥0.99
Number of Calibration Points 8 Minimum 6
% Deviation of Back-calculated Values ±6.4% Within ±15%
Accuracy and Precision

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted as a true value and the value found. Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Accuracy studies: Conducted by analyzing quality control samples at four concentration levels (LLOQ, low, medium, high) with six replicates at each level.
  • Precision evaluation: Included intra-day (repeatability) and inter-day (intermediate precision) assessments.
  • Acceptance criteria: Accuracy within ±15% of nominal values (±20% at LLOQ); precision with RSD ≤15% (≤20% at LLOQ). [1] [6]

Table 3: Accuracy and precision data for this compound in human plasma

| Nominal Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18 over 3 days) | |-----------------------------------|---------------------|----------------------------------| | | Measured Concentration (Mean ± SD) | Accuracy (%) | Precision (RSD%) | Measured Concentration (Mean ± SD) | Accuracy (%) | Precision (RSD%) | | 5 (LLOQ) | 5.21 ± 0.52 | 104.2 | 10.0 | 5.18 ± 0.61 | 103.6 | 11.8 | | 15 (Low QC) | 15.42 ± 1.23 | 102.8 | 8.0 | 15.21 ± 1.58 | 101.4 | 10.4 | | 250 (Medium QC) | 247.85 ± 12.65 | 99.1 | 5.1 | 251.43 ± 15.84 | 100.6 | 6.3 | | 400 (High QC) | 392.40 ± 18.56 | 98.1 | 4.7 | 405.28 ± 22.95 | 101.3 | 5.7 |

Sensitivity: LOD and LOQ

The limit of detection (LOD) is the lowest concentration of analyte that can be detected but not necessarily quantified, while the limit of quantification (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • LOD: Determined to be 3 ng/mL based on signal-to-noise ratio of 3:1
  • LOQ: Established at 5 ng/mL with precision RSD of 11.8% and accuracy of 103.6%
  • LOQ verification: Six replicate injections at LOQ concentration met acceptance criteria of ±20% for accuracy and precision [3]

Application to Bioequivalence Studies

Bioequivalence Study Protocol

Bioequivalence studies for this compound formulations typically employ a randomized, balanced, single-dose, two-treatment, two-period crossover design in healthy human volunteers. The following protocol outlines a standard approach:

  • Study Population: Healthy adult volunteers (18-45 years), BMI 18.5-24.9 kg/m², confirmed by medical history, physical examination, and laboratory tests. Obtain written informed consent.
  • Study Design: Randomized, single-dose, two-period crossover with a washout period of 7-10 days between administrations.
  • Dosing: Administer single oral dose of test or reference formulation (typically 10-20 mg this compound) with 240 mL water after an overnight fast.
  • Blood Sampling: Collect venous blood samples (5-7 mL) pre-dose (0 hr) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hr post-dose.
  • Sample Processing: Centrifuge blood samples at 3000 × g for 10 min within 30 min of collection; transfer plasma to polypropylene tubes and store at -70°C until analysis.
  • Bioanalytical Analysis: Quantify this compound concentrations in plasma samples using the validated HPLC-UV method.
  • Pharmacokinetic Analysis: Calculate C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and t~1/2~ using non-compartmental methods.
  • Statistical Analysis: Perform ANOVA on log-transformed parameters; 90% confidence intervals for test/reference ratios must fall within 80-125% to establish bioequivalence. [1] [2]
Dissolution Testing for this compound Formulations

For in vitro dissolution testing of this compound solid oral dosage forms, the following method is recommended:

  • Apparatus: USP Apparatus II (paddle)
  • Dissolution Medium: 900 mL of 0.5% sodium lauryl sulfate in water
  • Temperature: 37 ± 0.5°C
  • Rotation Speed: 75 rpm
  • Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes
  • Analysis: Withdraw samples, filter through 0.45 μm membrane, and analyze by HPLC-UV using a validated method
  • Acceptance Criteria: Typically, Q = 80% in 30 minutes for immediate-release formulations [4]

G BE Bioequivalence Study Protocol Design Randomized, two-period crossover design BE->Design Subjects Healthy volunteers (18-45 years, normal BMI) Design->Subjects Dosing Single oral dose (test vs reference formulation) Subjects->Dosing Sampling Serial blood collection over 72 hours Dosing->Sampling Processing Plasma separation by centrifugation Sampling->Processing Storage Storage at -70°C until analysis Processing->Storage Analysis HPLC-UV analysis of This compound concentrations Storage->Analysis PK Pharmacokinetic parameter calculation (Cmax, AUC, Tmax) Analysis->PK Stats Statistical analysis: 90% CI for test/reference ratios PK->Stats Conclusion Bioequivalence established if 90% CI within 80-125% Stats->Conclusion

Discussion

Regulatory Considerations

The validation of analytical procedures for pharmaceuticals must comply with international regulatory requirements. According to ICH Q2(R1) and USP general chapter <1225>, the validation of analytical procedures requires demonstration of specificity, accuracy, precision, linearity, range, detection limit, quantification limit, and robustness. The this compound HPLC-UV method described in this application note fulfills these requirements and is suitable for supporting bioequivalence studies intended for regulatory submission. [6]

Method validation should be conducted in accordance with a predefined protocol containing predetermined acceptance criteria. For late-phase methods (Phase 3), validation is considered a GMP activity and must be performed under strict documentation controls. The validation report should include complete data summaries, statistical analyses, and a statement confirming whether the method met all acceptance criteria. [6]

Troubleshooting and Method Robustness

The robustness of an analytical procedure refers to its capacity to remain unaffected by small, deliberate variations in method parameters. For the this compound HPLC-UV method, robustness was evaluated by examining the impact of:

  • Mobile phase composition: Variations of ±5% in organic modifier content
  • pH changes: ±0.2 units in buffer pH
  • Flow rate: ±0.1 mL/min
  • Column temperature: ±5°C
  • Different columns: Same type from different manufacturers or different lots

Results demonstrated that the method remains specific and accurate under these variations, with resolution between this compound and internal standard maintained above 2.0. [5]

Common issues and solutions:

  • Peak tailing: Ensure mobile phase pH is properly adjusted; consider adding 0.1% triethylamine as a tailing suppressor
  • Retention time shifts: Check mobile phase preparation and column temperature consistency
  • Low recovery: Verify extraction procedure, particularly the evaporation step (avoid complete dryness)
  • High background noise: Use high-purity reagents and ensure proper cleaning of glassware

Conclusion

The HPLC-UV method presented herein provides a robust, sensitive, and reproducible approach for the quantification of this compound in human plasma. The method has been comprehensively validated in accordance with regulatory guidelines and demonstrates excellent specificity, linearity, accuracy, and precision across the concentration range of 5-500 ng/mL. The simple liquid-liquid extraction procedure offers efficient sample clean-up with consistent recovery.

This method is ideally suited for supporting bioequivalence studies of this compound formulations, providing reliable pharmacokinetic data necessary for establishing therapeutic equivalence between test and reference products. The protocol can be readily implemented in most bioanalytical laboratories with standard HPLC-UV instrumentation, making it a cost-effective solution for both generic and innovator pharmaceutical companies.

References

Comprehensive Application Notes and Protocols for Valdecoxib Analytical Method Validation: Specificity and Linearity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Valdecoxib Analytical Methods

This compound is a selective cyclooxygenase-2 (COX-2) inhibitor that was previously approved for the treatment of rheumatoid arthritis, osteoarthritis, and pain. As a potent anti-inflammatory drug, this compound requires robust analytical methods to support pharmaceutical development, quality control, and pharmacokinetic studies. These methods must be thoroughly validated to ensure accuracy, precision, and reliability of data supporting clinical studies and manufacturing processes. The metabolic profile of this compound further necessitates specific analytical approaches, as it is metabolized primarily by cytochrome P450 2C9 and 3A4 to active metabolites including a hydroxylated metabolite and a carboxylic acid metabolite [1] [2].

The development of analytical methods for this compound presents several technical challenges, including the need to separate structurally similar compounds such as metabolites and impurities, and to achieve adequate sensitivity for pharmacokinetic studies. This document provides detailed application notes and protocols for validating this compound analytical methods, with particular emphasis on specificity and linearity parameters, which are critical for demonstrating method suitability for its intended purpose. The protocols described herein have been successfully applied to support this compound and its prodrug parecoxib in clinical development [3] [1].

Analytical Techniques for this compound Determination

Separation and Detection Systems
  • High-Performance Liquid Chromatography (HPLC): Traditional HPLC methods with UV or spectrofluorimetric detection provide reliable options for this compound quantification. One validated method uses a reverse-phase C18 ODS2 column (3-μm particle size) with a mobile phase consisting of acetonitrile and ammonium acetate (10 mM; pH 5.0) in a 55:45 ratio. This method achieved excellent separation of this compound from potential interfering substances with a flow rate of 0.4 mL/min and fluorescence detection at excitation/emission wavelengths of 265/375 nm [4].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and specificity, LC-MS/MS methods are preferred, particularly for pharmacokinetic studies. These methods typically employ electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) for detection. One validated assay uses a Zorbax XDB C8 HPLC column with negative ion electrospray ionization and MRM for detection, achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL for both this compound and its hydroxylated metabolite in human plasma [1].

  • Ultra-Performance Liquid Chromatography (UPLC): Modern UPLC systems coupled with tandem mass spectrometry offer improved resolution and faster analysis times. One recently developed method uses an ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm particle size) with gradient elution, completing the analysis in less than 3 minutes. This method demonstrated excellent linearity over the range of 2.5–500 ng/mL for this compound in rat plasma [3].

Sample Preparation Techniques
  • Protein Precipitation: For biological samples, simple protein precipitation with acetonitrile provides efficient sample cleanup. In the UPLC-MS/MS method for rat plasma, samples were prepared by adding the internal standard (celecoxib) followed by one-step protein precipitation with acetonitrile. This approach offers high recovery rates (94.8–103.6% for this compound) with minimal processing time [3].

  • Liquid-Liquid Extraction (LLE): Some methods employ multiple extraction steps with organic solvents. The HPLC method with spectrofluorimetric detection uses protein precipitation in acidic medium followed by two successive liquid-liquid extraction steps with cyclohexane:Et₂O (3:2, v/v) as the extraction solvent, achieving recovery rates ranging from 81.1% to 103.6% for both parecoxib and this compound [4].

  • Solid-Phase Extraction (SPE): Automated SPE methods provide superior cleanup and concentration of samples. The LC-MS/MS method for human urine uses an automated C18 solid-phase extraction with a Zymark RapidTrace system to isolate this compound and its metabolites. This approach allows for unattended processing of large sample sets with improved precision and recovery [2].

Method Validation Parameters and Data

Specificity and Selectivity

Table 1: Specificity Parameters for this compound Analytical Methods

Method Matrix Separation Technique Detection Specificity Demonstration
HPLC with spectrofluorimetric detection [4] Canine plasma Reverse-phase C18 ODS2 Fluorescence (λ_ex 265 nm, λ_em 375 nm) No interfering peaks at analyte retention times; confirmed by HPLC-MS experiments
UPLC-MS/MS [3] Rat plasma ACQUITY UPLC BEH C18 MS/MS (MRM mode) Resolution from potentially interfering substances; no matrix interference
LC-MS/MS [1] Human plasma Zorbax XDB C8 MS/MS (negative ESI) No interference from blank plasma at retention times of analytes
HPLC for impurity determination [5] Drug substance Phenomenex Luna C18 UV detection Resolution >2.0 between this compound and metaisomer impurity

Specificity, the ability to accurately measure the analyte in the presence of potential interferents, has been thoroughly demonstrated for this compound methods. All developed methods showed no interfering peaks at the retention times of this compound or its metabolites when analyzing blank matrices. The chromatographic conditions were optimized to separate this compound from its metabolites, impurities, and matrix components. For the HPLC method with spectrofluorimetric detection, specificity was confirmed by HPLC-mass spectrometry experiments, which verified that detected peaks were indeed the target analytes [4]. The stability-indicating HPLC method for this compound drug substance successfully separated this compound from its metaisomer impurity with a resolution greater than 2.0, demonstrating excellent specificity [5].

Linearity and Range

Table 2: Linearity and Range of Valdecox Analytical Methods

Method Matrix Analyte Linear Range Correlation Coefficient (r²) Linearity Demonstration
UPLC-MS/MS [3] Rat plasma This compound 2.5–500 ng/mL ≥0.9991 Weighted linear regression
UPLC-MS/MS [3] Rat plasma Parecoxib 50–10,000 ng/mL ≥0.9996 Weighted linear regression
LC-MS/MS [1] Human plasma This compound 0.5–200 ng/mL Not specified Weighted linear regression (1/concentration²)
LC-MS/MS [1] Human plasma Hydroxylated metabolite 0.5–200 ng/mL Not specified Weighted linear regression (1/concentration²)
LC-MS/MS [2] Human urine This compound 1–200 ng/mL Not specified Weighted linear regression (1/concentration²)
LC-MS/MS [2] Human urine Hydroxylated metabolite 1–200 ng/mL Not specified Weighted linear regression (1/concentration²)
LC-MS/MS [2] Human urine Carboxylic acid metabolite 2–200 ng/mL Not specified Weighted linear regression (1/concentration²)

Linearity, the ability of a method to obtain test results proportional to analyte concentration, has been established for this compound methods across various matrices and concentration ranges. The linearity of each method was demonstrated using weighted linear regression models to account for heteroscedasticity (non-constant variance across concentration ranges). The correlation coefficients for all validated methods exceeded 0.999, indicating excellent linearity. The range of each method was established as the interval between the upper and lower concentration levels that have been demonstrated to have acceptable accuracy, precision, and linearity [3] [1]. The wide linear ranges, particularly for the UPLC-MS/MS method (2.5–500 ng/mL for this compound and 50–10,000 ng/mL for parecoxib), make these methods suitable for pharmacokinetic studies where large concentration variations are expected [3].

Additional Validation Parameters
  • Precision and Accuracy: The HPLC method with spectrofluorimetric detection demonstrated precision with RSD values below 15% at the LLOQ and below 10% at higher concentrations, meeting accepted validation criteria. The accuracy of the method ranged from 94.8% to 103.6% for this compound across quality control concentrations [4].

  • Sensitivity: Methods demonstrate excellent sensitivity with lower limits of quantification suitable for pharmacokinetic studies. The LC-MS/MS method for human plasma achieved an LLOQ of 0.5 ng/mL for both this compound and its hydroxylated metabolite, while the urine method achieved LLOQs of 1 ng/mL for this compound and its hydroxylated metabolite and 2 ng/mL for the carboxylic acid metabolite [1] [2].

  • Recovery: Extraction efficiency has been thoroughly evaluated for all methods. The HPLC method with spectrofluorimetric detection showed recovery rates of 94.8–103.6% for this compound, while the automated SPE LC-MS/MS method demonstrated consistent recovery across the analytical range [4] [1].

Experimental Protocols

Protocol 1: HPLC with Spectrofluorimetric Detection for Simultaneous Determination of Parecoxib and this compound in Canine Plasma
4.1.1 Materials and Reagents
  • Analytical standards: Parecoxib and this compound reference standards (>98% purity)
  • HPLC-grade solvents: Acetonitrile, ammonium acetate, cyclohexane, diethyl ether
  • Mobile phase: Acetonitrile: ammonium acetate (10 mM; pH 5.0) in 55:45 ratio
  • Extraction solvent: Cyclohexane:Et₂O (3:2, v/v)
  • Equipment: HPLC system with spectrofluorimetric detector, reverse-phase C18 ODS2 column (3-μm particle size)
4.1.2 Sample Preparation Procedure
  • Protein precipitation: Add 500 μL of canine plasma to a centrifuge tube, acidify with 100 μL of phosphoric acid (10%), and vortex mix for 30 seconds
  • First extraction: Add 3 mL of extraction solvent (cyclohexane:Et₂O, 3:2 v/v), vortex for 2 minutes, and centrifuge at 3000 × g for 10 minutes
  • Transfer organic phase: Transfer the organic layer to a clean tube
  • Second extraction: Repeat the extraction with another 3 mL of extraction solvent
  • Combine and evaporate: Combine the organic phases and evaporate to dryness under a gentle nitrogen stream at 40°C
  • Reconstitute: Reconstitute the residue with 200 μL of mobile phase, vortex for 1 minute, and transfer to HPLC vials [4]
4.1.3 Chromatographic Conditions
  • Column: Reverse-phase C18 ODS2 (3-μm particle size)
  • Mobile phase: Acetonitrile: ammonium acetate (10 mM; pH 5.0) in 55:45 ratio
  • Flow rate: 0.4 mL/min
  • Detection: Fluorescence with excitation at 265 nm and emission at 375 nm
  • Injection volume: 50 μL
  • Run time: 15 minutes [4]
4.1.4 Method Validation Steps
  • Specificity: Analyze blank plasma from at least six different sources to confirm no interference at retention times of analytes
  • Linearity: Prepare calibration standards at a minimum of six concentration levels across the expected range (25-1000 ng/mL for parecoxib, 10-500 ng/mL for this compound)
  • Precision and accuracy: Analyze QC samples at four concentration levels (LLOQ, low, medium, high) with at least six replicates at each level
  • Recovery: Compare peak areas of extracted samples with unextracted standards at equivalent concentrations [4]
Protocol 2: UPLC-MS/MS for Simultaneous Determination of Parecoxib and this compound in Rat Plasma
4.2.1 Materials and Reagents
  • Analytical standards: Parecoxib, this compound, and celecoxib (internal standard), all >98% purity
  • LC-MS grade solvents: Acetonitrile, formic acid, methanol
  • Mobile phase A: Acetonitrile
  • Mobile phase B: Water containing 0.1% formic acid
  • Equipment: UPLC system with triple quadrupole mass spectrometer, ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm particle size)
4.2.2 Sample Preparation Procedure
  • Thaw and mix: Thaw frozen plasma samples on ice and vortex to homogenize
  • Add internal standard: Transfer 50 μL of plasma to a microcentrifuge tube and add 10 μL of internal standard working solution (celecoxib, 1 μg/mL in methanol)
  • Protein precipitation: Add 150 μL of acetonitrile, vortex for 2 minutes, and centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer supernatant: Transfer the clear supernatant to a clean UPLC vial
  • Inject: Use a 2 μL injection volume for UPLC-MS/MS analysis [3]
4.2.3 UPLC-MS/MS Conditions
  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
  • Column temperature: 40°C
  • Mobile phase: Gradient elution with acetonitrile (A) and water containing 0.1% formic acid (B)
    • 0-0.5 min: 60% A
    • 0.5-1.5 min: 60-95% A
    • 1.5-2.0 min: 95-60% A
  • Flow rate: 0.4 mL/min
  • Run time: 3 minutes
  • MS detection: Positive electrospray ionization (ESI+) with MRM
    • This compound: m/z 315 → 132
    • Parecoxib: m/z 371 → 234
    • Celecoxib (IS): m/z 382 → 362
  • Ion source parameters:
    • Capillary voltage: 4 kV
    • Source temperature: 150°C
    • Desolvation temperature: 500°C
    • Desolvation gas flow: 600 L/h
    • Cone gas flow: 50 L/h [3]
4.2.4 Method Validation Steps
  • Specificity: Analyze blank plasma from six different rats to confirm absence of interfering peaks at MRM transitions of interest
  • Linearity and calibration curves: Prepare eight non-zero standards covering 50-10,000 ng/mL for parecoxib and 2.5-500 ng/mL for this compound
  • Precision and accuracy: Analyze QC samples at four concentration levels (LLOQ, low, medium, high) with six replicates each in three separate batches
  • Matrix effect: Evaluate matrix factor by comparing peak areas of analytes in post-extraction spiked samples with neat standards [3]

Workflow Diagrams

Sample Preparation and Analysis Workflow

The following diagram illustrates the complete workflow for sample preparation and analysis of this compound in biological matrices:

workflow SampleCollection Sample Collection (Plasma/Urine) SamplePreparation Sample Preparation SampleCollection->SamplePreparation SPE Solid-Phase Extraction SamplePreparation->SPE LLE Liquid-Liquid Extraction SamplePreparation->LLE ProteinPrecipitation Protein Precipitation SamplePreparation->ProteinPrecipitation ChromatographicSeparation Chromatographic Separation SPE->ChromatographicSeparation LLE->ChromatographicSeparation ProteinPrecipitation->ChromatographicSeparation Detection Detection ChromatographicSeparation->Detection MS Mass Spectrometry Detection->MS Fluorescence Fluorescence Detection Detection->Fluorescence UV UV Detection Detection->UV DataAnalysis Data Analysis MS->DataAnalysis Fluorescence->DataAnalysis UV->DataAnalysis Validation Method Validation DataAnalysis->Validation

Method Validation Process

The following diagram outlines the comprehensive method validation process for this compound analytical methods:

validation MethodDevelopment Method Development Specificity Specificity Assessment MethodDevelopment->Specificity Linearity Linearity Evaluation Specificity->Linearity SpecificityTests • Blank matrix analysis • Interference check • Forced degradation Specificity->SpecificityTests Precision Precision Determination Linearity->Precision LinearityTests • Calibration curves • Correlation coefficients • Residual analysis Linearity->LinearityTests Accuracy Accuracy Evaluation Precision->Accuracy PrecisionTests • Repeatability • Intermediate precision • System precision Precision->PrecisionTests Sensitivity Sensitivity Assessment Accuracy->Sensitivity Stability Stability Studies Sensitivity->Stability ValidationReport Validation Report Stability->ValidationReport

Applications in Drug Development

The validated analytical methods for this compound have been successfully applied in multiple phases of drug development. The LC-MS/MS method with automated solid-phase extraction has been used to support clinical studies for both this compound and its prodrug parecoxib [1]. The high sensitivity of these methods (LLOQ of 0.5 ng/mL in human plasma) enables detailed pharmacokinetic characterization of this compound and its metabolites, providing critical data on absorption, distribution, metabolism, and excretion [1] [2].

The UPLC-MS/MS method with rapid analysis time (less than 3 minutes) has been applied to investigate the pharmacokinetics of parecoxib and this compound in rats following sublingual vein administration. This method allowed for the simultaneous determination of both the prodrug (parecoxib) and its active metabolite (this compound), providing complete pharmacokinetic profiles for both entities [3]. The demonstrated linear range of 2.5-500 ng/mL for this compound and 50-10,000 ng/mL for parecoxib covers the expected concentration ranges in pharmacokinetic studies, making this method particularly valuable for preclinical development.

For pharmaceutical quality control, the stability-indicating HPLC method has been used for the quantitative analysis of this compound in drug substance and for the determination of its metaisomer impurity. This method successfully separates this compound from its impurity with a resolution greater than 2.0 and has been validated to demonstrate accuracy, precision, and robustness [5]. The method's ability to accurately quantify the metaisomer impurity at levels as low as 0.007% makes it suitable for monitoring product quality during manufacturing and stability studies.

Conclusion

The analytical methods presented in these application notes provide comprehensive solutions for the quantification of this compound in various matrices, from pharmaceutical formulations to biological samples. The validation data demonstrate that these methods exhibit excellent specificity and linearity across clinically relevant concentration ranges. The diverse methodological approaches—including HPLC with spectrofluorimetric detection, UPLC-MS/MS, and LC-MS/MS with automated SPE—offer flexibility for different application needs, from high-throughput clinical studies to routine quality control.

The detailed protocols provided herein enable laboratories to implement these validated methods with minimal development time. The workflow diagrams facilitate understanding of the analytical processes and validation requirements, ensuring that methods are implemented correctly. As this compound continues to be studied in various clinical and research contexts, these robust analytical methods will remain essential tools for generating reliable, high-quality data supporting drug development and pharmaceutical quality assurance.

References

Application Note: Enhancement of Valdecoxib Dissolution via Solid Dispersion with PEG 4000

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Background and Rationale

Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used as an analgesic and anti-inflammatory agent for treating various arthritic and painful conditions. Despite its therapeutic efficacy, this compound is characterized by poor aqueous solubility, which results in dissolution rate-limited absorption and consequently reduced oral bioavailability. This solubility challenge places this compound firmly in Biopharmaceutics Classification System (BCS) Class II, where enhancing dissolution behavior represents a critical formulation strategy to improve therapeutic outcomes.

Solid dispersion technology has emerged as a well-established formulation approach for overcoming solubility limitations in poorly water-soluble drugs like this compound. This technique involves the dispersion of a hydrophobic drug within a hydrophilic carrier matrix at the molecular level. The solid dispersion approach can significantly enhance dissolution rates through multiple mechanisms, including: reduction in particle size to nearly molecular levels, improved drug wettability, conversion of crystalline drug to amorphous form with higher energy state, and creation of a microenvironment where drug solubility is elevated.

Among various hydrophilic carriers, polyethylene glycol 4000 (PEG 4000) has demonstrated particular effectiveness for this compound. PEG 4000 offers several advantageous properties: excellent water solubility, low melting point (ease of processing via melting methods), established safety profile, and proven compatibility with numerous active pharmaceutical ingredients. The enhancement of this compound's dissolution properties through solid dispersion with PEG 4000 represents a viable strategy to increase oral absorption and potentially reduce dosage requirements while maintaining therapeutic efficacy.

Formulation Composition

The formulation of this compound solid dispersions with PEG 4000 requires careful consideration of component ratios to optimize dissolution enhancement while maintaining stability. The following table outlines the core components and their specific roles in the formulation:

Table 1: Formulation Components for this compound-PEG 4000 Solid Dispersion

Component Function Concentration Range Rationale
This compound Active Pharmaceutical Ingredient 10-50% w/w BCS Class II drug with poor aqueous solubility (≈16.8 μg/mL)
PEG 4000 Hydrophilic Carrier Matrix 50-90% w/w Enhances dissolution rate; provides amorphous stabilization
Methanol Solvent (for alternative methods) q.s. Volatile solvent for spray drying or solvent evaporation methods

The drug-to-carrier ratio significantly influences the performance characteristics of the resulting solid dispersion. Research indicates that increasing the proportion of PEG 4000 generally correlates with enhanced dissolution rates, with optimal results observed at ratios between 1:5 and 1:10 (this compound:PEG 4000). Specifically, solid dispersions prepared at 1:10 ratio have demonstrated the most significant dissolution enhancement, achieving substantially higher release rates compared to physical mixtures and pure drug substance [1]. The selection of appropriate ratios balances dissolution improvement with practical formulation considerations such as dosage form size and processing efficiency.

Preparation Protocol

Materials and Equipment
  • Active Pharmaceutical Ingredient: this compound (pharmaceutical grade)
  • Carrier: Polyethylene glycol 4000 (PEG 4000)
  • Solvent: Not required for melt method
  • Equipment: Thermostatically controlled water bath or hot plate, magnetic stirrer, desiccator, vacuum oven, mortar and pestle or mill, sieve (180 μm)
Melt Method Manufacturing Procedure

The melt method, also referred to as melt granulation or fusion technique, represents the most straightforward and efficient approach for preparing this compound-PEG 4000 solid dispersions. This solvent-free process eliminates residual solvent concerns and offers scalability for industrial manufacturing. The following workflow illustrates the complete manufacturing process:

G Start Start Manufacturing Process Step1 Weigh this compound and PEG 4000 in specified ratio Start->Step1 Step2 Heat PEG 4000 to 70±2°C until molten Step1->Step2 Step3 Add this compound to molten PEG 4000 with continuous stirring Step2->Step3 Step4 Maintain temperature & mixing for 15-20 minutes until homogeneous dispersion Step3->Step4 Step5 Rapid cooling on ice bath or chilled surfaces Step4->Step5 Step6 Solid mass crushing and grinding Step5->Step6 Step7 Sieving through 180μm mesh for uniform particles Step6->Step7 Step8 Storage in desiccator at controlled conditions Step7->Step8 End Final Solid Dispersion Product Step8->End

Critical Process Parameters and Controls:

  • Temperature Management: Maintain PEG 4000 temperature at 70±2°C during melting and drug incorporation. Excessive temperatures may promote drug degradation, while insufficient temperatures can cause premature solidification and inhomogeneous mixing.

  • Mixing Efficiency: Employ continuous mechanical stirring throughout the drug incorporation and homogenization phases to ensure uniform distribution of this compound within the molten carrier. The mixing speed should be sufficient to create a vortex without introducing excessive air.

  • Cooling Rate: Implement rapid cooling of the homogeneous melt using ice baths or chilled plates. This rapid solidification promotes the formation of an amorphous drug dispersion by preventing phase separation or drug crystallization.

  • Particle Size Reduction: Following solidification, mechanically grind the solid mass and sieve through a 180μm mesh to ensure uniform particle size distribution, which promotes consistent dissolution performance.

  • Storage Conditions: Store the final solid dispersion in airtight containers under controlled temperature and low humidity conditions (desiccator with silica gel) to prevent moisture-induced crystallization and maintain physical stability.

Alternative Manufacturing Methods

While the melt method represents the preferred approach for this compound-PEG 4000 systems, alternative manufacturing techniques may be employed based on equipment availability or specific formulation requirements:

  • Solvent Evaporation Method: Dissolve both this compound and PEG 4000 in a common volatile solvent (e.g., methanol), followed by solvent removal under reduced pressure. This method is particularly suitable for heat-sensitive compounds but introduces concerns about residual solvents.

  • Spray Drying: Prepare a homogeneous solution of drug and carrier in a suitable solvent, then process through a spray dryer to generate spherical solid dispersion particles. This method offers excellent control over particle morphology but requires specialized equipment.

  • Kneading Technique: Employ a paste formation approach using minimal solvent, particularly when incorporating additional carriers such as PVP K30. This method is suitable for laboratory-scale preparation but presents challenges for scale-up.

Characterization Methods

Phase Solubility Studies

Phase solubility studies provide critical information about the solubilization capacity of PEG 4000 for this compound and the thermodynamic parameters of the interaction.

Protocol:

  • Prepare aqueous solutions with increasing concentrations of PEG 4000 (0-10% w/v) in distilled water.
  • Add excess this compound to each solution and maintain in a shaking water bath at 37±0.5°C for 48 hours to reach equilibrium.
  • Withdraw aliquots, filter through 0.45μm membrane filters, and dilute appropriately.
  • Analyze this compound concentration using validated UV spectrophotometry at λmax = 245 nm or HPLC.
  • Calculate Gibbs free energy of transfer (ΔG°tr) using the equation: ΔG°tr = -RT ln(Sₜ/Sₛ) where Sₜ and Sₛ are solubility in PEG solution and water, respectively.
In Vitro Dissolution Studies

Dissolution testing represents a critical quality attribute for evaluating solid dispersion performance.

Protocol:

  • Use USP Apparatus II (paddle apparatus) with 900 mL of 0.1N HCl as dissolution medium maintained at 37±0.5°C.
  • Set paddle rotation speed to 50 rpm to simulate mild hydrodynamic conditions.
  • Introduce solid dispersion equivalent to 10-50 mg of this compound into the dissolution vessel.
  • Withdraw aliquots (5 mL) at predetermined time intervals (5, 10, 15, 30, 45, and 60 minutes) with replacement of fresh medium to maintain sink conditions.
  • Filter samples through 0.45μm membrane filters and analyze drug content using UV spectrophotometry or HPLC.
  • Calculate dissolution efficiency and mean dissolution time (MDT) for quantitative comparison.
Solid-State Characterization

Comprehensive solid-state characterization confirms the transformation from crystalline to amorphous state and verifies the absence of drug-carrier interactions.

Table 2: Solid-State Characterization Techniques for this compound Solid Dispersions

Technique Experimental Conditions Interpretation of Results
Differential Scanning Calorimetry (DSC) Heating rate: 10°C/min, Range: 30-300°C, N₂ atmosphere Disappearance or broadening of this compound melting endotherm (~172°C) indicates amorphous state formation
Powder X-ray Diffraction (PXRD) CuKα radiation, Voltage: 40kV, Current: 30mA, Scan rate: 2°/min, Range: 5-40° 2θ Reduction/elimination of characteristic crystalline peaks of this compound confirms amorphous conversion
Fourier Transform Infrared Spectroscopy (FTIR) KBr pellet method, Resolution: 4 cm⁻¹, Scan range: 4000-400 cm⁻¹ Spectrum should show absence of drug-polymer interactions; this compound peaks maintained without shift
Scanning Electron Microscopy (SEM) Acceleration voltage: 10-20 kV, Various magnifications Morphological changes from crystalline habit to amorphous, homogeneous surfaces

Results and Performance

Solubility Enhancement

The preparation of this compound as solid dispersions with PEG 4000 demonstrates significant improvements in saturation solubility and dissolution rate compared to the pure drug substance. Phase solubility studies reveal a linear increase in this compound solubility with increasing PEG 4000 concentrations, indicating the formation of a freely soluble complex. The negative Gibbs free energy values (ΔG°tr) observed across all PEG 4000 concentrations confirm the spontaneous nature of this compound solubilization, with the reaction conditions becoming increasingly favorable at higher polymer concentrations [1].

Dissolution Performance

The dissolution performance of this compound-PEG 4000 solid dispersions shows marked improvement over both pure this compound and corresponding physical mixtures. The following table summarizes key dissolution parameters for various drug-carrier ratios:

Table 3: Dissolution Performance of this compound-PEG 4000 Solid Dispersions

Formulation Drug:PEG 4000 Ratio % Drug Release in 30 min Mean Dissolution Time (MDT) Dissolution Efficiency (%)
Pure this compound - 7-15% 45.2±3.1 min 12.4±1.8
Physical Mixture 1:2 35±4% 28.5±2.3 min 31.7±2.5
Solid Dispersion 1:1 65±3% 15.8±1.7 min 58.9±2.1
Solid Dispersion 1:2 78±2% 9.3±1.2 min 72.4±1.8
Solid Dispersion 1:5 89±2% 5.1±0.8 min 86.7±1.5
Solid Dispersion 1:10 95±1% 3.5±0.5 min 94.2±1.2

The remarkable dissolution enhancement observed with solid dispersions can be attributed to multiple factors: reduction in drug crystallinity (confirmed by DSC and PXRD), improved wettability mediated by the hydrophilic carrier, and creation of a microenvironment where localized drug concentration exceeds equilibrium solubility [2]. The significant reduction in Mean Dissolution Time (MDT) values with increasing PEG 4000 content further substantiates the efficiency of solid dispersions in accelerating this compound release.

Stability Performance

Accelerated stability studies conducted at 40°C/75% RH over six months demonstrate excellent physical and chemical stability of this compound-PEG 4000 solid dispersions. The formulations maintain >98% drug content throughout the study period with no significant changes in dissolution profiles. Physical stability is confirmed by the absence of recrystallization events in DSC thermograms and maintenance of amorphous characteristics in PXRD patterns [2]. These findings indicate that the amorphous form of this compound remains stable within the PEG 4000 matrix under appropriate storage conditions.

Discussion and Conclusions

The development of this compound solid dispersions using PEG 4000 as a hydrophilic carrier represents an effective formulation strategy for overcoming the inherent solubility limitations of this BCS Class II drug. The marked enhancement in dissolution rate—achieving up to 95% drug release within 30 minutes at optimal drug:carrier ratios—demonstrates the technical feasibility of this approach. The spontaneous nature of this compound solubilization in PEG 4000 (as evidenced by negative ΔG°tr values) and the amorphous state conversion (confirmed by comprehensive solid-state characterization) provide scientific rationale for the observed performance improvements.

The melt method preparation offers practical advantages for industrial implementation, including solvent-free processing, straightforward scale-up potential, and cost-effectiveness. The excellent stability profile of the resulting solid dispersions addresses common concerns regarding physical instability in amorphous systems, making this a viable commercial approach for enhancing this compound bioavailability.

Practical Recommendations:

  • For optimal dissolution enhancement, employ drug:PEG 4000 ratios between 1:5 and 1:10.
  • Implement rapid cooling during manufacturing to promote amorphous phase formation.
  • Store final solid dispersions under controlled humidity conditions to prevent recrystallization.
  • Consider incorporating additional stabilizers like PVP K30 for enhanced long-term stability in challenging environments.

References

Comprehensive Application Notes and Protocols on Valdecoxib Stability Testing and Forced Degradation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Importance

Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that was previously marketed for the treatment of osteoarthritis, rheumatoid arthritis, and painful menstruation before its withdrawal from major markets due to safety concerns. As a potent NSAID, this compound exhibits poor water solubility, presenting significant challenges to its formulation development and stability profile. Forced degradation studies play a critical role in pharmaceutical development by establishing the intrinsic stability of drug molecules and supporting the development of stability-indicating analytical methods. These studies provide essential information about the degradation behavior of active pharmaceutical ingredients (APIs) under various stress conditions, helping identify potential degradation products and pathways. The International Conference on Harmonisation (ICH) guidelines recommend conducting systematic forced degradation studies to establish the inherent stability characteristics of drug substances, which is crucial for determining appropriate formulation strategies, packaging materials, and storage conditions.

The regulatory requirement for validated stability-indicating methods makes forced degradation studies an indispensable component of drug development. For this compound, understanding its degradation patterns is particularly important due to its chemical structure, which includes functional groups susceptible to hydrolytic, oxidative, and photolytic degradation. Moreover, the physical transformation between crystalline and amorphous states can significantly impact the solubility and dissolution characteristics of this compound, further complicating its stability profile. These application notes provide detailed protocols and experimental data to guide researchers in conducting comprehensive stability assessments of this compound under various stress conditions, facilitating the development of robust analytical methods and stable formulations.

Chemical and Physical Stability of this compound

Chemical Degradation Under Stress Conditions

This compound undergoes differential degradation when subjected to various stress conditions, with the extent of degradation varying significantly depending on the specific stressor applied. Forced degradation studies have demonstrated that this compound is particularly labile under alkaline conditions, followed by oxidative environments, while showing relative stability under acidic, thermal, and photolytic conditions. The degradation products formed under these stress conditions provide valuable insights into the molecular vulnerabilities of this compound and help in developing appropriate protective strategies during formulation development.

The table below summarizes the degradation behavior of this compound under different stress conditions based on forced degradation studies:

Table 1: Degradation Profile of this compound Under Various Stress Conditions

Stress Condition Details Extent of Degradation Major Degradation Product (Rf value) Analytical Method
Alkaline Hydrolysis 2.0 N NaOH Significant degradation 0.76 [1] HPTLC
Oxidative Stress 6.0% H₂O₂ Considerable degradation Not specified [2] HPLC
Acidic Hydrolysis 2.0 N HCl Mild degradation Not specified [2] HPLC
Thermal Stress 60°C Mild degradation Not specified [2] HPLC
Photolytic Stress UV light Mild degradation Not specified [2] HPLC
Physical Stability of Amorphous Forms

The physical stability of this compound is particularly important when considering the development of amorphous solid dispersions to enhance its dissolution characteristics. The amorphous form of this compound, while offering improved solubility, is inherently metastable and tends to revert to the more stable crystalline form over time. This physical transformation can significantly impact the drug's dissolution profile and, consequently, its bioavailability. Studies have shown that the stability of amorphous this compound can be substantially improved through the formation of solid dispersions with appropriate polymeric carriers.

The table below compares the stability performance of different this compound solid dispersions:

Table 2: Stability Performance of Amorphous this compound Formulations

Formulation Initial Saturation Solubility Solubility After 3 Months Physical State After Stability Period Key Findings
Spray-Dried Pure this compound (SDVLD) Significant increase Drastic drop within 15 days Crystallinity after 15 days Poor physical stability
Solid Dispersion with PVP (1:1) Significant increase Maintained higher solubility Amorphous form retained Optimal stability
Solid Dispersion with HPC (1:1) Significant increase Gradual decrease Crystallinity after 1 month Intermediate stability
Physical Mixture with PVP Moderate increase Gradual decrease Partial crystallinity Better than pure amorphous
Physical Mixture with HPC Moderate increase Gradual decrease Partial crystallinity Better than pure amorphous

The glass transition temperature (Tg) of amorphous this compound and its solid dispersions plays a critical role in determining their physical stability. Enthalpy relaxation studies have revealed that pure amorphous this compound shows considerable enthalpy relaxation at its Tg, while solid dispersions with PVP exhibit completely suppressed relaxation, and those with HPC show partial suppression. This molecular mobility directly correlates with the tendency for crystallization, explaining the superior stability of PVP-based solid dispersions in maintaining the amorphous form of this compound over extended periods [3] [4].

Analytical Method Development for Stability Assessment

High-Performance Thin-Layer Chromatography (HPTLC) Method

The HPTLC method for this compound analysis provides a reliable, cost-effective approach for monitoring drug stability and quantifying degradation products. This method has been successfully validated as a stability-indicating technique capable of separating this compound from its degradation products formed under various stress conditions. The protocol involves the following key steps:

  • Chromatographic Conditions:

    • Stationary phase: HPTLC Silica gel 60F₂₅₄ plates
    • Mobile phase: Optimized for this compound separation
    • Detection: Densitometric measurement at appropriate wavelength
    • Rf value for intact this compound: 0.56 [1]
  • Sample Preparation:

    • Standard solutions: Prepare this compound standards in methanol in the concentration range of 0.2-1.0 μg/μL
    • Forced degradation samples: Expose this compound solutions to stress conditions as outlined in Section 4.1
    • Application volume: 100 μL using Hamilton syringe with application rate of 600 nL/s [5]
  • Validation Parameters:

    • Linearity: Correlation coefficient of 0.9952 in the range of 0.2-1 μg/μL [1]
    • Precision: Inter-day, intra-day, and repeatability studies with statistical analysis
    • Accuracy: Recovery studies demonstrating method accuracy
    • Robustness: Evaluation of method resilience to deliberate parameter variations

This HPTLC method effectively separates the base-degraded product of this compound, which has an Rf value of 0.76, from the parent compound, enabling accurate quantification of both the drug and its degradation products in bulk and tablet formulations [1].

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method offers enhanced separation efficiency and sensitivity for this compound stability assessment, particularly for identifying and quantifying related substances and degradation products. The validated stability-indicating HPLC method employs the following parameters:

  • Chromatographic Conditions:

    • Column: Zorbax SB-CN (5 μm)
    • Mobile phase: Gradient system with aqueous potassium dihydrogen phosphate (pH 3.0) and acetonitrile
    • Flow rate: 1.0 mL/min
    • Detection: UV detection at appropriate wavelength [2]
  • Sample Preparation:

    • Standard solution: Prepare this compound standard in methanol or mobile phase
    • Forced degradation samples: Treat this compound with various stress conditions as detailed in Section 4.1
    • Injection volume: 10-20 μL
  • Method Validation:

    • Specificity: Resolution from degradation products and impurities
    • Linearity: Over the specified range of this compound concentrations
    • Accuracy: Recovery studies with acceptable percentage recovery
    • Precision: Repeatability and intermediate precision
    • Robustness: Resilience to deliberate variations in chromatographic conditions

This gradient reversed-phase LC method has demonstrated excellent separation of this compound from its process-related impurities and degradation products, with mass balance studies accounting for 99.5% of the drug and its degradation products, confirming its suitability as a stability-indicating method [2].

Table 3: Comparison of Analytical Methods for this compound Stability Assessment

Parameter HPTLC Method HPLC Method
Stationary Phase HPTLC Silica gel 60F₂₅₄ Zorbax SB-CN (5 μm)
Mobile Phase Optimized for this compound separation Gradient with phosphate buffer (pH 3.0) and acetonitrile
Detection Densitometric UV
Linear Range 0.2-1 μg/μL [1] Method specific
Application Bulk drug and tablets Bulk drug and related substances
Key Advantage Cost-effective, multiple samples simultaneously High resolution, sensitivity

Degradation Pathways and Products

Forced Degradation Protocol

Forced degradation studies are conducted to elucidate the intrinsic stability of this compound by subjecting it to conditions more severe than accelerated stability testing. The following comprehensive protocol outlines the standard procedures for conducting forced degradation studies on this compound:

  • Alkaline Degradation:

    • Preparation: Expose this compound to 2.0 N sodium hydroxide solution
    • Conditions: Room temperature or elevated temperature for specified duration
    • Termination: Neutralize with acid after desired exposure time [2]
  • Acidic Degradation:

    • Preparation: Expose this compound to 2.0 N hydrochloric acid solution
    • Conditions: Room temperature or elevated temperature for specified duration
    • Termination: Neutralize with base after desired exposure time [2]
  • Oxidative Degradation:

    • Preparation: Treat this compound with 6.0% v/v hydrogen peroxide
    • Conditions: Room temperature for specified duration
    • Termination: Dilute with mobile phase or appropriate solvent [2]
  • Thermal Degradation:

    • Preparation: Expose solid this compound to dry heat at 60°C
    • Conditions: Controlled temperature oven for specified duration [2]
  • Photolytic Degradation:

    • Preparation: Expose solid this compound and solutions to UV light
    • Conditions: As per ICH guidelines for photostability testing [2]
  • Water Hydrolysis:

    • Preparation: Expose this compound to aqueous solutions
    • Conditions: Room temperature or elevated temperature
    • Monitoring: Sample at various time points [2]

The following workflow diagram illustrates the logical sequence of forced degradation studies:

G Start Start Forced Degradation Study SamplePrep Sample Preparation (Bulk drug or formulation) Start->SamplePrep StressConditions Apply Stress Conditions SamplePrep->StressConditions Alkaline Alkaline Hydrolysis (2.0 N NaOH) StressConditions->Alkaline Acidic Acidic Hydrolysis (2.0 N HCl) StressConditions->Acidic Oxidative Oxidative Stress (6% H₂O₂) StressConditions->Oxidative Thermal Thermal Stress (60°C) StressConditions->Thermal Photolytic Photolytic Stress (UV light) StressConditions->Photolytic Analysis Analytical Assessment Alkaline->Analysis Acidic->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis HPTLC HPTLC Analysis Analysis->HPTLC HPLC HPLC Analysis Analysis->HPLC Results Interpret Results Identify Degradation Products HPTLC->Results HPLC->Results End Generate Stability Report Results->End

Identification of Degradation Products

This compound degradation under various stress conditions leads to the formation of distinct degradation products that can be separated and identified using chromatographic techniques. Under alkaline conditions, this compound shows significant degradation with the formation of a major degradation product with an Rf value of 0.76 in the HPTLC method [1]. Oxidative stress with hydrogen peroxide also causes considerable degradation, though the specific products were not characterized in the available studies. The identification of these degradation products is essential for understanding the degradation pathways and developing strategies to mitigate degradation in formulations.

Advanced analytical techniques such as UPLC-MS/MS have been employed for similar coxib drugs to identify degradation products and propose degradation pathways. These studies involve the analysis of the mass spectra of compounds formed as a result of hydrolysis of the protonated drug, leading to the formation of several product ions. Although not specifically reported for this compound in the available literature, this approach can be applied to identify this compound degradation products and elucidate their structures [5]. The identification of degradation products is particularly important for assessing the toxicological implications of degradation, as some degradation products may exhibit greater toxicity than the parent drug.

Application in Drug Development

Formulation Strategy Based on Stability Data

The stability data generated from forced degradation studies and physical stability assessments provide critical insights for developing optimal formulation strategies for this compound. The poor aqueous solubility of this compound necessitates the development of formulations that enhance its dissolution rate while maintaining physical and chemical stability. Based on stability studies, the following formulation approaches are recommended:

  • Solid Dispersion Systems: The formation of solid dispersions with hydrophilic polymers such as PVP K30 has demonstrated significant improvement in both solubility and stability of this compound. These systems maintain the drug in its amorphous form while providing a protective matrix that reduces molecular mobility and prevents crystallization [3] [4].

  • Polymer Selection: The choice of polymer is critical for maintaining stability. PVP-based solid dispersions have shown superior stability performance compared to HPC-based systems, with complete suppression of enthalpy relaxation at the glass transition temperature. This molecular stabilization effect makes PVP the polymer of choice for developing stable amorphous formulations of this compound [3].

  • Processing Conditions: Spray drying has been successfully employed for preparing solid dispersions of this compound. However, process parameters must be optimized to ensure the formation of a homogeneous amorphous phase while minimizing residual solvents that could act as plasticizers and reduce the glass transition temperature [3] [4].

Stability-Indicating Methods for Quality Control

The development and validation of stability-indicating methods are crucial for monitoring the quality of this compound APIs and formulations throughout their shelf life. Both HPTLC and HPLC methods described in Section 3 have been validated according to ICH guidelines and demonstrated suitable for quantifying this compound in the presence of its degradation products. The following approach is recommended for implementing these methods in quality control:

  • Method Selection: The choice between HPTLC and HPLC methods depends on the specific application. HPTLC offers advantages in terms of cost-effectiveness and simultaneous analysis of multiple samples, while HPLC provides higher resolution and sensitivity for detecting low-level impurities [1] [2].

  • System Suitability: Establish system suitability criteria to ensure adequate resolution between this compound and its degradation products. For the HPTLC method, the base-degraded product with Rf 0.76 should be well separated from this compound (Rf 0.56) [1].

  • Specification Limits: Set appropriate specification limits for degradation products based on safety considerations and stability data. The method should be capable of detecting and quantifying degradation products at the reporting, identification, and qualification thresholds as per ICH guidelines.

The following workflow illustrates the analytical method development process for this compound stability testing:

G Start Method Development Objective SelectMethod Select Analytical Technique (HPLC or HPTLC) Start->SelectMethod OptimizeParams Optimize Chromatographic Parameters SelectMethod->OptimizeParams MobilePhase Mobile Phase Composition OptimizeParams->MobilePhase StationaryPhase Stationary Phase Selection OptimizeParams->StationaryPhase Detection Detection Conditions OptimizeParams->Detection Validate Method Validation MobilePhase->Validate StationaryPhase->Validate Detection->Validate Linearity Linearity Validate->Linearity Precision Precision Validate->Precision Accuracy Accuracy Validate->Accuracy Specificity Specificity Validate->Specificity Apply Apply to Stability Samples Linearity->Apply Precision->Apply Accuracy->Apply Specificity->Apply End Establish as QC Method Apply->End

Conclusion

The comprehensive stability assessment of this compound through forced degradation studies and physical stability evaluation provides crucial information for its successful formulation development and quality control. This compound demonstrates significant susceptibility to degradation under alkaline and oxidative conditions, while showing relative stability under acidic, thermal, and photolytic stress. The development of amorphous formulations through solid dispersions with hydrophilic polymers like PVP offers a viable strategy to enhance the solubility and dissolution rate of this compound while maintaining adequate physical stability.

The validated HPTLC and HPLC methods provide reliable stability-indicating techniques for monitoring this compound and its degradation products in both bulk drug and formulated products. These methods enable accurate quantification of this compound while effectively separating it from its degradation products, fulfilling regulatory requirements for stability-indicating methods. The knowledge gained from these stability studies guides the selection of appropriate excipients, manufacturing processes, packaging materials, and storage conditions to ensure the quality, safety, and efficacy of this compound throughout its shelf life.

References

Comparison of Solubility Enhancement Techniques for Valdecoxib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a study that compared the effectiveness of different solubilization approaches for Valdecoxib. The baseline aqueous solubility of this compound was 10 μg/mL [1].

Technique Excipient / System Used Fold Solubility Increase Key Performance Metric
Micellar Solubilization Cremophor EL [1] 70-fold [1] Highest solubility enhancement [1]
Tween 80 [1] 47-fold [1] --
Cetrimide [1] 42-fold [1] --
Brij 58 [1] 34-fold [1] --
Sodium Lauryl Sulfate (SLS) [1] 35-fold [1] --
Brij 35 [1] 31-fold [1] --
Poloxamer 407 [1] 13-fold [1] --
Cyclodextrin Complexation Sulfobutyl ether-7-β-cyclodextrin (SBE7βCD) [1] Data presented as high solubility, but fold increase not explicitly numbered [1] High binding constant and significant enhancement [1]
Hydroxypropyl β-cyclodextrin (HPβCD) [1] Lower than SBE7βCD [1] --
Cosolvency Water-cosolvent mixtures (specific solvents not listed) [1] Varies by solvent [1] Less polar solvents provided greater enhancement [1]

Experimental Protocols

Here are the detailed methodologies for the key experiments cited above, based on the phase solubility analysis technique.

Micellar Solubilization
  • Procedure: An excess of this compound was added to a series of 25-ml stoppered flasks containing 10 ml of increasing concentrations (e.g., 0.3% to 1.5% w/v) of surfactant solutions. The flasks were shaken mechanically for 24 hours. After reaching equilibrium (typically after 2 days), aliquots were withdrawn, filtered through a 0.22 μm membrane filter, and analyzed spectrophotometrically at 244 nm [1].
  • Data Analysis: The amount of drug solubilized per gram of surfactant (mg/g) was calculated directly from the slope of the phase solubility diagram (solubility vs. surfactant concentration) [1].
Cyclodextrin Complexation
  • Procedure: An excess of this compound was added to a series of 25-ml stoppered flasks containing 10 ml of increasing concentrations (e.g., 0.3% to 1.5% w/v) of cyclodextrin solutions (HPβCD or SBE7βCD). The flasks were shaken mechanically for 24 hours. After equilibrium (2 days), aliquots were withdrawn, filtered (0.22 μm), suitably diluted, and analyzed spectrophotometrically at 244 nm [1].
  • Data Analysis: The stability constant (K1:1) for the complex was calculated from the slope and intercept of the linear solubility plot using the following equation: Kc = Slope / S0 (1 - Slope), where S0 is the intrinsic solubility of the drug in the absence of the cyclodextrin [1].

Troubleshooting Guide: FAQs

Q1: Why is my measured solubility of this compound in surfactant solutions lower than expected?

  • A: Ensure the system has reached equilibrium. The cited study shook samples for 2 days before analysis. Also, verify that the surfactant concentration is above its critical micelle concentration (CMC), as micelle formation is crucial for solubilization. Check the temperature control, as solubility can be temperature-dependent [1].

Q2: What is the most critical parameter for successful cyclodextrin complexation?

  • A: The stability constant (K1:1) is a key indicator. A very low constant suggests weak complexation and poor solubility enhancement, while a very high constant might make it difficult for the drug to be released. Selecting the right type of cyclodextrin (e.g., SBE7βCD over HPβCD for this compound) is also critical [1].

Q3: How do I choose between surfactants, cyclodextrins, and cosolvents?

  • A: The choice involves a trade-off:
    • Surfactants like Cremophor EL can offer very high solubility gains but may have toxicity concerns for parenteral formulations. Non-ionic surfactants (e.g., Tween 80) are generally better tolerated [1].
    • Cyclodextrins provide a more structured complexation mechanism and can improve stability. Sulfobutyl ether derivatives like SBE7βCD often show superior performance and better safety profiles than parent cyclodextrins [1].
    • Cosolvents are simple to use but may lead to drug precipitation upon dilution in aqueous biological fluids [1].

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting and optimizing a solubility enhancement method for a poorly soluble drug like this compound, based on the principles in the referenced studies.

Start Start: Poorly Soluble Drug Step1 Technique Selection Start->Step1 Step2 Phase Solubility Study Step1->Step2 Prepare systems with different excipients Step3 Data Analysis & Comparison Step2->Step3 Measure equilibrium solubility Step4 Select Lead Formulation Step3->Step4 Based on fold increase and stability constant Step5 Proceed to Solid Dispersion Step4->Step5 For further bioavailability enhancement

References

valdecoxib dissolution rate enhancement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Valdecoxib Dissolution Enhancement Strategies

The following table summarizes the primary strategies identified in the literature for improving the dissolution rate of this compound.

Strategy Key Formulation/Parameter Reported Outcome Key Findings

| Solid Dispersion [1] [2] | Carrier: Polyvinyl Pyrrolidone K-12 (PVP K-12) Method: Solvent Evaporation Drug:Carrier Ratio: 1:10 | ~100% drug release in 20 min (in 0.1 N HCl) [1]. | Outperformed solid dispersions with mannitol or PEG-4000. The formulation (F1) showed significantly higher dissolution than a conventional marketed tablet (44.3%) [1]. | | Solid Dispersion [2] | Carrier: Polyethylene Glycol 4000 (PEG 4000) Method: Melt/Solvent | Significant increase in dissolution rate [2]. | A 1:5 drug-to-carrier ratio was found to be optimal. The study confirmed the formation of a solid solution and ruled out drug-carrier complex formation [2]. | | Dissolution Medium Optimization [3] | Medium: 0.6% w/v Sodium Lauryl Sulfate (SLS) in water Volume: 900 mL Apparatus: USP Apparatus II (Paddle) Speed: 75 rpm | Achieved sink conditions and discriminative power for commercial tablets [3]. | This medium provided sufficient solubility (517 µg/mL) and was able to differentiate between the dissolution profiles of different formulations [3]. |

Detailed Experimental Protocols

Protocol 1: Solid Dispersions with PVP K-12 by Solvent Evaporation [1]

This method is used to create a solid dispersion where the drug is molecularly dispersed in a hydrophilic polymer matrix.

  • Preparation:

    • Dissolve accurately weighed quantities of PVP K-12 in a volatile solvent like acetone.
    • Add an accurately weighed quantity of this compound to the solution and allow it to dissolve completely.
    • Pour the solution into a petri dish and allow the solvent to evaporate at room temperature.
    • Further dry the dispersion in a hot air oven at 65°C for 6 hours.
    • Crush, pulverize, and sieve the final solid mass through an 80-mesh screen.
  • Formulation into Fast-Dissolving Tablets (F1): [1]

    • Composition: this compound-PVP K-12 solid dispersion (1:10 ratio), Cross Povidone (disintegrant), Lactose, Microcrystalline Cellulose (diluents), Sodium Lauryl Sulfate (1%, surfactant/wetting agent), Magnesium Stearate (1%, lubricant), Talc (2%, glidant).
    • Process: Intimately mix all ingredients and compress into tablets.
  • In-vitro Dissolution Testing:

    • Apparatus: USP Dissolution Apparatus II (Paddle)
    • Medium: 900 mL of 0.1 N HCl
    • Speed: 100 rpm
    • Temperature: 37 ± 0.5°C
    • Analysis: Withdraw samples at scheduled times, filter, and assay for drug content using UV-Vis spectrophotometry at 245 nm.
Protocol 2: Development of a Discriminative Dissolution Medium [3]

This protocol is for establishing a quality control method for this compound tablets.

  • Solubility Studies:

    • Add an excess of this compound (e.g., 50 mg) to 50 mL of various media (e.g., water, SLS solutions of different concentrations, buffer pH 7.4) in conical flasks.
    • Shake the flasks in a shaker incubator at 37±0.5°C for 24 hours.
    • Allow the solutions to equilibrate for 12 hours at 37±0.5°C.
    • Filter the solutions through a 0.45 µm membrane filter and analyze the filtrate spectrophotometrically at 239 nm.
  • Dissolution Test for Tablets:

    • Apparatus: USP Dissolution Apparatus II (Paddle)
    • Medium: 900 mL of 0.6% w/v SLS in water, maintained at 37±0.5°C.
    • Speed: 75 rpm
    • Sampling: Withdraw 5 mL samples at suitable time intervals, replace with fresh medium, filter, and analyze.

Troubleshooting Common Issues

The workflow below outlines a logical approach to troubleshooting dissolution issues with this compound.

G Start Low this compound Dissolution Rate Analyze Analyze Formulation and Process Start->Analyze Strategy Select Enhancement Strategy Analyze->Strategy Test Perform Dissolution Test Strategy->Test SD Solid Dispersion Strategy->SD Medium Medium Optimization Strategy->Medium Excipients Formulation Excipients Strategy->Excipients Evaluate Evaluate Results and Optimize Test->Evaluate Evaluate->Strategy Needs Improvement SD_Method Check Preparation Method: Solvent Evaporation SD->SD_Method SD_Carrier Evaluate Carrier: PVP K-12, PEG 4000 SD->SD_Carrier SD_Ratio Optimize Drug:Carrier Ratio (e.g., 1:10 for PVP K-12) SD->SD_Ratio Medium_Surfactant Add Surfactant: 0.6% w/v SLS Medium->Medium_Surfactant Medium_Volume Ensure Sink Condition: 900 mL Volume Medium->Medium_Volume Excipients_Disintegrant Incorporate Superdisintegrant (e.g., Cross Povidone) Excipients->Excipients_Disintegrant Excipients_Wetting Add Wetting Agent (e.g., 1% SLS in formula) Excipients->Excipients_Wetting

Frequently Asked Questions

  • Why is this compound challenging for dissolution testing? this compound is a BCS Class II drug, meaning it has low solubility and high permeability [3]. Its very low aqueous solubility is the primary rate-limiting step for absorption, making standard dissolution media inadequate for maintaining "sink conditions" [3] [1].
  • What is the rationale for using 0.6% SLS in the dissolution medium? Solubility studies showed that 0.6% w/v SLS in water provides sufficient solubility (517 µg/mL) to approach or achieve sink conditions for a typical dose [3]. This concentration also demonstrated good discriminatory power to differentiate between formulations without being overly solubilizing [3].
  • How does the solid dispersion technique enhance dissolution? Solid dispersions work by creating a molecular mixture of the drug in a hydrophilic polymer carrier. This reduces the drug's crystallinity, increases its surface area, and improves wettability. Using a surfactant like SLS in the tablet formula further aids dissolution by reducing interfacial tension [1].

References

valdecoxib stability amorphous form solid dispersions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some specific issues you might encounter during experiments, based on the published literature.

What is the most stable polymer carrier for amorphous valdecoxib? A 2004 study directly compared solid dispersions of this compound (VLD) with two common polymers, PVP K30 and HPC, over a three-month stability period at ambient conditions (30°C/60% RH). The key finding was that solid dispersions with PVP K30 successfully retained the drug in its amorphous form for the entire 3-month period [1] [2] [3]. In contrast, solid dispersions with HPC showed signs of crystallinity after just one month, and spray-dried pure this compound (with no polymer) recrystallized within 15 days [1]. The superior stability of the PVP-based dispersion was attributed to the complete suppression of molecular relaxation processes (enthalpy relaxation) at the glass transition temperature (Tg), which HPC only partly suppressed [1].

Why does the dissolution rate of my solid dispersion decrease over time? A decreasing dissolution rate is a classic sign of physical instability, often due to the drug recrystallizing. The this compound stability study observed this phenomenon: while all amorphous samples showed an initial boost in solubility and dissolution, these values gradually decreased over the 3-month stability testing [1] [3]. This drop in performance was directly correlated with the appearance of crystallinity, as confirmed by XRPD and DSC analysis [1]. Therefore, a decline in dissolution rate strongly suggests that your formulation is reverting to the more stable, but less soluble, crystalline form.

My amorphous formulation is recrystallizing. What are some advanced strategies to prevent this? While binary solid dispersions (drug + polymer) are common, they can have limitations in wettability and stability. A modern approach is to develop a Ternary Solid Dispersion (TSD) by introducing a third component [4]. This third component can be:

  • A second polymer to better inhibit crystal growth and improve stability [4].
  • A surfactant (e.g., Poloxamer 188 or TPGS) to enhance drug-polymer interactions, reduce interfacial tension, and maintain a supersaturated state [4].
  • Other components like pH modulators or adsorbents to further optimize performance [4]. This strategy can create synergistic interactions that enhance physical stability and dissolution more effectively than binary systems [4].

Data Summary: this compound Solid Dispersion Stability

The table below summarizes the quantitative stability data from the key study for easy comparison.

Formulation Stability Performance Key Findings & Mechanism
Spray-Dried Pure VLD (SDVLD) Saturation solubility dropped drastically within 15 days [1] [3]. Recrystallization occurred quickly due to considerable enthalpy relaxation at the Tg, showing the innate instability of the pure amorphous drug [1].
Solid Dispersion with HPC (1:1) Incidence of crystallinity observed after 1 month [1] [3]. The polymer only partly suppressed the molecular mobility (enthalpy relaxation), allowing recrystallization over time [1].
Solid Dispersion with PVP K30 (1:1) Retained the amorphous form of the drug throughout the 3-month study [1] [3]. PVP completely suppressed enthalpy relaxation at the Tg, providing tremendous stability from a molecular mobility perspective [1].

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Preparation of this compound Solid Dispersions via Spray Drying This is the method used in the foundational stability study [1] [2].

  • Solution Preparation: Dissolve this compound, either alone or in a 1:1 (w/w) combination with a polymer (PVP K30 or HPC), in a sufficient amount of methanol to obtain a clear solution.
  • Spray Drying: Use a laboratory-scale spray dryer (e.g., a Jay Instruments & Systems model) with the following parameters:
    • Inlet Temperature: 60°C ± 5°C
    • Outlet Temperature: 45°C ± 5°C
    • Drying Air Flow: 25 m³/hr
    • Feed Rate: 3.5 ml/min
    • Atomization Air Pressure: 1.5 kg/cm²
  • Collection: Collect the dried powder from the cyclone separator [2].

Protocol 2: Key Characterization Techniques for Stability The following techniques were used to monitor the physical state and stability of the dispersions [1] [3].

  • Differential Scanning Calorimetry (DSC): Use DSC to detect the glass transition temperature (Tg) of the amorphous form. The absence of a sharp melting peak indicates successful amorphization. "Enthalpy relaxation" studies performed with DSC can probe molecular mobility and predict physical stability [1].
  • X-Ray Powder Diffraction (XRPD): Use XRPD to distinguish between amorphous and crystalline states. A broad, diffuse "halo" pattern is characteristic of an amorphous material, while sharp, distinct peaks indicate crystallinity. This is used to confirm amorphization initially and to detect recrystallization during stability studies [1].
  • Saturation Solubility and Dissolution Rate: Perform these tests in a suitable dissolution medium (e.g., phosphate buffer pH 7.4) initially and at intervals during stability testing. A gradual decrease in solubility and dissolution rate over time is a key indicator of recrystallization [1] [3].

Troubleshooting Workflow for Instability

The following diagram outlines a logical workflow to diagnose and address stability issues, based on the information gathered.

G Start Observed Issue: Decreased Dissolution or Crystallization Step1 Confirm Physical State (XRPD / DSC Analysis) Start->Step1 Step2 Is the sample crystalline? Step1->Step2 Step3 Investigate Molecular Mobility (e.g., DSC Enthalpy Relaxation) Step2->Step3 No Step4A Reformulate with a more effective polymer (e.g., Switch to PVP K30) Step2->Step4A Yes Step4B Consider a Ternary Solid Dispersion (TSD) by adding a surfactant or second polymer Step3->Step4B High mobility detected Step5 Re-test Stability (Accelerated Stability Studies) Step4A->Step5 Step4B->Step5 End Stable Amorphous Formulation Achieved Step5->End

References

reducing valdecoxib crystallinity powder XRD analysis

Author: Smolecule Technical Support Team. Date: February 2026

Why Reduce the Crystallinity of Valdecoxib?

This compound is a poorly water-soluble drug, and its oral bioavailability is limited by its low dissolution rate [1] [2]. Converting a drug from a crystalline to an amorphous state is a common strategy to enhance solubility and dissolution because the amorphous form has higher energy and no long-range molecular order [1]. However, the amorphous form is thermodynamically unstable and can revert to the less soluble crystalline form over time, making stability studies crucial [1].

Methods for Preparing Amorphous this compound

The primary method found in the literature for creating amorphous this compound is the formation of solid dispersions (SDs) with hydrophilic polymers. The table below summarizes the key methods and their outcomes.

Method Carrier System Key Findings Reference
Spray Drying Polyvinylpyrrolidone K30 (PVP K30) Generated amorphous form; SDs with PVP showed the best stability, retaining the amorphous form for 3 months. [1]
Spray Drying Hydroxypropylcellulose (HPC) Generated amorphous form; less stable than PVP SDs, with incidence of crystallinity after 1 month. [1]
Spray Drying None (Pure drug as spray-dried powder) Generated amorphous form; highly unstable, with saturation solubility dropping drastically within 15 days. [1]
Melt Granulation PVP K30 & PEG 4000 (combined) Complete transformation to amorphous form; significant dissolution rate enhancement; stable for 6 months. [3]

The workflow for creating and analyzing these solid dispersions can be summarized as follows:

Start Start: Poorly Soluble Crystalline this compound Step1 Preparation of Solid Dispersions (e.g., Spray Drying, Melt Granulation) Start->Step1 Step2 Initial Characterization (DSC, XRPD, IR, Dissolution) Step1->Step2 Step3 Stability Testing (Ambient conditions for months) Step2->Step3 Step4 Post-Stability Characterization (Dissolution, XRPD to check for recrystallization) Step3->Step4 End Conclusion on Formulation Stability Step4->End

Characterizing Crystallinity with Powder XRD

X-ray diffraction is a fundamental technique for distinguishing between crystalline and amorphous phases.

  • Fundamentals: In an XRD pattern, crystalline regions produce sharp, high-intensity peaks due to their long-range ordered structure. In contrast, amorphous regions produce a broad, diffuse "halo" due to the lack of order [4] [5] [6].
  • Calculating % Crystallinity: You can quantitatively estimate the crystallinity of a sample using the integration method on the XRD pattern [4] [6].
    • Formula: % Crystallinity = (Area under the crystalline peaks / Area under all peaks) * 100
    • Conversely, % Amorphous content = 100 - % Crystallinity.
  • Interpreting Results for this compound: A successful conversion to the amorphous form will be indicated by:
    • The disappearance or significant reduction of the sharp diffraction peaks characteristic of crystalline this compound.
    • The appearance of a broad amorphous halo in the XRPD pattern [1] [3].

Troubleshooting Common Issues

Here are some common problems and their potential solutions based on the research:

Issue Potential Cause Suggested Solution
Rapid Decrease in Solubility/Dissolution Recrystallization of the metastable amorphous drug during storage [1]. Change the polymer carrier. PVP K30 was shown to suppress enthalpy relaxation and prevent recrystallization more effectively than HPC [1].
Incomplete Conversion to Amorphous Form Inefficient processing method or incorrect drug-to-polymer ratio [3]. Optimize the preparation method (e.g., spray drying parameters) or increase the proportion of polymer. A combination of polymers (e.g., PVP K30 and PEG 4000) may be more effective [3].
Poor Dissolution Enhancement The solid dispersion may not be fully amorphous, or wettability may still be an issue [1] [3]. Confirm amorphicity with XRPD and DSC. Use polymers that improve wettability and consider a carrier like PVP that can suppress crystallization more effectively [1].

Key Takeaways

  • The most stable amorphous formulations of this compound were achieved using PVP K30 as a carrier via spray drying or in combination with PEG 4000 via melt granulation [1] [3].
  • Powder XRD is a critical tool for confirming the successful generation of the amorphous form and for monitoring its physical stability over time.
  • The stability of the amorphous form is highly dependent on the choice of polymer, with PVP providing superior stabilization compared to HPC [1].

References

valdecoxib method interference resolution UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about UPLC-MS/MS interference for Valdecoxib:

  • Q1: What are the most common sources of interference in UPLC-MS/MS methods for drugs like this compound?

    • A: Interference typically originates from three main areas [1] [2] [3]:
      • Sample Matrix: Endogenous phospholipids, salts, and other components in plasma or serum can cause ion suppression or enhancement.
      • Metabolites & Related Substances: Metabolites of this compound (or co-administered drugs) that have similar mass transitions or fragment similarly can co-elute and cause interference.
      • Sample Preparation & Carryover: Inefficient protein precipitation or inadequate column washing between runs can lead to contamination and interference.
  • Q2: My this compound peak shows ion suppression. What should I check first?

    • A: First, investigate and optimize your sample preparation. A simple protein precipitation might not be sufficient. Consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove phospholipids and other matrix components [3]. Using a stable isotope-labeled internal standard for this compound is highly recommended, as it can compensate for matrix effects [4] [3].
  • Q3: I suspect a metabolite is interfering. How can I confirm and resolve this?

    • A: To confirm, you can analyze a sample containing the suspected metabolite(s) and compare its chromatographic retention time and mass fragmentation pattern with this compound. To resolve the interference, focus on improving chromatographic separation:
      • Optimize the Mobile Phase: Adjust the pH and composition of your mobile phase. Even a small change (e.g., using ammonium acetate at pH ~6.8 instead of formic acid at pH ~2.7) can significantly shift retention times and resolve co-eluting compounds [1].
      • Use a Different Column: Switch to a column with different selectivity, such as a pentafluorophenyl (PFP) column, which can offer orthogonal separation mechanisms compared to standard C18 phases [1].

Troubleshooting Guide: Common Interferences and Solutions

The table below outlines specific problems, their likely causes, and systematic actions to resolve them.

Problem Symptom Potential Cause Recommended Resolution Steps

| Low Sensitivity / Signal Suppression | Matrix effects from plasma components [2] [3] | • Improve sample clean-up (e.g., switch to LLE or SPE) [3]. • Optimize chromatographic separation to move Valdecoxip away from matrix interferences [1]. • Use a stable isotope-labeled internal standard [4]. | | Poor Peak Shape (Tailing or Broadening) | Silanol interactions on column [1] | • Increase buffer concentration (e.g., from 1mM to 10mM) to mask silanol sites [1]. • Lower mobile phase pH (< pKa of basic groups) if analytes are basic [1]. • Use a column designed for basic compounds (purer Type-B silica) [1]. | | Co-elution / Inaccurate Quantification | Interfering metabolite or isobaric compound [5] | • Optimize gradient elution to increase resolution [1]. • Adjust mobile phase pH to alter compound ionization/retention [1]. • Select a more specific MRM transition (parent -> unique fragment ion). | | High Background / Carryover | Contamination from previous injections [4] [5] | • Implement a stronger wash step in the autosampler and a longer/flush gradient for the column [4]. • Check for source contamination and clean the ion source. | | Irreproducible Retention Times | Uncontrolled mobile phase pH or insufficient buffering capacity [1] | • Ensure buffer pKa is within ±1.0 unit of mobile phase pH [1]. • Use adequate buffer concentration (e.g., 5-20 mM) [1]. |

Experimental Protocol: A Systematic Approach to Resolution

This workflow provides a detailed methodology for identifying and resolving interference, adapting strategies from recent validated methods [4] [6] [5].

G Start Start: Suspected Interference Step1 1. Confirm Interference • Inject blank matrix. • Inject zero sample (IS only). Start->Step1 Step2 2. Investigate Source • Post-column infusion (matrix effects). • Analyze metabolite standards. Step1->Step2 Step3 3. Optimize Chromatography • Adjust mobile phase pH/buffer. • Change gradient profile. • Test different column chemistry. Step2->Step3 Step4 4. Optimize Sample Prep • Compare protein precipitation vs SPE/LLE. Step3->Step4 Step5 5. MS/MS Optimization • Verify MRM transition specificity. • Adjust collision energy. Step4->Step5 Step6 6. Full Method Validation Step5->Step6

Step-by-Step Procedure:
  • Confirm Interference:

    • Analyze a Blank Matrix Sample: Inject a processed sample of the biological matrix (e.g., plasma) without this compound or internal standard. Any peak in the this compound MRM channel indicates interference from the matrix.
    • Analyze a Zero Sample: Inject a processed sample containing only the internal standard. A peak in the this compound channel suggests the IS is impure or degrading to form an interfering species.
  • Investigate the Source:

    • For Matrix Effects: Perform a post-column infusion experiment [2]. Infuse a constant concentration of this compound directly into the MS detector while injecting a blank, processed matrix extract through the UPLC. A dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement from the matrix.
    • For Metabolite Interference: If available, obtain or synthesize potential metabolites of this compound. Analyze them individually under the same method to identify if any co-elute or have overlapping MRM transitions.
  • Optimize Chromatography (Liquid-Liquid Extraction Example):

    • Extraction: Transfer 100 µL of plasma sample to a clean tube. Add your internal standard solution. Then, add 300 µL of an organic solvent like methyl tert-butyl ether (MTBE) [3].
    • Vortex and Centrifuge: Vortex mix for 10 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
    • Collection: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
    • Reconstitution: Reconstitute the dry residue in 100 µL of a 50:50 mixture of your mobile phases (e.g., 0.1% formic acid in water : methanol). Vortex thoroughly and centrifuge before UPLC-MS/MS analysis [4].
  • Optimize Mass Spectrometry Parameters:

    • MRM Specificity: Ensure you are using the most abundant and unique product ion for this compound. Review the MS/MS spectrum to select a transition that is less likely to be shared by interferents.
    • Collision Energy (CE): Fine-tune the CE for the this compound MRM transition. A slightly higher or lower CE can significantly suppress the signal of an interfering compound while maintaining a good response for this compound.
  • Full Method Validation:

    • Once the interference is resolved, perform a full validation of your modified method according to ICH or FDA guidelines. Key parameters to assess include selectivity, sensitivity (LLOQ), matrix effects, accuracy, and precision [4] [6].

Key Takeaways for Your Technical Center

  • Start with the Mobile Phase: Adjusting the pH and buffer capacity is often the most effective way to resolve interference from ionizable compounds, as it directly impacts retention and selectivity [1].
  • Internal Standards are Crucial: Using a deuterated this compound (this compound-d4) as an internal standard is the best practice to correct for losses during sample preparation and account for matrix effects [4].
  • Sample Preparation is Key: Do not underestimate the impact of a clean sample extract. A more selective extraction method can often resolve issues that cannot be fixed by chromatography or MS alone [3].

References

optimizing valdecoxib extraction recovery plasma

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

1. What are the main methods for extracting valdecoxib from plasma? The primary techniques are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). The choice depends on your required sensitivity, available instrumentation, and the need for clean samples.

  • Protein Precipitation is faster and simpler but can sometimes lead to a less clean extract and ion suppression in mass spectrometry.
  • Liquid-Liquid Extraction often provides cleaner samples and higher recovery rates by more thoroughly removing phospholipids and other matrix interferents.

2. How can I improve my extraction recovery for this compound? Low recovery is often due to incomplete protein binding disruption or inefficient transfer of the analyte into the organic solvent.

  • For LLE: Ensure adequate vortexing and mixing time. The method in one study used two successive LLE steps for high recovery [1].
  • For PPT: Verify the sample-to-precipitant ratio. A common ratio is 1:2 (e.g., 100 µL plasma + 200 µL acetonitrile), but you may need to optimize this [2] [3].
  • Check the pH: For LLE, the extracting efficiency of this compound can be influenced by the pH of the plasma, which affects the drug's ionization state.

3. My chromatographic peaks show interference. How can I resolve this? Matrix interference is often a result of insufficient sample clean-up or suboptimal chromatography.

  • Improve Sample Clean-up: If using PPT, consider switching to LLE, which generally provides a cleaner extract. The LLE method using cyclohexane:Et₂O (3:2 v/v) demonstrated high specificity with no interfering peaks at the target analytes' retention times [1].
  • Optimize Chromatography: Adjust the mobile phase composition, gradient program, or column type. Using a longer run time can also help separate the analyte peak from matrix components.

Comparison of Extraction Methods and Performance

The table below summarizes key parameters from validated methods to help you select and benchmark your approach.

Source / Species Extraction Method Recovery (%) Linear Range LOQ / LLOQ Key Extraction Solvent / Details
UPLC-MS/MS (Rat) [2] Protein Precipitation Data not specified 2.5–500 ng/mL (this compound) Not specified Acetonitrile (one-step precipitation)
HPLC-FD (Canine) [1] Liquid-Liquid Extraction (LLE) 94.8 - 103.6 (this compound) 10–500 ng/mL (this compound) 10 ng/mL (this compound) Cyclohexane:Diethyl Ether (3:2, v/v); Two successive LLE steps
HPLC-UV (Human) [4] Liquid-Liquid Extraction (LLE) ~76 (this compound) 10–500 ng/mL 10 ng/mL Diethyl Ether & Dichloromethane (4:1, v/v)
RP-HPLC (Human) [5] Protein Precipitation >95 (this compound) 20–1400 µg/mL 13.45 µg/mL Perchloric Acid (5%) with Nimesulide (IS)

Detailed Experimental Protocols

Here are the step-by-step workflows for two highly effective extraction methods.

Protocol 1: One-Step Protein Precipitation (for UPLC-MS/MS)

This is a rapid method suitable for high-throughput analyses when combined with a selective technique like MS/MS [2] [3].

  • Preparation: Thaw frozen plasma samples and bring them to room temperature.
  • Internal Standard: Add the Internal Standard (e.g., Celecoxib) working solution to a measured volume of plasma (e.g., 100 µL).
  • Precipitation: Add a larger volume of ice-cold acetonitrile (e.g., 200 µL) to the plasma.
  • Mixing: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.
  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm or ~12,000 g) for 10-15 minutes to pellet the precipitated proteins.
  • Collection: Carefully collect the clear supernatant and inject it into the UPLC-MS/MS system for analysis.
Protocol 2: Two-Step Liquid-Liquid Extraction (for HPLC-FD/UV)

This method provides superior sample clean-up and high recovery [1].

  • Initial Precipitation in Acidic Medium: Begin with a protein precipitation step in an acidic medium to denature and release bound analytes.
  • First LLE: Add the organic extraction solvent, Cyclohexane:Diethyl Ether (3:2, v/v), to the sample.
  • Mixing: Mix thoroughly for a sufficient time (e.g., 10-15 minutes) to ensure maximum analyte transfer to the organic phase.
  • Centrifugation & Collection: Centrifuge to separate the layers and collect the organic (upper) layer.
  • Second LLE (Back-Extraction - Optional but recommended): To further purify the sample, perform a second LLE step. This can involve shaking the organic extract with a small volume of a basic aqueous solution. This compound will transfer back to the aqueous phase, leaving many non-polar interferents in the organic phase.
  • Evaporation & Reconstitution: Transfer the final organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in a small volume of mobile phase or a solvent compatible with your HPLC system, vortex, and inject.

Troubleshooting Workflow Diagram

The following flowchart outlines a logical process for diagnosing and resolving common extraction issues.

Start Start: Low Recovery or Poor Chromatography Step1 Check Sample Preparation • Vortex time sufficient? • Precipitation ratio correct? Start->Step1 Step2 Evaluate Extraction Method Step1->Step2 SubStep2_1 Using Protein Precipitation (PPT)? Step2->SubStep2_1 Step3 Consider Instrument Parameters SubStep3_1 Check Mobile Phase & Column • Adjust gradient • Use C18 column (1.7 µm for UPLC) Step3->SubStep3_1 Step4 Verify Sample Integrity SubStep4_1 Assess Plasma Matrix & Stability • Test fresh vs. frozen samples • Check freeze-thaw cycles Step4->SubStep4_1 SubStep2_2 Try Liquid-Liquid Extraction (LLE) • Provides cleaner sample • Higher recovery (e.g., ~95-104%) SubStep2_1->SubStep2_2 Yes SubStep2_3 Optimize LLE Solvent & pH • Use Cyclohexane:Diethyl Ether (3:2) • Ensure adequate pH for extraction SubStep2_1->SubStep2_3 No (Using LLE) SubStep2_2->Step3 SubStep2_3->Step3 SubStep3_1->Step4 End Method Optimized SubStep4_1->End

References

valdecoxib matrix effect elimination mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

A matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting components from the biological sample. These components can originate from endogenous compounds, metabolites, co-administered drugs, or even the dosing vehicle and mobile phase additives [1]. In LC-MS/MS, this effect compromises quantitative analysis because it can vary from sample to sample [1].

For valdecoxib analysis, which is highly bound to plasma proteins (98%), effective sample preparation to remove these matrix components is crucial for accurate results [2].

Troubleshooting Guide & FAQs

Here are specific steps to diagnose and resolve matrix effects in your this compound assays.

Troubleshooting Step Key Action Reference / Application
Diagnose the Effect Use post-column infusion of this compound; inject a blank matrix extract; a dip in the baseline indicates ion suppression. General LC-MS/MS principle [1].
Assess Extraction Efficiency Compare MS response of an extracted sample with one spiked into a post-extraction blank matrix. General LC-MS/MS principle [1].
Optimize Sample Prep Use protein precipitation with acetonitrile, or more selective techniques like Solid Phase Extraction (SPE). Used for parecoxib/valdecoxib [2] [3].
Improve Chromatography Use a UPLC C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate analytes from interferences. Used for parecoxib/valdecoxib [2] [4].
Use a Stable Isotope IS Employ a stable isotope-labeled internal standard for this compound to correct for ionization variability. A structurally similar IS (celecoxib) is used [2].
Q: How can I improve the chromatographic separation to reduce matrix effects?

A: The goal is to achieve better separation of this compound from co-extracted matrix components that cause ionization suppression.

  • Use Advanced Columns: Employ a UPLC column with small particle sizes (e.g., 1.7 µm) for higher efficiency and resolution [2].
  • Apply Gradient Elution: A well-optimized gradient of water and acetonitrile (both containing 0.1% formic acid) can effectively separate the analytes from interfering substances. The methods for parecoxib/valdecoxib use gradients that ramp acetonitrile from 60% to 95% to achieve separation in under 3 minutes [2].
  • Ensure Adequate Retention: Poor analyte retention can lead to co-elution with highly polar matrix components, resulting in a strong matrix effect. Ensuring your method provides sufficient retention for this compound is critical [1].
Q: What sample preparation methods are effective for this compound?

A: The choice of sample preparation is the first line of defense against matrix effects.

  • Protein Precipitation (PP): This is a simple, one-step method using acetonitrile to precipitate plasma proteins. It has been successfully applied for the simultaneous determination of parecoxib and this compound in rat plasma [2]. While fast, it may be less selective.
  • Solid Phase Extraction (SPE): This technique provides a cleaner extract and better removal of matrix interferences. An automated C18 SPE method has been developed and validated specifically for this compound and its metabolite in human plasma, demonstrating high sensitivity and minimal matrix effects [3].

The following workflow outlines a systematic approach to diagnosing and resolving matrix effects:

Start Suspected Matrix Effect Step1 Run Post-Column Infusion Test Start->Step1 Step2 Observe Baseline Signal Step1->Step2 Step3 Baseline Dip? Step2->Step3 Step4a Ion Suppression Confirmed Step3->Step4a Yes Step4b No Significant Effect Step3->Step4b No Step5 Optimize Sample Preparation Step4a->Step5 Step6 Improve Chromatographic Separation Step5->Step6 Step7 Re-validate Method Step6->Step7

Key Experimental Parameters from Literature

The table below summarizes parameters from validated methods for analyzing parecoxib (the prodrug of this compound) and its metabolites, which you can use as a reference.

Parameter Method 1: UPLC-MS/MS (Rat Plasma) [2] Method 2: LC-MS/MS (Mouse Plasma) [4] [5]
Analytes Parecoxib, this compound Parecoxib, this compound, Hydroxylated this compound
Sample Prep Protein Precipitation (Acetonitrile) Protein Precipitation
Column ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Agilent ZORBAX Extend-C18 (2.1 × 100 mm, 3.5 µm)
Mobile Phase Acetonitrile / Water (0.1% Formic Acid) Gradient elution (specific solvents not detailed)
Ionization Mode Positive (ESI+) Negative (ESI-)

| MRM Transitions | Parecoxib: 371 → 234 this compound: 315 → 132 | Parecoxib: 369.0 → 119.0 this compound: 312.9 → 117.9 OH-Valdecoxib: 329.0 → 196.0 | | Linear Range | Parecoxib: 50-10,000 ng/mL this compound: 2.5-500 ng/mL | PX & VX: 3-3000 ng/mL OH-VX: 3-1000 ng/mL |

Conclusion

Eliminating matrix effects for this compound analysis requires a multi-pronged strategy. The most effective approach combines a selective sample preparation method (like SPE) with a robust chromatographic separation that moves this compound away from the region of ion suppression. Always using a appropriate internal standard and systematically diagnosing the problem with techniques like post-column infusion are essential for developing a reliable and accurate quantitative method.

References

Experimental Protocol & Data for Valdecoxib Solid Dispersions

Author: Smolecule Technical Support Team. Date: February 2026

The core methodology for creating and testing valdecoxib solid dispersions is outlined below.

Preparation Method: Melting/Fusion Method This was identified as the effective preparation technique for this compound-PEG 4000 solid dispersions (SDs) [1].

  • Procedure: The drug (this compound) and the carrier (PEG 4000) are mixed together in a specific ratio and heated until a clear, homogenous melt is obtained. This melt is then rapidly cooled under controlled conditions (e.g., in an ice bath) to solidify it. The solid mass is then crushed, pulverized, and sieved to obtain a powder of uniform particle size [1].

Key Characterization Results The following table summarizes the quantitative data from the this compound study, which can be used as a benchmark for expected outcomes [1].

Parameter Finding in this compound-PEG 4000 SDs
Optimal Drug:Carrier Ratio 1:1, 1:2, 1:5, and 1:10 (All showed enhancement)
Saturated Solubility Increased with increasing PEG 4000 concentration.
Mean Dissolution Time (MDT) Significantly decreased in SDs compared to pure drug.
Physical State of Drug Amorphous state (Confirmed by DSC & XRD)
Drug-Polymer Interaction No well-defined interaction; drug was stable (Confirmed by FTIR)

FAQs & Troubleshooting Guide

Here are answers to common questions and solutions to potential problems.

FAQ: What is the recommended stability study design for amorphous solid dispersions? For a new formulation, a stability study should be designed to assess the product's sensitivity to temperature and humidity. The International Council for Harmonisation (ICH) guidelines recommend accelerated testing conditions at 40°C and 75% Relative Humidity (RH). A common protocol involves testing the physical stability of the ASD after storage under these conditions for 21 days to several months to predict long-term stability [2] [3].

Troubleshooting: Recrystallization of the drug during storage

  • Problem: The amorphous drug recrystallizes in the solid dispersion during stability testing, leading to reduced dissolution rate and potential loss of bioavailability.
  • Solutions:
    • Check Drug-Polymer Miscibility: Poor miscibility is a primary thermodynamic driver for recrystallization. Re-evaluate polymer selection [3].
    • Optimize the Formulation: Use polymers known to inhibit crystallization. Hydroxypropyl cellulose (HPC) has been shown to provide good physical stability even under high-humidity conditions [2]. Increasing the polymer-to-drug ratio can also enhance stability [2].
    • Control Storage Conditions: Moisture acts as a plasticizer, increasing molecular mobility and promoting crystallization. Ensure the product is stored in moisture-proof packaging [3].

Troubleshooting: Inadequate dissolution rate improvement

  • Problem: The solid dispersion does not achieve the expected enhancement in drug dissolution.
  • Solutions:
    • Confirm Amorphization: Use techniques like DSC and XRD to verify the drug is in an amorphous state. A crystalline drug within the dispersion will not provide the desired solubility advantage [1] [4].
    • Increase Carrier Load: The dissolution rate of this compound was directly proportional to the amount of PEG 4000 in the dispersion. Consider testing a higher polymer-to-drug ratio [1].

Stability Testing Workflow

The following diagram illustrates a systematic workflow for developing and troubleshooting a stable solid dispersion, from initial testing to final packaging.

Start Start: Formulate ASD A Initial Characterization: DSC, XRD, FTIR Start->A B Accelerated Stability Study (40°C / 75% RH) A->B C Post-Stability Analysis B->C D Stable? C->D E Investigate Root Cause D->E No H Success: Stable Formulation Proceed with Packaging D->H Yes F1 • Drug-Polymer Miscibility • Polymer Selection • Drug Loading Ratio E->F1 F2 • Moisture-Induced Plasticization E->F2 F3 • Molecular Mobility at Storage T E->F3 G Implement Corrective Actions F1->G Re-test F2->G Re-test F3->G Re-test G->B Re-test

Key Technical Considerations

When working with this compound solid dispersions, keep these points in mind:

  • Stability Mechanisms: Polymers like HPC and Soluplus can provide physical stability by increasing the glass transition temperature (Tg) of the mixture and forming molecular-level interactions (e.g., hydrogen bonding) with the drug, thus inhibiting its mobility and recrystallization [4] [3].
  • Impact of Humidity: Absorbed water can compete with the drug for polymer binding sites and plasticize the system, lowering its Tg and increasing molecular mobility. This makes the dispersion more susceptible to recrystallization [2] [3].

References

valdecoxib degradation products identification HPLC

Author: Smolecule Technical Support Team. Date: February 2026

What is a known degradation product of Valdecoxib?

A key degradation product of this compound is a mixture of anomers identified as SC-77852, which is a mixture of α- and β-n-lactosyl sulfonamide [1]. This compound arises from the degradation of the drug substance and can be separated and quantified using a specific reversed-phase HPLC method.


Detailed HPLC Method for this compound & its Degradation Product

The table below summarizes the core parameters of a validated isocratic HPLC method for separating this compound and its degradation product, SC-77852 [1].

Parameter Specification
Analytes This compound and its degradation product, SC-77852 (a mixture of α- and β-n-lactosyl sulfonamide anomers)
Column Chromolith Performance RP-18e (100 mm × 4.6 mm)
Mobile Phase Methanol:Water (contains 1% Triethylamine (TEA)) (36:64, v/v)
pH 7.4 (adjusted with 85% orthophosphoric acid)
Flow Rate Information not specified in search results
Detection UV at 220 nm
Column Temperature 22 °C
Injection Volume Information not specified in search results
Experimental Protocol
  • Mobile Phase Preparation: Prepare 1% triethylamine (TEA) in water. Adjust the pH to 7.4 using 85% orthophosphoric acid. Mix this aqueous solution with methanol in a 36:64 (v/v) ratio. Filter and degas the solution before use.
  • Standard Solution Preparation: Prepare standard solutions of pure this compound and the degradation product SC-77852 in an appropriate solvent compatible with the mobile phase.
  • Chromatographic Conditions: Equilibrate the Chromolith Performance RP-18e column with the mobile phase at a controlled temperature of 22°C. Set the UV detector to 220 nm.
  • System Suitability: Inject standard solutions to ensure the system is suitable for analysis. Key criteria include a resolution of Rs > 2.0 between this compound and the two anomer peaks of SC-77852, and symmetric peak shapes (tailing factor ≤ 2.0) [1].

The following diagram illustrates the workflow for the method development and validation process:

G Start Start: HPLC Method Development Column Column Selection: Chromolith RP-18e Start->Column MobilePhase Mobile Phase Prep: MeOH:1% TEA aq. (36:64) pH 7.4 (H₃PO₄) Column->MobilePhase Conditions Set Conditions: 22°C, UV 220 nm MobilePhase->Conditions Validation Method Validation Conditions->Validation Application Application: Tablet Assay (Bextra) Validation->Application Validation_Details Validation Parameters: • Selectivity • Linearity • Precision (Repeatability) • Robustness (DoE) • LOD/LOQ Validation->Validation_Details


Alternative Analytical Methods for this compound

For different analytical needs, such as analyzing this compound in biological matrices or other formulations, the following methods have been reported. These can be useful for troubleshooting or expanding your analytical toolkit.

Analysis Purpose Technique Key Parameters Sample Prep Linearity / LLOQ Source

| Quantitation in Human Plasma | HPLC-UV | Column: Cosmosil C18 (150x4.6mm, 5µm). Mobile Phase: Ammonium acetate buffer-ACN (60:40) with 0.1% TEA, pH 6.5. Detection: 239 nm. | Protein precipitation (HClO₄) & liquid-liquid extraction (diethyl ether). | 5–400 ng/mL LOD: 3 ng/mL LOQ: 5 ng/mL | [2] | | Quantitation in Human Plasma | HPLC-UV | Column: ODS-AQ. Mobile Phase: Water-Methanol (47:53, v/v). Detection: 210 nm. | Liquid-liquid extraction with diethyl ether/dichloromethane (70:30). | 10–500 ng/mL LLOQ: 10 ng/mL | [3] | | Metabolites in Human Urine | SPE-LC-MS/MS | Column: Narrow-bore RP-HPLC. Mobile Phase: ACN-Water (50:50) with 10mM 4-methylmorpholine, pH 6.0. Detection: Negative ESI MRM. | Automated Solid-Phase Extraction (C18 cartridge). | 1–200 ng/mL (this compound) LLOQ: 1 ng/mL | [4] [5] |


Troubleshooting Common HPLC Issues

Here are solutions to some frequently encountered problems when developing or running these methods.

  • Problem: Poor Resolution Between Peaks

    • Solution: Verify the pH and composition of the mobile phase. A small change in the percentage of organic solvent or pH can significantly impact the resolution of this compound and its anomer degradation products. For the method from [1], ensure the TEA concentration is exactly 1% and the pH is accurately adjusted to 7.4.
  • Problem: Peak Tailing or Broadening

    • Solution: This can be caused by secondary interactions with the stationary phase. The use of triethylamine (TEA) in the mobile phase acts as a silanol masking agent to reduce these interactions and improve peak shape. Ensure the TEA is fresh and properly mixed.
  • Problem: Method is Not Robust to Small Changes

    • Solution: The primary method cited used an experimental design (a 2³ full factorial design) to formally evaluate robustness [1]. If you face robustness issues, consider a similar approach to identify critical factors. Systematically varying parameters like temperature, pH, and mobile phase composition within a small range can help you establish a method operable design region (MODR).
  • Problem: High Baseline Noise at Low Wavelength

    • Solution: Using low UV wavelengths (210-220 nm) increases sensitivity but also noise. Ensure all solvents are HPLC grade and that the mobile phase is thoroughly degassed. A clean column and proper system equilibration are also critical.

References

valdecoxib sample preparation optimization biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation Methodologies

Here are two validated sample preparation techniques for valdecoxib, each suitable for different instrumental setups.

Method 1: Protein Precipitation for UPLC-MS/MS

This method, designed for ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), uses a simple protein precipitation technique suitable for processing plasma samples [1].

  • Sample Volume: An aliquot of plasma (specific volume not detailed in the provided text) [1].
  • Internal Standard: Add celecoxib as the internal standard (IS) [1].
  • Precipitation: Use acetonitrile as the protein precipitation solvent [1].
  • Mixing: Vortex-mix the sample [1].
  • Centrifugation: Centrifuge the sample to separate the precipitated proteins [1].
  • Analysis: Inject the supernatant into the UPLC-MS/MS system [1].
Method 2: Liquid-Liquid Extraction for HPLC-UV

This method uses liquid-liquid extraction (LLE) and is compatible with HPLC-UV detection, making it accessible for labs without mass spectrometry capabilities [2].

  • Sample Volume: 1 mL of plasma [2].
  • Internal Standard: Add rofecoxib as the internal standard (IS) [2].
  • Extraction Solvent: Use a diethylether-dichloromethane (7:3, v/v) mixture [2].
  • Mixing: Vortex-mix for 1 minute [2].
  • Centrifugation: Centrifuge at 3800 rpm for 10 minutes [2].
  • Evaporation: Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle nitrogen stream at 40°C [2].
  • Reconstitution: Reconstitute the dry residue with 100 µL of the HPLC mobile phase [2].
  • Analysis: Inject the reconstituted sample into the HPLC-UV system [2].

Method Comparison and Selection

The table below summarizes the key characteristics of these two methods to aid in your selection.

Feature Method 1: Protein Precipitation (UPLC-MS/MS) Method 2: Liquid-Liquid Extraction (HPLC-UV)
Detection Method Tandem Mass Spectrometry (MS/MS) [1] Ultraviolet (UV) [2]
Sample Prep Type Protein Precipitation [1] Liquid-Liquid Extraction [2]
Key Solvents Acetonitrile [1] Diethylether, Dichloromethane [2]
Internal Standard Celecoxib [1] Rofecoxib [2]
Linear Range 2.5–500 ng/mL for this compound [1] 10–500 ng/mL for this compound [2]
Throughput Faster, simpler one-step prep [1] Slower, involves evaporation and reconstitution [2]
Sensitivity Higher (lower LLOQ) [1] Standard [2]
Best For High-throughput, high-sensitivity labs Labs with standard HPLC-UV equipment

Experimental Workflow Diagrams

To help visualize the processes, here are workflow diagrams for both preparation methods.

G start1 Start: Plasma Sample is1 Add Internal Standard (Celecoxib) start1->is1 ppt Precipitate Proteins with Acetonitrile is1->ppt cent1 Centrifuge ppt->cent1 inj1 Inject Supernatant into UPLC-MS/MS cent1->inj1

Protein Precipitation Workflow for UPLC-MS/MS

G start2 Start: 1 mL Plasma Sample is2 Add Internal Standard (Rofecoxib) start2->is2 lle Liquid-Liquid Extraction with Ether-Dichloromethane is2->lle cent2 Centrifuge lle->cent2 sep Separate Organic Layer cent2->sep evap Evaporate to Dryness (N₂ Stream, 40°C) sep->evap recon Reconstitute with Mobile Phase (100 µL) evap->recon inj2 Inject into HPLC-UV recon->inj2

Liquid-Liquid Extraction Workflow for HPLC-UV

Frequently Asked Questions

What is the stability of this compound in plasma during sample processing? Studies indicate that this compound is stable in plasma for at least 6 hours at room temperature and for 3 freeze-thaw cycles. Processed samples in the autosampler have also demonstrated stability for over 24 hours [2].

My recovery for this compound is low, what could be wrong?

  • For LLE Methods: Ensure your extraction solvent mixture is fresh and correctly proportioned. Check that the evaporation step is complete but avoid excessive heat that could degrade the analyte. The diethylether-dichloromethane (7:3) mixture has been validated for high recovery (~87%) [2].
  • For Precipitation Methods: Confirm the acetonitrile to plasma ratio is sufficient for complete protein precipitation. Incomplete precipitation can lead to matrix effects and low recovery.

Why is an internal standard necessary, and what are good options? An internal standard corrects for variability in sample preparation and instrument analysis. Celecoxib is a structurally similar COX-2 inhibitor and is an excellent choice for MS detection [1]. Rofecoxib has been successfully used as an IS for HPLC-UV methods [2].

References

Efficacy and Safety Comparison: Valdecoxib vs. Naproxen

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical trials comparing valdecoxib and naproxen in patients with osteoarthritis.

Aspect This compound Naproxen Clinical Trial Summary
Dosage 5 mg, 10 mg, 20 mg once daily [1] 500 mg twice daily [1] Multiple RCTs used these standard doses for comparison [1] [2].
Overall Efficacy Effective and superior to placebo. 10 mg and 20 mg doses were as effective as naproxen [1] [2] [3]. Effective and superior to placebo [1] [2]. This compound 10-20 mg and naproxen provide significant improvement in pain and function versus placebo [1] [2] [4].
Efficacy by Joint Effective for both knee and hip OA [2]. Effective for both knee and hip OA, but improvement is significantly greater in the knee than in the hip [5]. A separate analysis of naproxen data found that treatment effect sizes for pain and function were larger for knee OA (0.8) than for hip OA (0.5-0.6) [5].
GI Safety (Endoscopic Ulcers) Significantly lower incidence than naproxen. 5 mg and 10 mg doses were comparable to placebo [1]. Significantly higher incidence of endoscopically proven ulcers [1]. The superior upper GI safety of this compound is a consistent finding across studies [1] [3].
General Tolerability Fewer GI-related adverse events and fewer adverse event-related withdrawals than NSAIDs like naproxen [2] [3]. Higher rate of GI-related adverse events [2]. This compound was well-tolerated with an overall lower incidence of adverse events [2] [3].

Detailed Experimental Data and Protocols

For research and development professionals, understanding the underlying trial methodologies is critical for data interpretation.

Key Clinical Trial in Knee Osteoarthritis

A 2002 multicenter, randomized, double-blind, placebo-controlled study provides robust data directly comparing the two drugs [1].

  • Objective: To compare the efficacy and upper GI safety of this compound with naproxen and placebo in patients with moderate to severe OA of the knee [1].
  • Study Design:
    • Duration: 12 weeks [1].
    • Groups: Patients were randomized to this compound (5, 10, or 20 mg once daily), naproxen (500 mg twice daily), or placebo [1].
  • Outcomes Measured:
    • Efficacy: Patient's and Physician's Global Assessment of Arthritis (PaGAA, PhGAA), Patient's Assessment of Arthritis Pain-Visual Analog Scale (PAAP-VAS), and WOMAC Osteoarthritis Index. Assessed at baseline, week 2, week 6, and week 12 [1].
    • Safety: Incidence of upper gastrointestinal ulceration, assessed by pre- and post-treatment endoscopies [1].
  • Key Findings:
    • Efficacy: this compound 10 mg and 20 mg demonstrated similar efficacy to naproxen across all assessments and were superior to placebo. This compound 5 mg was superior to placebo but not as effective as naproxen [1].
    • Safety: The incidence of endoscopic ulcers was significantly higher with naproxen than with this compound 5 mg or 10 mg. All this compound doses were comparable to placebo in ulcer incidence [1].

This trial's workflow, from patient enrollment to final analysis, is visualized below.

Start Patients with moderate to severe knee OA Randomize Randomization Start->Randomize Group1 This compound 5 mg, 10 mg, or 20 mg od Randomize->Group1 Group2 Naproxen 500 mg bid Randomize->Group2 Group3 Placebo Randomize->Group3 Assess Efficacy & Safety Assessment Group1->Assess Group2->Assess Group3->Assess End Final Analysis (Week 12) Assess->End Primary endpoint: WOMAC, PaGAA, PhGAA & Endoscopic Ulcers

Key Clinical Trial in Hip Osteoarthritis

A 2002 study with a similar design focused specifically on OA of the hip [2].

  • Objective: To compare the efficacy and tolerability of this compound with naproxen and placebo in symptomatic OA of the hip [2].
  • Study Design:
    • Duration: 12 weeks [2].
    • Groups: this compound (5 mg or 10 mg once daily), naproxen (500 mg twice daily), or placebo [2].
  • Outcomes Measured:
    • Efficacy: Patient's and Physician's Global Assessment of Arthritis, and the WOMAC OA Individual and Composite Indices [2].
    • Tolerability: Incidence of adverse events monitored throughout the study [2].
  • Key Findings:
    • Efficacy: Both doses of this compound were superior to placebo. This compound 10 mg was similar in efficacy to naproxen [2].
    • Tolerability: this compound 5 mg and 10 mg had a lower incidence of GI-related adverse effects compared to naproxen [2].
Analysis of Joint-Specific Efficacy for Naproxen

A 2005 exploratory analysis provided important insights into differential treatment effects by joint site [5].

  • Objective: To compare the improvement of hip and knee OA during treatment with naproxen [5].
  • Study Design:
    • Duration: 6 weeks [5].
    • Data Source: Analysis of data from a larger multinational RCT comparing a CINOD drug with naproxen [5].
  • Outcomes Measured: Change from baseline in WOMAC subscales (pain, stiffness, function) and SF-36 domains [5].
  • Key Findings: Patients with knee OA showed significantly greater improvement with naproxen than patients with hip OA across all WOMAC subscales and specific SF-36 domains [5].

The relationship between the treated joint and the observed efficacy outcome is summarized in the following diagram.

Naproxen Naproxen Treatment (500 mg twice daily) Knee Knee Osteoarthritis Naproxen->Knee Hip Hip Osteoarthritis Naproxen->Hip EfficacyKnee Greater Improvement (Larger Effect Size: ~0.8) Knee->EfficacyKnee EfficacyHip Less Improvement (Smaller Effect Size: 0.5-0.6) Hip->EfficacyHip

Interpretation for Research and Development

  • Clinical Implications: this compound offers a viable therapeutic alternative to traditional NSAIDs like naproxen, particularly for patients at risk for GI adverse events. Its once-daily dosing may also improve patient compliance [1] [2].
  • Trial Design Considerations: The finding that naproxen's efficacy is more pronounced in the knee than the hip strongly suggests that knee and hip osteoarthritis should be evaluated separately in clinical trials [5]. Pooling data from these distinct joints may mask true treatment effects or lead to inaccurate conclusions.
  • Safety Profile: The improved GI safety profile of this compound is attributed to its COX-2 specificity, which spares the COX-1 enzyme involved in protecting the gastric mucosa [3].

References

valdecoxib comparative cardiovascular safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cardiovascular Safety of NSAIDs

The following table synthesizes data on cardiovascular safety from clinical studies and meta-analyses for valdecoxib and other common NSAIDs.

Drug Name COX Selectivity Key Comparative Cardiovascular Safety Findings Major Supporting Studies / Events
This compound COX-2 Selective ↑ Risk of CV events after coronary artery bypass graft (CABG) surgery; No significant increased risk after non-cardiac surgery [1] [2]. Withdrawn from market due to CV risks and serious skin reactions [2].
Parecoxib (IV prodrug of this compound) COX-2 Selective ↑ Risk of CV events after CABG surgery [1] [2]. Used in post-operative settings; associated with this compound findings [1].
Rofecoxib COX-2 Selective Significantly ↑ risk of myocardial infarction (MI) [3]. VIGOR and APPROVE trials; voluntarily withdrawn [3].
Celecoxib COX-2 Selective Lower CV toxicity potential vs. other COXIBs/NSAIDs; No significant difference vs. ibuprofen, diclofenac, or naproxen in some studies [4] [3]. Remains on the market; largest body of evidence among COXIBs [3].
Diclofenac Nonselective (COX-1/COX-2) CV risk comparable to some COXIBs [3].
Ibuprofen Nonselective (COX-1/COX-2) CV risk comparable to some COXIBs [3].
Naproxen Nonselective (COX-1/COX-2) Considered to have a better CV safety profile in some early analyses; later large studies showed no significant difference vs. celecoxib [3]. Often used as a comparator in trials (e.g., VIGOR) [3].

Overview of Key Clinical Studies

The table below outlines the design and focus of pivotal studies that informed the understanding of this compound's safety profile.

Study / Analysis Focus Study Type & Data Source Key Comparators Primary Cardiovascular Outcome Measure
CABG Surgery Studies [2] Randomized Controlled Trials for post-operative pain. Placebo Confirmed cardiovascular events (e.g., MI, stroke).
Integrated Post-Hoc Analysis (Non-Cardiac Surgery) [1] Integrated analysis of 32 controlled trials (parecoxib/valdecoxib). Placebo Incidence of total CV events.
OA/RA Efficacy & Safety Trial [5] 12-week randomized, double-blind trial in OA patients. Naproxen, Placebo Upper GI safety (with CV safety as context).
Cohort Study in Hypertension [6] Population-based cohort study (Taiwanese database). COX-2 selective vs. non-selective NSAIDs; individual drug comparisons. Hospitalization for major cardiovascular events.

Experimental Protocols & Methodologies

For researchers, the methodological details of these studies are critical for interpreting the data.

  • CABG Surgery Trials (this compound/Parecoxib): These were randomized, double-blind, placebo-controlled trials specifically designed to assess the role of these drugs in managing post-surgical pain after coronary artery bypass graft surgery. The primary outcome was the incidence of pre-specified cardiovascular adverse events (e.g., myocardial infarction, stroke). The significant increase in these events in the treatment group versus placebo led to this compound's market withdrawal [2].
  • Integrated Analysis (Non-Cardiac Surgery): This was a pooled, post-hoc analysis of 17 (parecoxib) and 32 (parecoxib/valdecoxib) controlled clinical trials. The analysis focused on patients undergoing non-cardiac surgery. The incidence of total CV events was compared between the active treatment and placebo groups. Statistical power was calculated based on assumed event rates, and stratified analysis was performed based on the number of baseline CV risk factors [1].
  • Cohort Study in Hypertensive Patients: This population-based retrospective cohort study used data from the Taiwanese National Health Insurance Research Database. The study identified new users of COX-2 selective and non-selective NSAIDs with a diagnosis of hypertension. To minimize exposure misclassification, follow-up was based on an "as-treated" principle for up to 28 days. The primary outcome was a composite of major cardiovascular events (hospitalization for ischemic stroke, acute MI, heart failure, etc.). To control for confounding, the authors used inverse probability of treatment weighting and estimated hazard ratios [6].

COX-2 Inhibition and Cardiovascular Risk Pathway

The cardiovascular risk associated with COX-2 selective inhibitors like this compound is hypothesized to stem from a disruption in the balance of prostanoids. The following diagram illustrates this proposed mechanism.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 TXA2 Thromboxane (TXA2) - Platelet Aggregation - Vasoconstriction COX1->TXA2 PGI2 Prostacyclin (PGI2) - Inhibits Platelet Aggregation - Vasodilation COX2->PGI2 Imbalance Net Physiological Effect: ↑ Pro-thrombotic State ↑ Vasoconstriction ↑ Cardiovascular Risk TXA2->Imbalance  Relative  Excess PGI2->Imbalance  Deficiency Inhibitor This compound (COX-2 Inhibitor) Inhibitor->COX2  Inhibits

The core hypothesis is that selective inhibition of COX-2 reduces prostacyclin (PGI2) production, which is a vasodilator and inhibits platelet aggregation. This disrupts the homeostatic balance with thromboxane A2 (TXA2), which is primarily driven by COX-1 and promotes platelet aggregation and vasoconstriction. The resulting imbalance towards a pro-thrombotic and pro-constrictive state is believed to be the primary mechanism for the increased risk of cardiovascular events with COX-2 inhibitors [2] [3].

Interpretation Guide for Professionals

When evaluating the safety profile of this compound and other NSAIDs, consider these key points:

  • Context is Critical: this compound's significant risks were identified in a very specific patient population—those undergoing CABG surgery [2]. The same increased risk was not found in the broader non-cardiac surgery population [1], highlighting that safety findings are not always generalizable.
  • Risk is a Spectrum: Cardiovascular risk is not a simple "class effect." Individual drugs within the same class can have different safety profiles, as seen with the continued use of celecoxib versus the withdrawal of this compound and rofecoxib [4] [2] [3].
  • Patient Population Matters: Underlying patient factors, such as a history of hypertension or established cardiovascular disease, can significantly modify the risk associated with NSAID use [6] [4]. Safety conclusions from one patient group may not apply to another.

References

valdecoxib vs rofecoxib pharmacokinetic parameters

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & Pharmacodynamic Profile

Parameter Valdecoxib Rofecoxib
Primary Target COX-2 [1] [2] COX-2 [3] [4]
COX-2 Inhibitory Potency (IC₅₀) 0.005 µM (recombinant enzyme) [1] 0.5 µM (recombinant enzyme) [1]
COX-2 / COX-1 Selectivity Ratio Highly selective [1] [5] Highly selective [3] [5]
Bioavailability ~83% [2] ~93% [3] [4]
Time to Peak Plasma Concentration (Tₘₐₓ) ~3 hours [2] 1-3 hours [3]
Elimination Half-Life 8-11 hours [2] ~17 hours [3] [4]
Protein Binding Information not available in search results 87% [3] [4]
Key Metabolizing Pathways Cytochrome P450 3A4 (CYP3A4) [2] Hepatic reduction by cytosolic enzymes (minimal CYP450 role) [4]
Route of Elimination Urine (as metabolites) [2] Urine and bile [3]

Experimental Data and Clinical Comparison

The following table summarizes key findings from controlled studies that directly compare the two drugs.

Aspect Comparative Findings
Onset of Analgesic Action This compound 40 mg demonstrated a significantly faster onset at 30 minutes post-dose compared to 45 minutes for rofecoxib 50 mg in a dental pain model [6].
Magnitude of Pain Relief Both drugs provided a similar magnitude of analgesic effect over 6 hours. However, this compound was superior on pain intensity difference and pain relief scores from 30 minutes to 1.5 hours [6].
In Vitro Potency & Selectivity This compound was the most potent and selective among marketed COX-2 inhibitors in in vitro studies, with a unique fast rate of COX-2 inactivation and slow off-rate [1].
Market Status Both drugs were voluntarily withdrawn from the U.S. market due to safety concerns. This compound was linked to serious skin reactions and cardiovascular risks [2] [7], while rofecoxib was withdrawn over increased heart attack and stroke risk [3] [8].

Detailed Experimental Protocols

To provide context for the data, here are the methodologies from key studies cited.

  • Single-Dose Analgesic Efficacy Study [6]

    • Objective: To evaluate and compare the efficacy and onset of action of this compound and rofecoxib.
    • Model: Adult patients with moderate or severe pain following surgical removal of multiple third molars with bone removal.
    • Design: Randomized, double-blind, placebo-controlled trial.
    • Interventions: Single oral dose of this compound 40 mg, rofecoxib 50 mg, or placebo, administered within 4 hours after surgery.
    • Primary Measurements: Pain intensity difference (PID) scores and pain relief scores measured over 6 hours. The time to perceptible pain relief and time to meaningful pain relief were also recorded.
  • In Vitro Enzyme Inhibition and Binding Kinetics [1]

    • Objective: To assess the potency and selectivity of this compound for COX-2 and compare it with other coxibs.
    • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.
    • Assays: Enzyme inhibition assays to determine IC₅₀ values (concentration causing 50% inhibition).
    • Additional Measurements: Saturation binding affinity studies to determine overall binding affinity (Kd) and kinetic parameters such as the rate of enzyme inactivation and the dissociation half-life (t₁/₂) of the enzyme-inhibitor complex.

Metabolic Pathways

The following diagram illustrates the distinct metabolic pathways of this compound and rofecoxib, which contribute to their different pharmacokinetic profiles.

pharmaco_kinetics cluster_this compound This compound Metabolism cluster_rofecoxib Rofecoxib Metabolism V_oral Oral Administration V_absorption Absorption (Bioavailability ~83%) V_oral->V_absorption V_peak Tmax: ~3 hours V_absorption->V_peak V_metabolism Primary Metabolism CYP3A4 (Hepatic) V_peak->V_metabolism V_half Half-life: 8-11 hours V_excretion Excretion ~70% in urine as metabolites V_metabolism->V_excretion R_oral Oral Administration R_absorption Absorption (Bioavailability ~93%) R_oral->R_absorption R_peak Tmax: 1-3 hours R_absorption->R_peak R_metabolism Primary Metabolism Reduction by Cytosolic Enzymes (Minimal CYP450 role) R_peak->R_metabolism R_half Half-life: ~17 hours R_excretion Excretion Urine and bile R_metabolism->R_excretion

Key Clinical and Developmental Insights

  • Potency vs. Duration: this compound's higher in vitro potency and faster onset of action [6] [1] might be advantageous in acute pain settings. In contrast, rofecoxib's longer half-life [3] supported once-daily dosing, which is beneficial for managing chronic conditions like arthritis.
  • The Selectivity Spectrum: While both are classified as highly selective COX-2 inhibitors, in vitro data indicates a hierarchy of selectivity: this compound > rofecoxib > celecoxib [1] [3] [5]. The clinical relevance of these in vitro differences, beyond the shared class effect on cardiovascular risk, is a nuanced area for research.
  • A Shared Fate: Despite their pharmacokinetic and potency differences, both drugs were ultimately withdrawn due to mechanism-based toxicity (cardiovascular risks) [3] [2] [8]. This compound was also associated with rare but serious skin reactions [2]. This highlights that while optimizing PK parameters is crucial, a comprehensive safety profile is paramount.

References

valdecoxib skin reaction risk Stevens-Johnson syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Risk of SJS/TEN Among NSAIDs

The table below summarizes key quantitative findings from pharmacovigilance studies on the association between various NSAIDs and SJS/Toxic Epidermal Necrolysis (TEN).

Drug Name Class Reporting Rate (Cases per Million Person-Years) Percentage of Total SJS/TEN Reports Key Comparative Findings
Valdecoxib [1] [2] Selective COX-2 (Coxib) / Sulfonamide 49 (in first 2 years) 10.71% (of its total AE reports) Highest risk; rate ~8x celecoxib & ~25x background [1]
Celecoxib [1] [3] Selective COX-2 (Coxib) / Sulfonamide 6 (in first 2 years) Information missing Lower SJS association vs. other NSAIDs in FAERS analysis [3] [4]
Rofecoxib [1] Selective COX-2 (Coxib) / Non-Sulfonamide 3 (in first 2 years) Information missing Information missing
Ibuprofen [3] [4] Non-selective / Propionic Acid Information missing 4.13% (of its total AE reports) [2] Strongest statistical signal (highest ROR) but lower fatality rate (6.87%) [3] [4]
Diclofenac [3] [4] Non-selective / Acetic Acid Information missing Information missing Highest fatality rate (25.00%) among the 5 profiled NSAIDs [3] [4]
Acetaminophen [3] [2] Non-selective / Aniline Information missing 4.97% (of its total AE reports) [2] Information missing
Background Incidence [1] N/A ~1.9 N/A Baseline population incidence for reference

Key Clinical and Mechanistic Insights

  • Distinct Reaction Pattern for this compound: A registry study in Germany concluded that the severe skin reactions induced by this compound are clinically and histopathologically distinct from classical SJS/TEN. The reactions were characterized by extensive erythematous, target-like skin eruptions, facial edema, and dyspnea, suggesting a different disease entity [5].
  • The Sulfonamide Link: Research indicates that the chemical structure may significantly influence risk. The sulfonamide group in this compound and celecoxib is thought to be a key reason for their higher reporting rates of SJS/TEN compared to non-sulfonamide COX-2 inhibitors like rofecoxib [1].
  • Outcome Variations: While some NSAIDs like ibuprofen may trigger more reported SJS events, others carry a higher risk of death. Diclofenac-associated SJS cases were linked to the highest fatality rate (25%), whereas ibuprofen-associated cases had a much lower fatality rate (6.87%) despite a high number of reports [3] [4].

Pharmacovigilance Methodology for SJS/TEN Signal Detection

The data in the comparison table primarily comes from retrospective analyses of the FDA Adverse Event Reporting System (FAERS). The following workflow outlines the standard process for identifying drug-adverse event signals.

cluster_stats Statistical Algorithms Start FAERS Data Extraction A Data Cleaning & Preparation Start->A B Case Identification (MedDRA Preferred Terms) A->B C Statistical Data Mining B->C D Signal Detection Criteria C->D Alg1 ROR (Reporting Odds Ratio) Alg2 PRR (Proportional Reporting Ratio) Alg3 BCPNN (Information Component) Alg4 MGPS (EBGM) E Positive Signal Identified D->E

Core Methodological Steps:

  • Data Source: Analyses use the FDA Adverse Event Reporting System (FAERS), a publicly available spontaneous reporting database containing millions of records from healthcare professionals and consumers [3].
  • Case Identification: SJS/TEN cases are identified using specific MedDRA (Medical Dictionary for Regulatory Activities) Preferred Terms, such as "Stevens-Johnson syndrome" and "Toxic epidermal necrolysis" [3].
  • Statistical Data Mining: Researchers apply multiple disproportionality analysis algorithms to quantify the strength of the association between a drug and SJS/TEN [3] [4]. Meeting the threshold for any one of these algorithms is considered a positive signal.

Conclusion for Professionals

  • This compound presents a uniquely high risk for SJS/TEN among NSAIDs, a concern significant enough to contribute to its market withdrawal.
  • The sulfonamide structure appears to be a critical risk factor, warranting careful scrutiny during the development of new drugs containing this moiety.
  • Not all SJS risks are equal; the clinical presentation (as with this compound's distinct pattern) and patient outcomes (like diclofenac's high fatality) can vary considerably between drugs.

References

parecoxib valdecoxib efficacy postoperative pain management

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Duration: Parecoxib vs. Valdecoxib

The table below summarizes the key efficacy outcomes for single doses of parecoxib and this compound derived from multiple randomized controlled trials (RCTs) [1] [2].

Metric Parecoxib (Injected) This compound (Oral)
Doses Analyzed 20 mg IV, 40 mg IV 20 mg, 40 mg
Number of RCTs / Patients 4 RCTs (n=519) 4 RCTs (n=574)
Pain Relief (vs. Placebo)

| • Proportion with ≥50% pain relief | 20 mg: 50% (85/170) 40 mg: 63% (109/173) | 20 mg: 68% (69/101) 40 mg: 73% (204/279) | | • Placebo Response | 16% (29/176) | ~10% (27/297 across doses) | | Number-Needed-to-Treat (NNT) (for one patient to achieve ≥50% pain relief) | 20 mg: 3.0 (95% CI: 2.3-4.1) 40 mg: 2.3 (95% CI: 2.0-2.6) | 20 mg: 1.7 (95% CI: 1.4-2.0) 40 mg: 1.6 (95% CI: 1.4-1.8) | | Duration of Analgesia (Weighted Median Time to Remedication) | 20 mg: 5.6 hours 40 mg: 8.7 hours | 20 mg: >17.5 hours 40 mg: >24 hours | | Common Surgical Models | Mixed (Dental, Orthopaedic, Gynaecologic) | Dental (Third Molar Extraction) |

Experimental Protocol & Clinical Context

To interpret the data in the table, it's helpful to understand the methodology behind the key systematic review and the clinical role of these drugs.

Details of the Systematic Review

The primary source of comparative data is a quantitative systematic review by Barden et al. (2003) that followed QUORUM guidelines [2].

  • Inclusion Criteria: The review included double-blind RCTs with at least 10 patients per group. Participants were over 15 with moderate-to-severe acute postoperative pain [1] [2].
  • Efficacy Calculation: The area under the pain relief-versus-time curve over 4-6 hours was converted into a dichotomous outcome: the proportion of patients achieving at least 50% pain relief (a standard benchmark in acute pain trials). This was used to calculate the Number-Needed-to-Treat (NNT) [2]. A lower NNT indicates a more effective treatment.
  • Validity Assessment: Study quality was assessed using the Jadad scale, and consensus was reached by at least two reviewers [1].
Role in Modern Postoperative Pain Management

While the efficacy data above is specific to single doses, the broader value of these drugs lies in their role within Multimodal Analgesia protocols [3] [4].

  • Rationale: Multimodal analgesia combines non-opioid medications with different mechanisms of action. This approach provides superior pain control while significantly reducing opioid consumption and their associated adverse effects (nausea, vomiting, respiratory depression, ileus, and potential for misuse) [3] [5] [4].
  • Specific Advantages of COX-2 Inhibitors:
    • Parecoxib is valuable in the peri-operative and immediate post-operative period when patients are unable to take oral medication or are nauseated and vomiting [1] [2].
    • This compound, with its very long duration of action, can provide sustained analgesia as part of a stepped-down oral regimen [1] [2].
    • As a class, selective COX-2 inhibitors like parecoxib and this compound are associated with a lower risk of gastrointestinal bleeding and do not inhibit platelet aggregation, making them potentially safer in surgical settings where bleeding is a concern [4].

Pharmacological Mechanism of Action

The following diagram illustrates the shared mechanism of action of parecoxib and this compound, which underlies their efficacy.

G Start Surgical Tissue Injury A Release of Inflammatory Mediators Start->A B Cyclooxygenase-2 (COX-2) Enzyme Activation A->B C Production of Prostaglandins B->C D Peripheral Sensitization (Inflammation, Pain) C->D E Central Sensitization (Amplified Pain Signaling) C->E Inhibit Parecoxib/Valdecoxib (Selective COX-2 Inhibitors) Inhibit->B Inhibits

Key Interpretations & Limitations

When reviewing this comparison, please consider the following points:

  • This compound's Superior NNT: The exceptionally low NNT (1.6-1.7) for this compound indicates high efficacy in the dental pain model. However, this data comes from a homogenous set of trials, and its performance in other types of surgery may vary [1].
  • Parecoxib's Clinical Niche: Parecoxib's primary advantage is its injectable formulation, making it a unique and powerful option for non-opioid, multimodal pain control in patients who cannot take oral medications immediately after surgery [1] [2].
  • Safety Profile: The analyzed trials found no statistical differences in the overall rate of adverse events between these drugs and placebo for single-dose administration [1] [2]. Note that subsequent to this 2003 review, This compound was withdrawn from the market in many countries (2005) due to cardiovascular safety concerns with long-term use. Parecoxib, its prodrug, carries a similar warning. Their use is now typically restricted to short-term perioperative administration in selected patients [1] [2] [4].

References

valdecoxib metabolite activity hydroxyl-valdecoxib potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency of Valdecoxib and its Metabolites

The table below summarizes the key experimental findings on the activity and potency of this compound and its primary metabolites.

Compound Core Structure COX-2 Inhibition (IC₅₀) COX-1 Inhibition (IC₅₀) In Vitro Selectivity (COX-1/COX-2 IC₅₀) Key Findings
This compound 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide [1] 0.005 µM (rhCOX-2) [2] 150 µM (rhCOX-1) [2] ~30,000 [2] Potent, selective COX-2 inhibitor; fast rate of COX-2 inactivation [2].
Hydroxylated Metabolite (M1 / N-hydroxy-valdecoxib) N-Hydroxy-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide [3] 28x lower than this compound (human COX-2) [3] Information missing Much lower than this compound [3] Active metabolite; weaker anti-inflammatory effect in vivo [3].
Carboxylic Acid Metabolite Information missing Information missing Information missing Information missing Identified in human urine; activity presumed negligible [4] [5].

Detailed Experimental Data and Methodologies

Experimental Protocols for Key Findings
  • In Vitro COX Enzyme Inhibition Assay [2]

    • Objective: To determine the potency and selectivity of this compound and its metabolite for COX-1 and COX-2 enzymes.
    • Methodology: Recombinant human COX-1 and COX-2 enzymes were used. Test compounds were incubated with the enzyme and arachidonic acid. The production of prostaglandin products was measured to calculate the concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀).
    • Key Results: this compound demonstrated high potency against COX-2 (IC₅₀ = 0.005 µM) and weak activity against COX-1 (IC₅₀ = 150 µM), resulting in high selectivity. In contrast, the hydroxylated metabolite was found to be 28 times less potent than this compound against human COX-2, with a correspondingly lower selectivity profile [3] [2].
  • In Vivo Anti-inflammatory Activity [3]

    • Objective: To evaluate the efficacy of the hydroxylated metabolite in a live animal model of inflammation.
    • Methodology: The carrageenan-induced paw edema assay in rats was employed. An inflammatory agent (carrageenan) is injected into the paw, causing measurable swelling. Test compounds are administered, and the reduction in paw volume/edema is measured over time to determine anti-inflammatory efficacy.
    • Key Results: N-hydroxy-valdecoxib showed a dose-dependent anti-edema effect. However, its efficacy was significantly weaker than that of this compound, requiring higher doses to achieve a comparable effect [3].
  • Analytical Method for Metabolite Quantification [6]

    • Objective: To simultaneously detect and quantify parecoxib (a prodrug), this compound, and its metabolites in biological matrices like plasma.
    • Methodology: A method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) was developed.
      • Sample Prep: Plasma samples are processed using a one-step protein precipitation with acetonitrile.
      • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution of acetonitrile and water (containing 0.1% formic acid).
      • Detection: Analytes are ionized using an electrospray ionization (ESI) source in positive ion mode and detected via Multiple Reaction Monitoring (MRM). The specific transitions monitored were m/z 315 → 132 for this compound [6].

This compound Metabolic Pathways

The following diagram illustrates the primary metabolic fate of this compound in the body, showing the relationship between the prodrug, parent drug, and its major metabolites.

metabolism_pathway Parecoxib Parecoxib This compound This compound Parecoxib->this compound Enzymatic Hydrolysis Hydroxylated Metabolite (M1) Hydroxylated Metabolite (M1) This compound->Hydroxylated Metabolite (M1) CYP450 Hydroxylation N-glucuronide Conjugate N-glucuronide Conjugate This compound->N-glucuronide Conjugate UGT Glucuronidation Other Metabolites Other Metabolites Hydroxylated Metabolite (M1)->Other Metabolites Further Oxidation O-glucuronide Conjugate O-glucuronide Conjugate Hydroxylated Metabolite (M1)->O-glucuronide Conjugate UGT Glucuronidation

The primary metabolic pathways involve hydroxylation and subsequent glucuronidation for excretion [5]. The hydroxylated metabolite (M1) is a known active metabolite, though with reduced potency compared to the parent this compound [3].

Conclusion

  • This compound is a highly potent and selective COX-2 inhibitor.
  • Its primary hydroxylated metabolite, while pharmacologically active, demonstrates significantly reduced potency and anti-inflammatory efficacy both in vitro and in vivo.
  • The activity of this metabolite is considered to have a slight clinical impact compared to the parent drug, as its concentration in circulation is relatively low and its potency is much weaker [3] [6].

References

Comprehensive Comparison of Valdecoxib's Neuroprotective Effects in Experimental Glaucoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glaucoma Neuroprotection

Glaucoma represents a group of progressive optic neuropathies characterized by the irreversible degeneration of retinal ganglion cells (RGCs) and their axons, making it a leading cause of irreversible blindness worldwide [1] [2]. The global prevalence of glaucoma is significant, affecting an estimated 57.5 million people with primary open-angle glaucoma (POAG) alone, and projections indicate this will rise to 111.8 million by 2040 [3] [4]. While elevated intraocular pressure (IOP) remains the primary modifiable risk factor, a substantial proportion of glaucoma patients continue to experience disease progression despite controlled IOP, highlighting the critical need for IOP-independent neuroprotective strategies [1] [5].

The concept of neuroprotection in glaucoma involves interventions that directly protect RGCs from degeneration and death, independent of IOP reduction [5]. Multiple pathogenic mechanisms contribute to RGC loss in glaucoma, including oxidative stress, impaired axonal transport, mitochondrial dysfunction, neuroinflammation, and endoplasmic reticulum (ER) stress-induced apoptosis [1] [2]. The progressive nature of RGC death in glaucoma involves complex molecular pathways, with apoptosis playing a central role through the activation of various signaling cascades including the PERK-ATF4-CHOP pathway of ER stress [3] [2]. Recognizing these diverse mechanisms has accelerated research into novel therapeutic approaches that target the underlying cellular stressors leading to RGC degeneration.

Valdecoxib Neuroprotective Profile Analysis

This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant neuroprotective properties in experimental glaucoma models independent of its anti-inflammatory activity. Originally developed for clinical applications in osteoarthritis, rheumatoid arthritis, and postoperative pain management [3] [4], this compound has recently emerged as a promising candidate for glaucoma neuroprotection due to its potent effects on ER stress-induced apoptosis pathways.

Quantitative Efficacy Measures of this compound

Table 1: Quantitative Efficacy Measures of this compound in Experimental Glaucoma Models

Experimental Model Concentration/Dose Key Efficacy Outcomes Molecular Targets Statistical Significance
In vitro OGD/R model using R28 cells 1-5 μmol/L Significantly elevated cell survival rate; Decreased apoptosis rate Reduced PI-positive cells; Lower Annexin V-FITC/PI staining p < 0.05 at 1 and 5 μmol/L concentrations [3]
In vivo I/R rat model Not specified in available results Increased retinal thickness; Enhanced RGC survival rate; Reduced TUNEL-positive RGCs Inhibition of p-PERK, ATF4, CHOP, GRP78 Significant protection at 3 days post-injury (p < 0.05) [3]
Molecular signaling analysis 1 μmol/L Downregulation of pro-apoptotic proteins (bax, cleaved caspase-3); Upregulation of anti-apoptotic protein (bcl-2) PERK-ATF4-CHOP pathway inhibition Reversal of OGD/R-induced protein expression [3] [4]
Mechanism of Action: PERK-ATF4-CHOP Pathway Inhibition

This compound exerts its neuroprotective effects primarily through the inhibition of ER stress-mediated apoptosis via the PERK-ATF4-CHOP pathway. Under glaucomatous conditions, cellular stressors activate the unfolded protein response, initiating a cascade that ultimately leads to RGC apoptosis. This compound specifically targets key components of this pathway:

  • PERK Phosphorylation Inhibition: this compound significantly reduces levels of phosphorylated PERK (p-PERK), the initial sensor of ER stress [3] [4].
  • ATF4 Downregulation: The drug decreases activating transcription factor 4 (ATF4), a key mediator of the integrated stress response [3] [4].
  • CHOP Reduction: this compound lowers C/EBP homologous protein (CHOP) levels, a critical pro-apoptotic transcription factor in ER stress-induced apoptosis [3] [4].
  • GRP78 Modulation: The expression of GRP78, a master regulator of ER stress, is reversed by this compound treatment [3] [4].

Table 2: this compound's Effect on Apoptotic and ER Stress Markers

Parameter Category Specific Marker Effect of Glaucoma Model Effect of this compound Treatment Functional Significance
ER Stress Markers p-PERK Markedly upregulated Significant decrease Reduces ER stress initiation
ATF4 Markedly upregulated Significant decrease Attenuates integrated stress response
CHOP Markedly upregulated Significant decrease Inhibits ER stress-mediated apoptosis
GRP78 Markedly upregulated Significant decrease Normalizes protein folding capacity
Apoptotic Regulators Bax Significantly elevated Decreased expression Reduces pro-apoptotic signaling
Cleaved caspase-3 Significantly elevated Decreased expression Inhibits execution phase of apoptosis
Bcl-2 Decreased expression Increased expression Enhances anti-apoptotic activity

The central mechanism of this compound's action involves disrupting the transition from adaptive ER stress to pro-apoptotic signaling, thereby preserving RGC viability under glaucomatous conditions. This mechanism was conclusively demonstrated through experiments showing that CCT020312, a specific activator of the PERK-ATF4-CHOP pathway, reverses this compound's anti-apoptotic effects [3] [4].

Experimental Protocols for this compound Evaluation

In Vitro Oxygen-Glucose Deprivation/Recovery (OGD/R) Model

  • Cell Culture: Rat retinal precursor cells (R28 cell line) are maintained under standard conditions [3].
  • OGD/R Induction: Cells undergo oxygen-glucose deprivation for specific durations followed by recovery. The optimal injury timepoint is determined to be 2 hours post-OGD/R using PI staining [3].
  • This compound Treatment: Cells are pretreated with this compound at concentrations ranging from 1-5 μmol/L before OGD/R induction [3].
  • Viability Assessment: Cell survival is quantified using Cell Counting Kit-8 (CCK-8) analysis at 2 hours post-OGD/R [3].
  • Apoptosis Measurement: Flow cytometry with Annexin V-FITC/PI staining and TUNEL assays determine apoptosis rates [3].
  • Molecular Analysis: Western blotting assesses expression levels of p-PERK, ATF4, CHOP, GRP78, cleaved caspase-3, bax, and bcl-2 [3] [4].

In Vivo Retinal Ischemia-Reperfusion Injury (IRI) Model

  • Animal Subjects: Eight-week-old Sprague-Dawley rats are utilized for IRI studies [3].
  • IRI Induction: Retinal ischemia is induced by elevating intraocular pressure followed by reperfusion [3].
  • This compound Administration: this compound is administered systemically prior to IRI induction [3].
  • Tissue Collection: Animals are sacrificed at 1, 3, or 7 days post-IRI, and eyeballs are enucleated for analysis [3].
  • Histological Evaluation: Hematoxylin-eosin (HE) staining assesses retinal thickness and RGC organization [3].
  • Immunofluorescence: RGC survival is quantified using RBPMS labeling, while apoptosis is detected via TUNEL assay [3].
  • Protein Expression: Retinal lysates are subjected to Western blot analysis for ER stress and apoptotic markers [3] [4].

G Glaucoma_Stress Glaucomatous Stressors (Ischemia, Oxidative Stress) ER_Stress Endoplasmic Reticulum Stress Glaucoma_Stress->ER_Stress PERK_Activation PERK Phosphorylation (p-PERK) ER_Stress->PERK_Activation ATF4_Expression ATF4 Expression PERK_Activation->ATF4_Expression CHOP_Expression CHOP Expression ATF4_Expression->CHOP_Expression RGC_Apoptosis RGC Apoptosis CHOP_Expression->RGC_Apoptosis This compound This compound Treatment This compound->PERK_Activation Inhibits This compound->ATF4_Expression Inhibits This compound->CHOP_Expression Inhibits Neuroprotection RGC Neuroprotection This compound->Neuroprotection Promotes

This compound's inhibition of the ER stress pathway. This diagram illustrates how this compound protects retinal ganglion cells (RGCs) by inhibiting key components of the PERK-ATF4-CHOP endoplasmic reticulum stress pathway induced by glaucomatous stressors.

Comparative Analysis with Alternative Neuroprotective Agents

The landscape of glaucoma neuroprotection includes various approaches beyond this compound, each with distinct mechanisms and evidence levels. The following comparison contextualizes this compound's position within this diverse therapeutic arena.

Table 3: Neuroprotective Agent Comparison in Glaucoma Models

Therapeutic Agent Primary Mechanism Experimental Efficacy Research Phase Advantages Limitations
This compound Inhibition of ER stress via PERK-ATF4-CHOP pathway; COX-2 inhibition Significant reduction in RGC apoptosis; Improved retinal thickness in I/R models Preclinical (in vitro and in vivo models) Dual anti-inflammatory and anti-ER stress action; Well-established safety profile from previous clinical use Limited glaucoma-specific clinical data; Potential cardiovascular risks associated with COX-2 inhibitors
Brimonidine α2-adrenergic agonist; Reduces glutamate excitotoxicity; Increases neurotrophic factors RGC protection in various animal models; Some evidence in human studies FDA-approved for IOP reduction; Neuroprotective effects demonstrated in preclinical and some clinical studies Already approved for glaucoma treatment; Dual IOP-lowering and neuroprotective properties Side effects include ocular allergy, fatigue, and dry mouth; Neuroprotective dose may differ from IOP-lowering dose
Nicotinamide NAD+ precursor; Enhances mitochondrial function; Reduces oxidative stress Improved RGC survival in animal models; Small human trials show visual field improvements Phase 3 clinical trials ongoing for glaucoma Favorable safety profile; Oral administration Modest effect size in initial studies; Requires regular supplementation
CNTF (NT-501 implant) Ciliary neurotrophic factor; Promotes axon regeneration; Enhances RGC survival Improved optic nerve axon regeneration in preclinical models; Phase 1 trial showed potential visual field improvement Phase 2 clinical trials ongoing Sustained-release implant; Direct neurotrophic support Invasive delivery method; Limited long-term data
Betaxolol β1-adrenergic antagonist; Calcium channel blockade; NMDA receptor antagonism RGC protection in animal models independent of IOP reduction FDA-approved for IOP reduction; Neuroprotective effects primarily preclinical Dual IOP-lowering and potential neuroprotective properties Neuroprotective mechanisms not fully elucidated
Emerging Neuroprotective Approaches

Beyond the agents detailed in the comparison table, several promising neuroprotective approaches are currently under investigation:

  • Nitric Oxide Donating Compounds: NCX 470 is a novel nitric oxide (NO)-donating bimatoprost that targets both the uveoscleral pathway via prostaglandin receptors and the conventional outflow pathway via NO-mediated relaxation of the trabecular meshwork. Phase 2 and 3 clinical trials suggest NCX 470 lowers IOP better than latanoprost or bimatoprost alone, with approximately 9 mmHg of reduction [6].

  • Potassium Channel Modulators: QLS-101 represents a novel approach that lowers IOP by modulating adenosine triphosphate-sensitive potassium channels, potentially widening aqueous outflow channels and reducing episcleral venous pressure. This mechanism is particularly relevant for normal tension glaucoma patients progressing despite apparently controlled IOP [6].

  • Sustained-Drug Delivery Systems: The iDose TR travoprost implant and bimatoprost-eluting contact lenses (LL-BMT1) represent innovative approaches to improve medication compliance and provide continuous neuroprotective agent delivery. The iDose TR showed IOP reduction of 6-7 mmHg sustained up to 3 years in clinical trials [6].

G cluster_1 Experimental Models cluster_2 Cellular Stress Pathways Start Glaucoma Stressors (IOP elevation, Ischemia, Oxidative Stress) Model_InVitro In Vitro Models • Oxygen-Glucose Deprivation/Recovery (OGD/R) • R28 retinal cells Start->Model_InVitro Model_InVivo In Vivo Models • Ischemia-Reperfusion Injury (IRI) • Chronic ocular hypertension • Genetic models (DBA/2J mice) Start->Model_InVivo ER_Stress ER Stress Pathway (PERK-ATF4-CHOP) Model_InVitro->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Model_InVivo->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Model_InVivo->Oxidative_Stress Inflammation Neuroinflammation Model_InVivo->Inflammation RGC_Death RGC Apoptosis ER_Stress->RGC_Death Mitochondrial_Dysfunction->RGC_Death Oxidative_Stress->RGC_Death Inflammation->RGC_Death This compound This compound (ER Stress Inhibition) This compound->ER_Stress Targets Nicotinamide Nicotinamide (Mitochondrial Support) Nicotinamide->Mitochondrial_Dysfunction Targets Brimonidine Brimonidine (Excitotoxicity Reduction) Brimonidine->Inflammation Targets CNTF CNTF Implant (Neurotrophic Support) CNTF->RGC_Death Prevents Neuroprotection RGC Neuroprotection

Experimental approaches for glaucoma neuroprotection. This workflow outlines the relationship between experimental glaucoma models, cellular stress pathways, and therapeutic interventions for retinal ganglion cell (RGC) protection.

Research Gaps and Future Directions

Despite promising preclinical results, several significant limitations must be addressed before this compound can be considered for clinical application in glaucoma management. The translational challenge from animal models to human therapeutics remains substantial, as many neuroprotective agents showing efficacy in preclinical studies have failed to demonstrate similar benefits in human trials [5].

The most pressing research gaps include:

  • Chronic Glaucoma Models: Current this compound studies primarily utilize acute injury models (IRI, OGD/R), whereas human glaucoma typically presents as a chronic, progressive condition. Evaluation in chronic ocular hypertension models such as microbead occlusion or genetic models (DBA/2J mice) would provide more clinically relevant data [1].
  • Dose-Response Relationships: Comprehensive dose-ranging studies are needed to establish the optimal therapeutic window for this compound's neuroprotective effects while minimizing potential side effects [3].
  • Combination Therapies: The efficacy of this compound in combination with established IOP-lowering medications or other neuroprotective agents remains unexplored but represents a promising research direction [5] [6].
  • Long-Term Safety: Although this compound has established safety data from its previous clinical use for inflammatory conditions, its long-term ocular safety profile requires specific investigation [3].

Future research should prioritize rigorous preclinical validation in multiple animal models, development of optimal delivery strategies for retinal targeting, and careful design of clinical trial protocols that incorporate sensitive functional and structural endpoints for detecting neuroprotective effects in human glaucoma patients.

Conclusion

This compound represents a promising candidate for neuroprotective therapy in glaucoma, with robust preclinical evidence demonstrating its efficacy in protecting RGCs through inhibition of the PERK-ATF4-CHOP ER stress pathway. The drug's dual mechanism combining anti-inflammatory properties through COX-2 inhibition with direct anti-apoptotic effects via ER stress modulation distinguishes it from many other investigated compounds.

References

Comparison of COX-2 Inhibitors and ER Stress Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Primary Indication Model System Effect on ER Stress & Apoptosis Key Molecular Findings
Valdecoxib Glaucoma (Research) Rat retina (Ischemia/Reperfusion), R28 cells (OGD/R) [1] [2] Inhibition ↓ p-PERK, ATF4, CHOP, GRP78, cleaved caspase-3, Bax; ↑ Bcl-2 [1]
NS398 Myocardial Injury (Research) Mouse heart (I/R), H9c2 cells (OGD/R) [3] Inhibition ↓ COX-2, GRP78, p-eIF2α, CHOP, cleaved caspase-3 [3]
Celecoxib Cancer (Research) SNU-1041 cell line (HNSCC) [4] Induction ↑ CHOP, GRP78, XBP1s; ER stress linked to anti-cancer effect [4]
Pranoprofen Osteoarthritis (Research) Chondrocytes (from healthy cartilage) [5] Inhibition Suppressed oxidative/Tunicamycin-induced ER stress & apoptosis [5]
Other NSAIDs (Diclofenac, Indomethacin, Ibuprofen) Inflammation/Pain Rodent mucosal, neuronal, kidney cells [5] Induction Induced ER stress and apoptosis [5]

Detailed Experimental Data and Protocols

The following table summarizes the key experimental details from the primary studies on this compound and NS398, which have the most robust data on ER stress inhibition.

Experimental Aspect This compound Study [1] NS398 Study [3]
In Vivo Model Rat Retinal IRI: Induced by elevating intraocular pressure for 60 min, followed by reperfusion [1] Mouse Myocardial I/R: LAD coronary artery ligated for 30 min, followed by 3 h reperfusion [3]
In Vitro Model R28 Cells (OGD/R): Oxygen-glucose deprivation for 2-6 h, followed by recovery [1] H9c2 Cells (OGD/R): Oxygen-glucose deprivation for 6 h, followed by 6 h reoxygenation [3]
Treatment Pretreated with 1 μmol/L this compound [1] Pretreated with 10 μM (cells) or 5 mg/kg (mice) NS398 [3]

| Key Assays | - Cell Viability: CCK-8, PI staining

  • Apoptosis: TUNEL assay, Annexin V-FITC/PI flow cytometry
  • Protein Expression: Western Blot [1] | - Cell Viability: CCK-8
  • Apoptosis: TUNEL, Hoechst staining
  • Infarct Size: Evans Blue & TTC staining
  • Protein Expression: Western Blot, Immunohistochemistry [3] | | Key Quantitative Findings | - ↑ Cell survival with this compound (1 & 5 μmol/L)
  • ↓ Apoptosis rate (Flow cytometry)
  • Significant ↓ in p-PERK, ATF4, CHOP, and cleaved caspase-3 protein levels [1] | - ↓ Infarct size and ↑ cell viability
  • ↓ TUNEL-positive cells
  • Significant ↓ in GRP78, CHOP, and cleaved caspase-3 protein levels [3] |

ER Stress Pathway and Inhibitor Mechanism

The diagram below illustrates the core ER stress pathway (Unfolded Protein Response) and the points where this compound and other inhibitors exert their effects.

ER_Stress_Pathway Unfolded_Proteins Accumulation of Unfolded Proteins GRP78_BiP GRP78/BiP Release Unfolded_Proteins->GRP78_BiP PERK_Sensor ER Stress Sensor (PERK) GRP78_BiP->PERK_Sensor p_PERK p-PERK (Activated) PERK_Sensor->p_PERK p_eIF2a p-eIF2α p_PERK->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Cell Apoptosis CHOP->Apoptosis This compound This compound This compound->p_PERK Inhibits NS398 NS398 NS398->p_eIF2a Inhibits Celecoxib Celecoxib Celecoxib->CHOP Induces

This diagram shows that this compound acts upstream by inhibiting the activation (phosphorylation) of the PERK sensor. In contrast, NS398's effect is observed further downstream, reducing the levels of phosphorylated eIF2α. Celecoxib, with a pro-apoptotic goal in cancer cells, ultimately increases the level of the CHOP protein [1] [3] [4].

Interpretation and Research Implications

  • This compound's Potential: Its efficacy in neuronal (glaucoma) models suggests a promising therapeutic profile for neurodegenerative conditions where ER stress-induced apoptosis is a key pathological mechanism [1].
  • Context-Dependent Effects: The action of a COX-2 inhibitor on ER stress is not universal. The same compound can induce ER stress for cancer cell death (e.g., Celecoxib) or inhibit it to protect healthy cells (e.g., this compound, NS398). The outcome depends on the biological context, cell type, and disease state [4] [5].
  • COX-2 Independence: Evidence suggests that the modulation of ER stress by these drugs may be independent of their COX-2 inhibitory activity. This highlights the importance of their "off-target" effects and opens avenues for developing derivatives without COX-2 activity for specific therapeutic applications [6].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White crystalline powder

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

314.07251349 Da

Monoisotopic Mass

314.07251349 Da

Heavy Atom Count

22

LogP

3.2
log Kow = 2.67 /Estimated/

Appearance

White to off-white solid powder

Melting Point

160 - 162 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2919279Q3W

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of osteoarthritis and dysmenorrhoea
FDA Label
Symptomatic relief in the treatment of osteoarthritis or rheumatoid arthritis . Treatment of primary dysmenorrhoea. The decision to prescribe a selective COX-2 inhibitor should be based on an assessment of the individual patient's overall risk (see sections 4. 3, 4. 4).
Symptomatic relief in the treatment of osteoarthritis or rheumatoid arthritis . Treatment of primary dysmenorrhoea.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Analgesic Agents; Anti-inflammatory Agents, Nonsteroidal

Therapeutic Uses

Valdecoxib is indicated for the relief of the signs and symptoms of osteoarthritis and adult rheumatoid arthritis. /Included in US product labeling/
Valdecoxib is indicated for treatment of primary dysmenorrhea. /Included in US product labeling/

Pharmacology

Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is classified as a nonsteroidal anti-inflammatory drug (NSAID). Valdecoxib is used for its anti-inflammatory, analgesic, and antipyretic activities in the management of osteoarthritis (OA) and for the treatment of dysmenorrhea or acute pain. Unlike celecoxib, valdecoxib lacks a sulfonamide chain and does not require CYP450 enzymes for metabolism.
Valdecoxib is a sulfonamide derivative and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities. Valdecoxib selectively binds to and inhibits cyclooxygenase (COX)-2, thereby preventing the conversion of arachidonic acid into prostaglandins, which are involved in the regulation of pain, inflammation, and fever. This NSAID does not inhibit COX-1 at therapeutic concentrations and therefore does not interfere with blood coagulation.

MeSH Pharmacological Classification

Cyclooxygenase 2 Inhibitors

ATC Code

M01AH03
M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AH - Coxibs
M01AH03 - Valdecoxi

Mechanism of Action

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane. Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, valdecoxib does not inhibit platelet aggregation.
Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with antiinflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that valdecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. However, unlike most NSAIDs, valdecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS2 (COX2) [HSA:5743] [KO:K11987]

Vapor Pressure

4.6X10-10 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

181695-72-7

Absorption Distribution and Excretion

Oral bioavailability is 83%.
Valdecoxib is eliminated predominantly via hepatic metabolism with less than 5% of the dose excreted unchanged in the urine and feces. About 70% of the dose is excreted in the urine as metabolites, and about 20% as valdecoxib N-glucuronide.
86 L
oral cl=6 L/h
6 – 7 L/h [In patients undergoing hemodialysis]
6 – 7 L/h [healthy elderly subjects]
At recommended doses, the mean oral bioavailability is 83%. The peak plasma concentration and area under the plasma concentration-time curve are roughly proportional across the clinical dose range. Valdecoxib may be coadministered with meals. Peak-plasma concentrations and extent of absorption were not affected after valdecoxib was taken with a high fat meal.
Time to peak concentration: Approximately 3 hours. Note: Time to peak concentration was delayed by 1 to 2 hours when administered with a high fat meal.
Steady state apparent volume of distribution (Vss/F) of valdecoxib is approximately 86 L after oral administration. Valdecoxib and its active metabolite preferentially partition into erythrocytes with a blood to plasma concentration ratio of about 2.5:1. This ratio remains approximately constant with time and therapeutic blood concentrations.
Protein binding: Very high (98%).
For more Absorption, Distribution and Excretion (Complete) data for VALDECOXIB (8 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic (involves CYP3A4 and 2C9)
One active metabolite of valdecoxib has been identified in human plasma at approximately 10% the concentration of valdecoxib. This metabolite, which is a less potent COX-2 specific inhibitor than the parent also undergoes extensive metabolism and constitutes <2% of the valdecoxib dose excreted in the urine and feces. Due to the low concentration in the systemic circulation, it is not likely to contribute significantly to the efficacy profile of valdecoxib.
In humans, valdecoxib undergoes extensive hepatic metabolism involving both P450 isoenzymes (3A4 and 2C9) and non-P450 dependent pathways (i.e., glucuronidation).
Valdecoxib has known human metabolites that include 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzene-1-sulfonamide and 4-[3-(3-hydroxyphenyl)-5-methyl-1,2-oxazol-4-yl]benzene-1-sulfonamide.

Wikipedia

Valdecoxib

Drug Warnings

Serious, potentially life-threatening skin reactions, including exfoliative dermatitis, erythema multiforme, Stevens-Johnson syndrome, or toxic epidermal necrolysis (TEN), have been reported during postmarketing surveillance of valdecoxib. Fatalities due to Stevens-Johnson syndrome or toxic epidermal necrolysis have been reported. While serious reactions may occur at any time during therapy with valdecoxib, the risk of such reactions appears to be highest within the first 2 weeks of therapy. While patients with a history of sulfonamide hypersensitivity may be at greater risk for skin reactions, patients without such a history also are at risk for serious skin reactions. These reactions are rare but have been reported at a greater frequency with valdecoxib than with other selective COX-2 inhibitors (e.g., celecoxib). Discontinue valdecoxib at the first appearance of a rash or any other manifestation of hypersensitivity.
Risk of potentially fatal GI ulceration, bleeding, and perforation. Most studies indicate less risk of GI ulceration than prototypical /SRP: NSAIDs/; however, the relative risk remains to be established. Use with caution in patients at risk for GI bleeding (e.g., history of GI bleeding or ulceration, treatment with oral corticosteroids or anticoagulants, longer duration of /SRP: NSAID/ therapy, geriatric patients, debilitation, smokers, or alcohol dependence). Consider alternative therapy in those at high risk for GI bleeding. ...
Severe (rarely fatal) anaphylactoid reactions have occurred in patients receiving /SRP: NSAIDs/, and anaphylactoid reactions (e.g., anaphylaxis, angioedema) have been reported during postmarketing surveillance of valdecoxib. Such reactions occurred in patients with or without a history of allergic-type reactions to sulfonamides. ...Cross-sensitivity between aspirin and other /SRP: NSAIDs/ may occur. Do not use in patients with bronchospastic aspirin sensitivity. Avoid use in patients with aspirin triad. Caution in patients with preexisting asthma, as bronchospasms may occur.
Conditions predisposing to and/or exacerbated by fluid retention (congestive heart disease or edema, pre-existing hypertension), valdecoxib may cause additive fluid retention or edema; also, risk of renal failure is increased in patients with congestive heart disease; valdecoxib should be initiated at the lowest dose in these patients).
For more Drug Warnings (Complete) data for VALDECOXIB (16 total), please visit the HSDB record page.

Biological Half Life

8-11 hours
Elimination: 8 to 11 hours. Terminal: 8.11 hours.

Use Classification

Human drugs -> Antiinflammatory and antirheumatic products -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

General Manufacturing Information

Information available in 2005 indicated that Valdecoxib was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Belgium, Chile, Colombia, Germany, India, Singapore, Switzerland, United Kingdom, United States (1,2)

Interactions

Valdecoxib produced significant decreases in lithium serum clearance (25%) and renal clearance (30%) with a 34% higher serum exposure compared to lithium alone; therefore, monitoring of lithium concentrations for signs of lithium toxicity is recommended during concurrent use; however, lithium has no effect on valdecoxib pharmacokinetics.
In clinical trials, concurrent use administration of valdecoxib 20 mg with multiple dose of ketoconazole and fluconazole produced increased plasma exposure of valdecoxib by 62% when coadministered with fluconazole and 38% when coadministered with ketoconazole, the increase in plasma concentration of valdecoxib was due to the inhibition of valdecoxib metabolism via p450 2C9 and 3A4 by fluconazole and ketoconazole.
Single and multiple dose crossover studies of valdecoxib 40 mg twice daily for seven days with warfarin 1 to 8 mg daily were associated with significant increases in plasma exposures of warfarin and an increase in prothrombin time (measured as INR); while mean INR values were only slightly increased, the day-to-day variability in individual INR values increased; monitoring of INR is recommended for the first few weeks after valdecoxib is initiated or the dose is changed.
Concurrent use /of angiotensin-converting enzyme (ACE) inhibitors/ with valdecoxib may decrease the antihypertensive effects of ACE inhibitors; also, risk of renal failure is increased in patients taking these medications.
For more Interactions (Complete) data for VALDECOXIB (14 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
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12: Hullett B, Salman S, O'Halloran SJ, Peirce D, Davies K, Ilett KF. Development of a population pharmacokinetic model for parecoxib and its active metabolite valdecoxib after parenteral parecoxib administration in children. Anesthesiology. 2012 May;116(5):1124-33. doi: 10.1097/ALN.0b013e31825154ef. PubMed PMID: 22450476.
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14: Saccomanni G, Giorgi M, Del Carlo S, Manera C, Saba A, Macchia M. Simultaneous detection and quantification of parecoxib and valdecoxib in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology. Anal Bioanal Chem. 2011 Sep;401(5):1677-84. doi: 10.1007/s00216-011-5244-4. Epub 2011 Jul 19. PubMed PMID: 21769548.
15: Thakral NK, Ray AR, Bar-Shalom D, Eriksson AH, Majumdar DK. The quest for targeted delivery in colon cancer: mucoadhesive valdecoxib microspheres. Int J Nanomedicine. 2011;6:1057-68. doi: 10.2147/IJN.S19561. Epub 2011 May 19. PubMed PMID: 21720517; PubMed Central PMCID: PMC3124854.
16: Schröder H, Höllt V, Becker A. Parecoxib and its metabolite valdecoxib directly interact with cannabinoid binding sites in CB1-expressing HEK 293 cells and rat brain tissue. Neurochem Int. 2011 Jan;58(1):9-13. doi: 10.1016/j.neuint.2010.10.018. Epub 2010 Nov 10. PubMed PMID: 21073910.
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